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  • Product: methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate
  • CAS: 406470-74-4

Core Science & Biosynthesis

Foundational

Characterization data for methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate

An In-Depth Technical Guide to the Characterization of Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 4-[(3-nitro-1H-1,2,4-tri...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Characterization of Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate is a novel organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a nitro-substituted triazole linked to a methyl benzoate moiety, suggests intriguing electronic and biological properties. As a senior application scientist, this guide provides a comprehensive overview of the essential characterization data for this molecule. The methodologies and interpretations presented herein are grounded in established analytical principles and draw upon data from closely related compounds to ensure a robust and scientifically sound resource for researchers.

Synthesis Pathway

The synthesis of methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate can be logically approached through a two-step process. This involves the initial preparation of an α-halo-substituted methyl benzoate, followed by a nucleophilic substitution reaction with the sodium salt of 3-nitro-1H-1,2,4-triazole. This method is an adaptation of established procedures for the synthesis of similar N-alkylated triazoles.[1]

A plausible synthetic route is as follows:

  • Bromination of Methyl 4-methylbenzoate: The starting material, methyl 4-methylbenzoate, is subjected to a free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. This selectively brominates the benzylic position.

  • N-Alkylation of 3-nitro-1H-1,2,4-triazole: The resulting methyl 4-(bromomethyl)benzoate is then reacted with the sodium salt of 3-nitro-1H-1,2,4-triazole in a polar aprotic solvent like dimethylformamide (DMF). The triazole anion acts as a nucleophile, displacing the bromide to form the target compound.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: N-Alkylation Methyl 4-methylbenzoate Methyl 4-methylbenzoate Methyl 4-(bromomethyl)benzoate Methyl 4-(bromomethyl)benzoate Methyl 4-methylbenzoate->Methyl 4-(bromomethyl)benzoate NBS, AIBN CCl4, reflux Target Compound Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate Methyl 4-(bromomethyl)benzoate->Target Compound 3-Nitro-1H-1,2,4-triazole 3-Nitro-1H-1,2,4-triazole Sodium salt of 3-nitro-1H-1,2,4-triazole Sodium salt of 3-nitro-1H-1,2,4-triazole 3-Nitro-1H-1,2,4-triazole->Sodium salt of 3-nitro-1H-1,2,4-triazole NaH, DMF Sodium salt of 3-nitro-1H-1,2,4-triazole->Target Compound DMF, rt

Caption: Synthetic workflow for methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate.

Physicochemical Properties

The expected physicochemical properties of the title compound are summarized below. These are predicted based on its chemical structure and data from analogous compounds.

PropertyValueSource/Justification
CAS Number 406470-74-4NextSDS[2]
Molecular Formula C11H10N4O4Calculated
Molecular Weight 262.22 g/mol Calculated
Appearance White to off-white solidBased on similar nitroaromatic and triazole compounds.
Melting Point Not reported, expected >100 °CNitroaromatic compounds and triazole derivatives are often crystalline solids with relatively high melting points.
Solubility Soluble in polar organic solvents (DMSO, DMF), sparingly soluble in alcohols, and insoluble in water.Expected based on the polarity of the functional groups.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and purity assessment of methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of similar structures.[3][4][5][6][7][8][9]

¹H NMR (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.70s1HTriazole-HThe proton on the nitrotriazole ring is expected to be significantly deshielded due to the electron-withdrawing nitro group and the aromatic nature of the ring.
~8.00d, J ≈ 8.5 Hz2HAr-H (ortho to -COOCH₃)These protons are deshielded by the adjacent electron-withdrawing ester group.
~7.50d, J ≈ 8.5 Hz2HAr-H (ortho to -CH₂-)These protons are slightly more shielded compared to those ortho to the ester.
~5.80s2H-CH₂-The benzylic protons are deshielded by the adjacent aromatic ring and the triazole ring.
~3.85s3H-OCH₃This is a typical chemical shift for a methyl ester.

¹³C NMR (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~165.5C=OTypical chemical shift for an ester carbonyl carbon.[10]
~158.0C-NO₂ (in triazole)The carbon bearing the nitro group in the triazole ring is expected to be highly deshielded.
~145.0C-H (in triazole)The CH carbon of the triazole ring.
~141.0Quaternary Ar-C (ipso to -CH₂-)Aromatic quaternary carbon attached to the methylene group.
~130.0Quaternary Ar-C (ipso to -COOCH₃)Aromatic quaternary carbon attached to the ester group.
~129.5Ar-CH (ortho to -COOCH₃)Aromatic CH carbons ortho to the ester.
~128.0Ar-CH (ortho to -CH₂-)Aromatic CH carbons ortho to the methylene group.
~52.5-OCH₃Typical chemical shift for a methyl ester carbon.[10]
~51.0-CH₂-The benzylic carbon.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule. The expected key absorptions are listed below.[11][12][13]

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950WeakAliphatic C-H stretch (-CH₃)
~1720StrongC=O stretch (ester)
~1600, 1480MediumAromatic C=C stretch
~1550, 1350StrongAsymmetric and symmetric N-O stretch (nitro group)
~1280StrongC-O stretch (ester)
~1200-1000MediumC-N stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this molecule, electrospray ionization (ESI) would be a suitable technique.[14][15][16][17][18]

  • Expected Molecular Ion: [M+H]⁺ at m/z 263.08.

  • Expected Fragmentation Pattern: Key fragmentations would likely involve the loss of the nitro group (NO₂), the methoxy group (-OCH₃), and cleavage of the benzylic C-N bond.

Mass_Spec_Fragmentation M+H+ [M+H]⁺ m/z = 263.08 Fragment1 Loss of NO₂ m/z = 217.08 M+H+->Fragment1 Fragment2 Loss of OCH₃ m/z = 232.07 M+H+->Fragment2 Fragment3 [C₈H₈O₂]⁺ m/z = 135.05 M+H+->Fragment3 Benzylic cleavage Fragment4 [C₃H₃N₄O₂]⁺ m/z = 127.02 M+H+->Fragment4 Benzylic cleavage

Caption: Plausible mass spectrometry fragmentation pathway.

Experimental Protocols

General Considerations

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of Methyl 4-(bromomethyl)benzoate
  • To a solution of methyl 4-methylbenzoate (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Synthesis of Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate
  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of 3-nitro-1H-1,2,4-triazole (1.1 equivalents) in DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of methyl 4-(bromomethyl)benzoate (1 equivalent) in DMF dropwise.

  • Continue stirring at room temperature for 12-18 hours.

  • Quench the reaction by the slow addition of ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the title compound.

Conclusion

This technical guide provides a comprehensive set of characterization data for methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate. The proposed synthetic route and the predicted spectroscopic data offer a solid foundation for researchers working with this compound. The detailed protocols and interpretations are designed to facilitate its synthesis, purification, and identification, thereby accelerating research and development efforts in fields where this molecule may have significant impact.

References

  • Schermerhorn, P. G., Golden, P. E., & Leimkuehler, W. M. (2005). Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 88(5), 1549-1560. Available from: [Link]

  • Kushnir, M. M., et al. (2024). Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. Methods in Molecular Biology, 2737, 55-65. Available from: [Link]

  • Schermerhorn, P. G., Golden, P. E., & Leimkuehler, W. M. (2005). Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry. Semantic Scholar. Available from: [Link]

  • Supporting Information - CDC Stacks. Available from: [Link]

  • IntechOpen. (2013). Determination of Triazole Fungicides in Fruits and Vegetables by Liquid Chromatography-Mass Spectrometry (LC/MS). Available from: [Link]

  • PubChem. Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate. Available from: [Link]

  • Royal Society of Chemistry. (2014). Electronic Supplementary Information for Chemical Communications. Available from: [Link]

  • ResearchGate. (2014). Synthesis and properties of nitro-1,2,3-triazoles (Review). Available from: [Link]

  • Cheméo. Chemical Properties of Methyl p-nitro benzoate. Available from: [Link]

  • NextSDS. 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid. Available from: [Link]

  • Al-Saadi, A. A., & El-Emam, A. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(4), 2078. Available from: [Link]

  • ResearchGate. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Available from: [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available from: [Link]

  • NextSDS. 4-(3-NITRO-[14][15][17]TRIAZOL-1-YLMETHYL)-BENZOIC ACID METHYL ESTER. Available from: [Link]

  • Infrared Spectroscopy – Analytical chemistry laboratory, ICT Prague. Table of Characteristic IR Absorptions. Available from: [Link]

  • ResearchGate. (2023). SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES OF 1, 4- DISUBSTITUTED 1, 2, 3-TRIAZOLE 4-FORMYL BENZOATE. Available from: [Link]

  • Chegg. (2020). Solved using the 1H NMR spectrum of the starting material. Available from: [Link]

  • INFRARED SPECTROSCOPY (IR). Available from: [Link]

  • Chegg. (2020). Solved A) From the 13C NMR spectrum of methyl benzoate. Available from: [Link]

  • Khomenko, D. M., et al. (2021). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry, 19(39), 8563-8572. Available from: [Link]

  • Google Patents. (2005). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • NextSDS. methyl 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate. Available from: [Link]

  • SpectraBase. methyl 4-{[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate - Optional[1H NMR] - Spectrum. Available from: [Link]

  • mzCloud. Methyl 4 1H 1 2 3 benzotriazol 1 ylmethyl benzoate. Available from: [Link]

Sources

Exploratory

High-Resolution Mass Spectrometry of Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate: Fragmentation Mechanisms and Analytical Workflows

Executive Summary Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate is a highly functionalized synthetic intermediate and a critical pharmacophore frequently utilized in the development of novel anti-parasitic age...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate is a highly functionalized synthetic intermediate and a critical pharmacophore frequently utilized in the development of novel anti-parasitic agents, particularly those targeting Trypanosoma cruzi in Chagas disease 1. Structurally, the molecule is defined by three distinct domains: a methyl benzoate moiety, a methylene bridge, and a 3-nitro-1H-1,2,4-triazole ring. For researchers and drug development professionals, accurate structural elucidation via mass spectrometry (MS) requires a precise understanding of how these domains behave under collision-induced dissociation (CID). This whitepaper provides an in-depth mechanistic analysis of its fragmentation pathways and outlines a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol.

Ionization Strategy & Structural Deconstruction

The structural complexity of methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate (Exact Mass: 262.070 Da) necessitates a targeted ionization approach. Under Electrospray Ionization (ESI), the molecule presents multiple potential sites for protonation.

Causality in Ionization Choice: Positive ion mode (ESI+) is thermodynamically favored over negative ion mode. The basic nitrogens within the 1,2,4-triazole ring and the carbonyl oxygen of the ester group act as excellent proton acceptors 2. This basicity facilitates robust formation of the intact pseudo-molecular ion [M+H]+ at m/z 263.078 , serving as the primary precursor for downstream MS/MS analysis.

High-Resolution MS/MS Fragmentation Pathways

When the [M+H]+ precursor ion is subjected to CID, it undergoes competitive fragmentation driven by the relative bond dissociation energies of its functional groups.

Pathway A: Methylene Bridge Cleavage (Dominant)

The C-N bond connecting the benzyl group to the triazole ring is the most labile point in the molecule. Heterolytic cleavage of this bond yields two possible fragments depending on charge retention:

  • 4-(methoxycarbonyl)benzyl cation (m/z 149.060): This is typically the base peak. The extreme stability of this fragment is driven by the resonance stabilization of the benzyl cation across the aromatic ring.

  • Protonated 3-nitro-1,2,4-triazole (m/z 115.026): Formed when the charge is retained on the basic triazole nitrogen.

Pathway B: Ester Cleavage (Methanol Elimination)

Protonation at the ester carbonyl oxygen induces the neutral loss of a methanol molecule (CH3OH, 32.026 Da), generating a fragment at m/z 231.052 . This is a well-documented gas-phase rearrangement in protonated methyl benzoates, occurring via a "flip-flop" mechanism where the proton migrates to the methoxy group prior to elimination 3. Subsequent fragmentation of the benzoyl derivative often leads to the formation of a stable acylium cation 4.

Pathway C: Triazole Ring Degradation

The 3-nitro-1,2,4-triazole ring requires significantly higher collision energies to fragment due to its aromatic stability. Primary degradation involves the loss of the nitro group as a neutral NO2 radical (46 Da) yielding m/z 217.085 , followed by complex skeletal rearrangements of the triazole nucleus resulting in the expulsion of N2 or HCN 5.

G M [M+H]+ m/z 263.078 F1 [4-(methoxycarbonyl)benzyl]+ m/z 149.060 M->F1 Cleavage at methylene bridge F2 [3-nitro-1,2,4-triazole+H]+ m/z 115.026 M->F2 Cleavage at methylene bridge F3 [M+H - CH3OH]+ m/z 231.052 M->F3 Ester cleavage (-32 Da) F4 [M+H - NO2]+ m/z 217.085 M->F4 Loss of nitro group (-46 Da) F5 [Acylium Cation]+ m/z 117.034 F1->F5 Loss of CH3OH (-32 Da)

Caption: MS/MS Fragmentation of [M+H]+ for Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate.

Quantitative Data Summary

The following table summarizes the theoretical exact masses and proposed mechanisms for the primary fragment ions observed during LC-MS/MS analysis.

Fragment IonProposed FormulaTheoretical m/zFragmentation MechanismRelative Abundance (Est.)
Precursor [C11H11N4O4]+263.078Protonation[M+H]+100% (Low CE)
[M+H - CH3OH]+ [C10H7N4O3]+231.052Ester cleavage (neutral loss of methanol)Moderate
[M+H - NO2]+ [C11H11N3O2]+217.085Loss of nitro group from triazole ringLow
Benzyl Cation [C9H9O2]+149.060Cleavage of methylene-triazole bond100% (High CE)
Acylium Cation [C8H5O]+117.034Loss of methanol from the benzyl cationModerate
Triazole Cation [C2H4N4O2]+115.026Cleavage of methylene-triazole bondLow-Moderate

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To ensure reproducibility, scientific integrity, and accurate structural assignment, the following methodology incorporates a self-validating system suitability check prior to sample acquisition.

Phase 1: System Suitability & Calibration (Self-Validation)
  • Causality: Before analyzing the complex target compound, the mass spectrometer's collision cell must be validated for its ability to accurately induce and resolve ester cleavage.

  • Step 1: Inject a 1 µg/mL solution of a reference standard (pure methyl benzoate).

  • Step 2: Monitor the transition from m/z 137 to m/z 105 (loss of methanol) at a Collision Energy (CE) of 15 eV.

  • Validation Check: Successful detection of the m/z 105 base peak confirms the system's calibration for benzoyl derivative fragmentation 3. Do not proceed until this is verified.

Phase 2: Sample Preparation
  • Step 1: Dissolve 1 mg of methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate in 1 mL of LC-MS grade Methanol.

  • Step 2: Dilute to a working concentration of 100 ng/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as an essential proton donor, ensuring maximum ionization efficiency of the basic triazole nitrogens without causing premature in-source thermal degradation 2.

Phase 3: LC Separation Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: The hydrophobic methyl benzoate moiety ensures adequate retention on the C18 stationary phase, while the gradient elution sharpens the peak of the polar triazole-containing molecule, preventing ion suppression from early-eluting solvent front contaminants.

Phase 4: ESI-MS/MS Acquisition
  • Step 1: Set the capillary voltage to +3.0 kV and the desolvation temperature to 350°C.

  • Step 2: Perform a Product Ion Scan (MS2) targeting the precursor m/z 263.078.

  • Step 3: Apply a Collision Energy (CE) ramp from 10 eV to 40 eV.

  • Causality: A CE ramp is critical for comprehensive structural mapping. Low CE (10-20 eV) captures the highly sensitive loss of methanol (m/z 231.052), while high CE (30-40 eV) is strictly required to shatter the highly stable aromatic triazole ring and observe the m/z 115.026 fragment 5.

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Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of Nitro-Triazole Benzoate Derivatives

Abstract This technical guide provides a comprehensive overview of the synthesis, characterization, and physicochemical properties of nitro-triazole benzoate derivatives. These materials are of significant interest to re...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and physicochemical properties of nitro-triazole benzoate derivatives. These materials are of significant interest to researchers, particularly in the fields of energetic materials and pharmaceuticals. This document delves into their thermal stability, crystal structure, spectroscopic signatures, and decomposition kinetics. By synthesizing experimental data with computational analysis, this guide aims to equip scientists and drug development professionals with the critical knowledge required for the safe handling, further development, and application of this promising class of compounds.

Introduction: The Synergy of Nitro-Triazole and Benzoate Moieties

Nitro-triazole benzoate derivatives represent a fascinating class of molecules that combine the energetic and electron-deficient nature of the nitro-triazole ring with the versatile and often biologically active benzoate scaffold. The triazole ring, a five-membered heterocycle with three nitrogen atoms, is a cornerstone of many energetic materials due to its high nitrogen content and positive heat of formation, contributing to high density and detonation performance[1][2]. The incorporation of nitro groups further enhances these energetic properties by improving the oxygen balance and increasing the overall energy release upon decomposition[3].

The benzoate moiety, on the other hand, offers a versatile platform for chemical modification and can influence the physical properties of the molecule, such as its crystal packing and sensitivity. In a pharmaceutical context, triazole derivatives are known for a wide range of biological activities, including antifungal and antitubercular properties[4][5]. The combination of these two functional groups can therefore lead to novel compounds with tailored properties, from advanced energetic materials with controlled sensitivity to new therapeutic agents. This guide will explore the fundamental physical and chemical characteristics that define this unique class of compounds.

Synthesis and Structural Characterization

The synthesis of nitro-triazole benzoate derivatives can be approached through several synthetic strategies. A common method involves the esterification of a nitro-triazole alcohol with a nitro-benzoic acid or its corresponding acyl chloride. Alternatively, click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition, offers a robust method for linking a triazole ring to a benzoate-containing molecule.

General Synthetic Pathway

A plausible synthetic route to a generic nitro-triazole benzoate derivative is outlined below. This pathway involves the initial synthesis of a nitro-triazole precursor followed by its reaction with a benzoic acid derivative.

Synthesis_Pathway Triazole 1,2,4-Triazole Nitration Nitration (HNO3/H2SO4) Triazole->Nitration Step 1 Nitro_Triazole 3-Nitro-1,2,4-triazole Nitration->Nitro_Triazole Functionalization Functionalization (e.g., with ethylene oxide) Nitro_Triazole->Functionalization Step 2 Triazole_Alcohol 1-(2-hydroxyethyl)-3-nitro- 1H-1,2,4-triazole Functionalization->Triazole_Alcohol Esterification Esterification (e.g., DCC/DMAP) Triazole_Alcohol->Esterification Step 3 Benzoic_Acid p-Nitrobenzoic Acid Benzoic_Acid->Esterification Final_Product 2-(3-nitro-1H-1,2,4-triazol-1-yl)ethyl 4-nitrobenzoate Esterification->Final_Product caption Conceptual synthetic pathway for a nitro-triazole benzoate derivative.

Caption: A conceptual synthetic pathway for a nitro-triazole benzoate derivative.

Structural Elucidation Techniques

The structural confirmation of newly synthesized nitro-triazole benzoate derivatives relies on a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework of the molecule. The chemical shifts of protons and carbons on the triazole and benzoate rings provide information about the electronic environment and the success of the esterification or cycloaddition reaction[6][7][8].

  • Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying key functional groups. Characteristic absorption bands for the nitro group (typically around 1550 and 1350 cm⁻¹), the ester carbonyl group (around 1720 cm⁻¹), and the C=N and N=N bonds of the triazole ring are expected[9][10].

  • Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen, providing a fundamental check of the empirical formula of the synthesized compound.

  • Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, this powerful technique provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and information about the crystal packing, which is crucial for understanding its density and intermolecular interactions[11].

Physical Properties

The physical properties of nitro-triazole benzoate derivatives are critical for their potential applications, especially as energetic materials. These properties are largely dictated by the molecular structure, the degree of nitration, and the intermolecular forces in the solid state.

Thermal Stability

Thermal stability is a paramount concern for energetic materials, dictating their safe handling, storage, and application temperature range. The decomposition of these compounds is typically an exothermic process.

Experimental Protocol: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

  • Sample Preparation: A small, precisely weighed sample (typically 1-5 mg) of the nitro-triazole benzoate derivative is placed in an aluminum or copper crucible.

  • Instrumentation: The analysis is performed using a simultaneous TGA-DSC instrument.

  • Heating Program: The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 50 mL/min)[3].

  • Data Analysis:

    • The DSC curve plots heat flow against temperature, revealing melting points (endothermic peaks) and decomposition temperatures (exothermic peaks)[9].

    • The TGA curve plots the percentage of mass loss against temperature, indicating the onset of decomposition and the stages of mass loss[3].

    • Kinetic Analysis: By performing the experiment at multiple heating rates, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) of the decomposition reaction can be calculated using methods like the Kissinger or Ozawa-Flynn-Wall analysis[12][13].

The presence of the nitro group significantly influences thermal stability, generally lowering it compared to the non-nitrated parent compounds[3]. The decomposition of nitro-triazoles often involves the cleavage of the C-NO₂ or N-NO₂ bond as the initial step[3]. For instance, salts of 3-nitro-1,2,4-triazol-5-one (NTO) exhibit exothermic decomposition, with the cleavage of the NTO ring and the release of NO₂ being key steps[14].

Crystal Density

High crystal density is a desirable characteristic for energetic materials as it is directly related to higher detonation velocity and pressure. The density is determined by the molecular weight and the efficiency of the crystal packing.

Table 1: Physical Properties of Representative Nitro-Triazole Derivatives

CompoundMolecular FormulaDensity (g/cm³)Melting Point (°C)Decomposition Temp. (°C)Reference(s)
5-Nitro-3-trinitromethyl-1H-1,2,4-triazoleC₃HN₇O₈-113.7135 (onset)[15]
4,4'-Bis(5-nitro-1,2,3-2H-triazole) Derivative----[11]
3,3′-dinitro-5,5′-bis-1H-1,2,4-triazole-1,1′-dioxide anion salts---207 - 329[16]
1,1'-Diamino-4,4',5,5'-tetranitro-2,2'-biimidazoleC₄H₄N₁₀O₈---[17]

Note: Data for specific nitro-triazole benzoate derivatives is limited in the public domain. The table presents data for related nitro-triazole compounds to provide a comparative context.

The introduction of multiple nitro groups and the formation of extensive hydrogen bonding networks can lead to high crystal densities[1].

Chemical Properties

The chemical properties of nitro-triazole benzoate derivatives, particularly their decomposition pathways and sensitivity to external stimuli, are of utmost importance for their safe handling and performance.

Decomposition Mechanism and Kinetics

Understanding the decomposition mechanism is crucial for predicting the stability and performance of energetic materials. Theoretical studies, often employing Density Functional Theory (DFT), are invaluable for elucidating these complex reaction pathways[18][19].

The initial steps in the thermal decomposition of nitrotriazoles are often homolytic cleavage of the C-NO₂ or N-NO₂ bond, or the rupture of the triazole ring itself[3]. This is followed by a cascade of secondary reactions leading to the formation of stable gaseous products like N₂, CO₂, H₂O, and various nitrogen oxides[14][18]. Quantum chemical calculations can predict the bond dissociation energies (BDEs) of various bonds within the molecule, with the weakest bond being the likely initiation point for decomposition[20]. For many nitrotriazole derivatives, the C-NO₂ bond is often the trigger bond[20].

Decomposition_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Modeling TGA_DSC TGA/DSC Analysis GC_MS TG-GC/MS TGA_DSC->GC_MS Identifies gaseous products BDE Bond Dissociation Energy TGA_DSC->BDE Provides experimental activation energy for comparison Reaction_Pathways Reaction Pathways GC_MS->Reaction_Pathways Confirms predicted decomposition products DFT DFT Calculations DFT->BDE DFT->Reaction_Pathways caption Workflow for investigating decomposition mechanisms.

Caption: A general experimental and computational workflow for investigating the decomposition mechanisms of nitro-triazole benzoate derivatives.

Sensitivity to Impact and Friction

The sensitivity of an energetic material to mechanical stimuli such as impact and friction is a critical safety parameter. Lower sensitivity is generally desirable for practical applications.

Experimental Protocol: BAM Fallhammer and Friction Test

  • Impact Sensitivity: The BAM fallhammer test determines the energy required to cause a sample to react (explode or decompose) upon impact. The result is often reported as the height (H₅₀) from which a standard weight must be dropped to have a 50% probability of causing a reaction[1].

  • Friction Sensitivity: The BAM friction test measures the sensitivity of a material to frictional stimuli. The result is reported as the load in Newtons (N) at which a reaction occurs[21].

The introduction of amino groups into the triazole ring has been shown to decrease sensitivity, while a higher degree of nitration can sometimes increase it[1]. The overall molecular structure and crystal packing also play a significant role.

Detonation Properties

For energetic material applications, the key performance parameters are detonation velocity (D) and detonation pressure (P). These are often predicted using empirical or semi-empirical computational codes based on the compound's density and heat of formation.

Table 2: Energetic Properties of Selected Nitro-Triazole Compounds

CompoundDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Reference(s)
Triazole-based Tricyclic Energetic Material-7787–837921.9–34.4[22]
1,2,4-Triazole N-Oxide Derivatives>1.809592 - 9906-
Triazene-bridged nitrotriazole derivatives-8011–904423.7–34.8[23]
Highly Nitrated Azole (7 Nitro Groups)2.04 (at 100K)874534.8[24]

Note: This table showcases the high performance achievable with nitro-triazole-based energetic materials. The properties of specific nitro-triazole benzoate derivatives would depend on their exact structure and density.

The detonation performance is calculated using programs like EXPLO5, which take into account the elemental composition, density, and standard enthalpy of formation[1][11]. The enthalpy of formation can be determined experimentally or calculated using computational methods like isodesmic reactions[20].

Applications and Future Perspectives

The primary application for nitro-triazole benzoate derivatives currently lies in the field of energetic materials . Their high energy content, tunable sensitivity, and potentially high thermal stability make them candidates for next-generation explosives and propellants. The ability to modify the benzoate ring allows for the fine-tuning of physical properties to meet specific performance requirements.

In the realm of pharmaceuticals , the well-established biological activity of both triazole and benzoate-containing compounds suggests that their combination could lead to novel drug candidates. For instance, nitro-triazole derivatives have been investigated for their antifungal and antitubercular activities[4][5]. The benzoate moiety could be used to modulate pharmacokinetic properties or to introduce additional pharmacophoric features.

Future research in this area should focus on the synthesis and thorough characterization of a wider range of nitro-triazole benzoate derivatives to establish clear structure-property relationships. A deeper understanding of their decomposition mechanisms through a combination of advanced experimental techniques and high-level computational modeling will be crucial for the rational design of new materials with enhanced safety and performance.

Conclusion

Nitro-triazole benzoate derivatives are a class of compounds with significant potential in both energetic materials science and medicinal chemistry. Their properties are a synergistic combination of the high-energy nitro-triazole core and the versatile benzoate scaffold. While a comprehensive experimental database for this specific subclass of compounds is still emerging, the foundational knowledge of nitro-triazoles and benzoates provides a strong basis for their continued exploration. This guide has outlined the key synthetic approaches, characterization techniques, and the critical physical and chemical properties that define these materials. It is anticipated that further research into this area will yield novel compounds with precisely tailored properties for a variety of advanced applications.

References

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  • Bicu, E., & Mangalagiu, I. I. (2024). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][11][25][26]triazoles. Molecules, 29(9), 1989. [Link]

  • Harrach, A., Jodeh, S., & Ghattas, G. (2017). New 1-(3-Nitrophenyl)-5,6-dihydro-4H-[11][25][26]triazolo[4,3-a][1][11]benzodiazepines. Molecules, 22(7), 1083. [Link]

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Exploratory

Technical Synthesis and Application Guide for Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate (CAS: 406470-74-4)

Executive Summary & Physicochemical Profiling In modern drug discovery and agrochemical development, 1,2,4-triazole derivatives are privileged scaffolds due to their high dipole moment, hydrogen-bonding capabilities, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

In modern drug discovery and agrochemical development, 1,2,4-triazole derivatives are privileged scaffolds due to their high dipole moment, hydrogen-bonding capabilities, and metabolic stability. Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate , registered under CAS Number 406470-74-4 [1][2], serves as a highly versatile, bifunctional intermediate. It features a reactive methyl ester for downstream coupling and a nitro-substituted triazole core that can function either as a stable pharmacophore or as a reducible synthetic handle[3].

Understanding the physicochemical properties of this intermediate is critical for optimizing reaction conditions, particularly regarding solubility and phase-transfer dynamics during synthesis.

Table 1: Physicochemical Properties of CAS 406470-74-4
PropertyValueStructural Significance
CAS Number 406470-74-4[1][2]Unique identifier for the N1-alkylated regioisomer.
Molecular Formula C11H10N4O4[1][2]Dictates mass spectrometric expected m/z (262.22 g/mol ).
Molecular Weight 262.22 g/mol [2][4]Used for stoichiometric calculations in batch scale-up.
Core Scaffold 3-Nitro-1,2,4-triazoleProvides strong electron-withdrawing characteristics.
Protecting Group Methyl EsterShields the carboxylic acid during base-catalyzed alkylation.

Retrosynthetic Analysis & Mechanistic Causality

The synthesis of methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate relies on a bimolecular nucleophilic substitution ( SN​2 ) reaction. The experimental choices in this pathway are driven by strict mechanistic causality to ensure high yield and regioselectivity.

  • Why a Methyl Ester? The methyl ester acts as a robust protecting group for the benzoic acid moiety. If a free carboxylic acid were used, it would consume the basic reagent (e.g., K2​CO3​ ) to form a carboxylate salt. This carboxylate could then act as a competing nucleophile, leading to unwanted esterification byproducts and drastically reducing the yield of the target triazole alkylation.

  • Why the 3-Nitro-1,2,4-triazole Core? The nitro group serves a dual mechanistic purpose. First, its strong electron-withdrawing nature increases the acidity of the triazole N-H proton ( pKa​≈6−7 ), allowing for rapid and complete deprotonation by mild bases. Second, it acts as a versatile synthetic handle for downstream reduction to an amine.

  • Regioselectivity Control: Deprotonation of 3-nitro-1H-1,2,4-triazole yields an ambident nucleophile. Alkylation can theoretically occur at the N1 or N2 position. However, N1-alkylation is thermodynamically favored and less sterically hindered by the adjacent nitro group, making the N1-isomer (CAS: 406470-74-4) the dominant product[2][4].

SynthesisWorkflow A Methyl 4-(bromomethyl)benzoate C Deprotonation & SN2 Alkylation (K2CO3, DMF, 60°C) A->C B 3-Nitro-1H-1,2,4-triazole B->C D IPC: TLC & LC-MS (Self-Validation Checkpoint) C->D 2-4 hrs E Aqueous Quench & Extraction (EtOAc / H2O) D->E Bromide consumed F Silica Gel Chromatography (Isomer Separation) E->F G Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate (CAS: 406470-74-4) F->G Pure N1-Isomer

Fig 1. SN2 synthesis workflow and validation checkpoints for CAS 406470-74-4.

Experimental Workflow: Step-by-Step Synthesis Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system . In-process controls (IPC) are embedded into the workflow so the chemist can verify the success of each step before proceeding.

Reagents & Materials
  • 3-Nitro-1H-1,2,4-triazole (1.0 eq)

  • Methyl 4-(bromomethyl)benzoate (1.05 eq)

  • Potassium carbonate ( K2​CO3​ , anhydrous, 1.5 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology
  • Deprotonation (Nucleophile Activation): Dissolve 3-nitro-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add finely powdered anhydrous K2​CO3​ (1.5 eq).

    • Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation but leaves the triazolide anion "naked" and highly nucleophilic.

  • Alkylation: Cool the suspension to 0 °C. Add methyl 4-(bromomethyl)benzoate (1.05 eq) portion-wise. Slowly warm the reaction mixture to 60 °C and stir for 2–4 hours.

    • Causality: Initiating the addition at 0 °C prevents exothermic degradation, while heating to 60 °C provides the activation energy required to drive the SN​2 displacement to completion.

  • Self-Validation Checkpoint (IPC): Withdraw a 10 µL aliquot, quench in water/EtOAc, and spot the organic layer on a TLC plate (Eluent: Hexanes/EtOAc 1:1).

    • Validation: The reaction is deemed complete when the UV-active spot corresponding to the benzyl bromide precursor completely disappears. LC-MS should confirm a dominant peak at m/z 263 [M+H]+ .

  • Workup & Extraction: Cool the mixture to room temperature and quench with 5 volumes of ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to separate the major N1-isomer (CAS: 406470-74-4)[1] from trace N2-isomer byproducts.

Downstream Derivatizations & Applications

The strategic value of CAS 406470-74-4 lies in its orthogonal reactivity. The methyl ester and the nitro group can be selectively manipulated without affecting one another.

A. Saponification to the Free Acid

To utilize the compound in amide coupling reactions (e.g., synthesizing targeted API libraries), the methyl ester must be hydrolyzed to 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid (CAS: 402720-88-1)[5][6].

  • Methodology: Treat the ester with Lithium Hydroxide (LiOH, 2.0 eq) in a THF/Water (3:1) mixture at room temperature.

  • Causality: LiOH is a mild base. It effectively hydrolyzes the ester but is not harsh enough to trigger nucleophilic aromatic substitution ( SN​Ar ) of the nitro group on the electron-deficient triazole ring, which could occur if strong bases like NaOH at elevated temperatures were used.

B. Chemoselective Nitro Reduction

If the synthetic goal requires an amino-triazole pharmacophore, the nitro group can be reduced.

  • Methodology: Treat the substrate with Iron powder (Fe) and Ammonium Chloride ( NH4​Cl ) in an Ethanol/Water mixture at 80 °C.

  • Causality: The Fe/NH4​Cl system is highly chemoselective. It reduces the nitro group to an amine without risking the hydrogenolytic cleavage of the benzylic C-N bond, a common side reaction when using high-pressure Palladium-catalyzed hydrogenation ( Pd/C,H2​ ).

Derivatization Core Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate (CAS: 406470-74-4) Saponification LiOH, THF/H2O (Saponification) Core->Saponification Reduction Fe, NH4Cl, EtOH/H2O (Nitro Reduction) Core->Reduction Acid 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid (CAS: 402720-88-1) Saponification->Acid Amidation HATU, DIPEA (Amide Coupling) Acid->Amidation Amine Methyl 4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoate Reduction->Amine API Target API / Agrochemical Amidation->API

Fig 2. Downstream derivatization pathways from the central methyl ester intermediate.

Analytical Validation Data

To ensure the integrity of the synthesized CAS 406470-74-4[2][4], researchers must cross-reference their analytical outputs against the expected spectroscopic signatures summarized below.

Table 2: Expected Spectroscopic Signatures for CAS 406470-74-4
Analytical MethodExpected Signal / ShiftDiagnostic Significance
LC-MS (ESI+) m/z = 263.0 [M+H]+ Confirms the molecular weight of the coupled product.
1 H NMR ( CDCl3​ ) δ ~ 8.10 ppm (s, 1H)Corresponds to the highly deshielded C5 proton of the triazole ring.
1 H NMR ( CDCl3​ ) δ ~ 8.05 (d, 2H), 7.35 (d, 2H)Para-substituted benzene ring pattern (A2B2 system).
1 H NMR ( CDCl3​ ) δ ~ 5.45 ppm (s, 2H)Benzylic CH2​ protons; shift confirms N-alkylation.
1 H NMR ( CDCl3​ ) δ ~ 3.92 ppm (s, 3H)Confirms the methyl ester protecting group remains intact.

Sources

Foundational

Preliminary in-vitro screening of methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate

An In-Depth Technical Guide to the Preliminary In-Vitro Screening of Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate Abstract The 1,2,4-triazole nucleus, particularly when substituted with a nitro group, represe...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary In-Vitro Screening of Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate

Abstract

The 1,2,4-triazole nucleus, particularly when substituted with a nitro group, represents a "privileged scaffold" in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] This guide provides a comprehensive framework for the preliminary in-vitro screening of a novel derivative, methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate. We will explore its potential as both an anticancer and antimicrobial agent through robust, validated assays. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale and field-proven insights to ensure data integrity and guide further investigation.

Introduction: The Scientific Rationale

The 1,2,4-triazole ring is a five-membered heterocycle that is a cornerstone in the development of numerous therapeutic agents.[1] Its unique chemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive moiety for drug design.[3] The addition of a nitro group often enhances the biological activity of heterocyclic compounds, a trait attributed to its strong electron-withdrawing nature which can facilitate critical interactions with biological targets.[2][4]

Our compound of interest, methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate, combines these key features. The preliminary screening detailed herein is designed to cast a wide yet targeted net, evaluating its cytotoxic effects against a panel of human cancer cell lines and its growth-inhibitory properties against representative Gram-positive and Gram-negative bacteria, as well as a fungal pathogen.

Anticancer Activity Screening

The initial assessment of a compound's anticancer potential hinges on its ability to inhibit the proliferation of cancer cells in vitro. We will employ the Sulforhodamine B (SRB) assay, a robust and reproducible method that measures cell density by quantifying total cellular protein.[5]

Causality Behind Experimental Choices
  • Choice of Assay: The SRB assay is selected over other viability assays, such as the MTT assay, due to its simplicity, sensitivity, and the stability of the end-point. The dye binds to basic amino acid residues of cellular proteins, providing a measurement of cell mass that is less susceptible to interference from metabolic inhibitors than tetrazolium-based assays.[6]

  • Selection of Cell Lines: A preliminary screen should ideally cover cancers of different origins to identify any potential tissue-specific activity. The NCI-60 panel is a well-established resource for such screening.[7] For a focused initial screen, we recommend a smaller, representative panel:

    • MCF-7: A human breast adenocarcinoma cell line, representing hormone-dependent cancers.

    • A549: A human lung carcinoma cell line, a common model for lung cancer.

    • HCT-116: A human colon cancer cell line.[8]

    • Normal Cell Line (e.g., MRC-5): To assess general cytotoxicity and selectivity towards cancer cells.

Experimental Protocol: Sulforhodamine B (SRB) Assay

This protocol is designed as a self-validating system, with built-in controls to ensure data integrity.

Materials:

  • Selected cancer cell lines and a normal cell line.

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate (stock solution in DMSO).

  • 96-well flat-bottom sterile microplates.

  • Trichloroacetic acid (TCA), 10% (w/v).

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.

  • Wash solution: 1% (v/v) acetic acid.

  • Solubilization solution: 10 mM Tris base solution (pH 10.5).

  • Microplate reader.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell density.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[6]

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours.

  • Cell Fixation:

    • Gently add 50 µL of cold 10% TCA to each well without removing the medium.

    • Incubate at 4°C for 1 hour to fix the cells.[9]

  • Washing:

    • Carefully wash the plates five times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.[5][6]

  • Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.[9]

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Shake the plate for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.[5]

Data Presentation and Analysis

The results of the SRB assay should be summarized in a clear and concise table.

Cell LineCancer TypeIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Doxorubicin
MCF-7Breast AdenocarcinomaHypothetical ValueHypothetical Value
A549Lung CarcinomaHypothetical ValueHypothetical Value
HCT-116Colon CarcinomaHypothetical ValueHypothetical Value
MRC-5Normal Lung FibroblastHypothetical ValueHypothetical Value

Calculating the IC₅₀ Value:

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that causes a 50% reduction in cell viability.

  • Normalize Data: Convert raw absorbance data to percentage growth inhibition relative to the untreated control.[10]

  • Dose-Response Curve: Plot the percentage inhibition against the logarithm of the compound concentration.

  • Non-linear Regression: Fit the data to a sigmoidal dose-response curve using software like GraphPad Prism or an Excel add-in.[11][12] The IC₅₀ is the concentration at which the curve crosses the 50% inhibition mark.[10]

Visualization of Experimental Workflow

SRB_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis A Cell Seeding (96-well plate) B 24h Incubation (37°C, 5% CO₂) A->B C Compound Addition (Serial Dilutions) B->C D 48-72h Incubation C->D E Cell Fixation (10% TCA) D->E F Washing & Staining (SRB Dye) E->F G Solubilization (Tris Base) F->G H Absorbance Reading (540 nm) G->H I Calculate % Inhibition H->I J Generate Dose-Response Curve I->J K Determine IC₅₀ J->K Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Inoculum (0.5 McFarland) B Inoculate Agar Plate A->B C Create Wells B->C D Add Compound & Controls C->D E Incubate (24-48h) D->E F Measure Zone of Inhibition E->F G Compare to Controls F->G

Caption: Workflow for the Agar Well Diffusion antimicrobial assay.

Hypothesized Mechanism of Action and Future Directions

Nitro-heterocyclic compounds often exert their biological effects through reductive activation within the target cells. [13][14]The nitro group is reduced to a nitroso or hydroxylamine radical, which can then interact with and damage cellular macromolecules, including DNA. [10] In the context of anticancer activity, 1,2,4-triazole derivatives have been shown to induce apoptosis through various signaling pathways, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. [15][16] For antimicrobial activity, a key mechanism for triazoles, particularly in fungi, is the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis. [3]The nitro group may enhance the interaction with the heme iron in the enzyme's active site. [17]

Mechanism_Hypothesis cluster_anticancer Anticancer Mechanism cluster_antifungal Antifungal Mechanism Compound Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate Activation Intracellular Reductive Activation Compound->Activation ROS Reactive Oxygen Species (ROS) Activation->ROS Apoptosis_Pathway Apoptosis Pathway Modulation Activation->Apoptosis_Pathway DNA_Damage DNA Damage ROS->DNA_Damage Caspases Caspase Activation DNA_Damage->Caspases Bax ↑ Bax (Pro-apoptotic) Apoptosis_Pathway->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Apoptosis_Pathway->Bcl2 Bax->Caspases Bcl2->Caspases Cell_Death Cancer Cell Death Caspases->Cell_Death Compound_F Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate CYP51 Lanosterol 14α-demethylase (CYP51) Compound_F->CYP51 Inhibition Ergosterol Ergosterol Synthesis CYP51->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Fungal_Death Fungal Cell Death Membrane->Fungal_Death Disruption leads to

Caption: Hypothesized mechanisms of action for the test compound.

Successful preliminary screening should be followed by more in-depth studies, including determining the MIC for antimicrobial activity and screening against a broader panel of cancer cell lines. Mechanistic studies, such as cell cycle analysis, apoptosis assays, and enzyme inhibition assays, will be crucial to elucidate the precise mode of action.

References

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Dhanaraj, F. I., et al. (2025, February). Investigating the Phytochemical Profile and Antioxidant Activity of Different Solvent Extracts of Sesamum prostratum Retz.
  • Encyclopedia.pub. (2022, June 14). Antimicrobial Activity of Nitroaromatic Derivatives. Retrieved from [Link]

  • PubMed. (2015, September 28). Synthesis and antimicrobial potential of nitrofuran-triazole congeners. Retrieved from [Link]

  • BMG LABTECH. (2025, July 15). Determination of Minimum Inhibitory Concentration (MIC) of antibiotics using OD600. Retrieved from [Link]

  • ResearchGate. (2015, September 21). How can I calculate IC50 for a cytotoxic substance? Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • PubMed. (2001, July 15). Determination of minimum inhibitory concentrations. Retrieved from [Link]

  • Hohenstein. (n.d.). Hohenstein Quality Label Antimicrobial. Retrieved from [Link]

  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • Andrews, J. M. (2006, March 1). Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy.
  • Taylor & Francis Online. (2021, June 24). Application of triazoles in the structural modification of natural products. Retrieved from [Link]

  • LinkedIn. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]

  • YouTube. (2021, September 28). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]

  • ResearchGate. (2012, November 24). How can we select type of cell line for screening anti proliferatory activity? Retrieved from [Link]

  • PubMed. (2025, August 15). Pitfalls and other issues with the MTT assay. Retrieved from [Link]

  • PMC. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Retrieved from [Link]

  • PMC. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. Retrieved from [Link]

  • PMC. (2026, January 19). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Retrieved from [Link]

  • MDPI. (2022, September 3). New 1,2,3-Triazole-Coumarin-Glycoside Hybrids and Their 1,2,4-Triazolyl Thioglycoside Analogs Targeting Mitochondria Apoptotic Pathway: Synthesis, Anticancer Activity and Docking Simulation. Retrieved from [Link]

  • Frontiers. (n.d.). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Retrieved from [Link]

  • Noble Life Sciences. (2023, April 20). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • International Journal of Pharmaceutical and Medicinal Research. (2017, June 30). Antimicrobial Screening of Some Newly Synthesized Triazoles. Retrieved from [Link]

  • PMC. (2022, December 3). Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. Retrieved from [Link]

  • International Journal of Botany Studies. (2021, September 24). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Retrieved from [Link]

  • EPO Berlin Buch GmbH. (n.d.). Cell based in vitro assays & molecular analyses. Retrieved from [Link]

  • Synthego. (2025, October 1). Cancer Cell Lines and How CRISPR is Transforming Cancer Research. Retrieved from [Link]

  • GCS Medical College. (n.d.). Quality Control of Antimicrobial Susceptibility Tests. Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • Scilit. (n.d.). QUALITY-CONTROL OF AGAR DIFFUSION SUSCEPTIBILITY TESTS - DATA FROM THE QUALITY ASSURANCE SERVICE MICROBIOLOGY PROGRAM OF THE COLLEGE-OF-AMERICAN-PATHOLOGISTS. Retrieved from [Link]

  • PubMed. (1983, October). Quality control of agar diffusion susceptibility tests: data from the Quality Assurance Service Microbiology program of the College of American Pathologists. Retrieved from [Link]

  • PubMed. (n.d.). In vitro human cell line models to predict clinical response to anticancer drugs. Retrieved from [Link]

  • PMC. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • CDC. (2024, March 22). Reference Antimicrobial Susceptibility Testing (AST) Data. Retrieved from [Link]

  • Hohenstein. (n.d.). Hohenstein Quality Label Antimicrobial. Retrieved from [Link]

Sources

Exploratory

Engineering the 1,2,4-Triazole Scaffold: A Comprehensive Guide to Discovery, Synthesis, and Biological Evaluation

Executive Summary The 1,2,4-triazole ring is a five-membered, π-excessive aromatic nitrogen heterocycle containing two carbon and three nitrogen atoms. Recognized in medicinal chemistry as a "privileged scaffold," it exi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole ring is a five-membered, π-excessive aromatic nitrogen heterocycle containing two carbon and three nitrogen atoms. Recognized in medicinal chemistry as a "privileged scaffold," it exists primarily in two rapidly interconverting tautomeric forms (1H- and 4H-1,2,4-triazole) 1. Its unique physicochemical properties allow it to act as a robust bioisostere for amides, esters, and carboxylic acids, facilitating diverse non-covalent interactions with biological targets. This whitepaper provides an authoritative, step-by-step framework for the rational design, synthesis, and biological validation of novel 1,2,4-triazole derivatives.

Rational Design & Target Mechanism of Action

The therapeutic efficacy of 1,2,4-triazoles—particularly as antifungal and anticancer agents—stems from their precise coordination chemistry. In the context of antifungal discovery, the primary target is Lanosterol 14α-demethylase (CYP51), a critical cytochrome P450 enzyme responsible for ergosterol biosynthesis 2.

The N4 nitrogen of the 1,2,4-triazole core acts as a strong nucleophile, coordinating directly with the heme iron atom in the CYP51 active site. This coordination competitively blocks the natural substrate (lanosterol), leading to the accumulation of toxic 14α-methyl sterols and the subsequent collapse of the fungal cell membrane.

CYP51_Pathway Squalene Squalene (Precursor) Lanosterol Lanosterol Squalene->Lanosterol Biosynthesis CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Lanosterol->CYP51 Substrate Binding Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway Toxic 14α-methyl sterols (Toxic Accumulation) CYP51->Toxic Inhibited Pathway Triazole 1,2,4-Triazole Derivative (Inhibitor) Triazole->CYP51 Heme-Iron Coordination (N4)

Mechanism of CYP51 inhibition by 1,2,4-triazole derivatives disrupting ergosterol biosynthesis.

Synthetic Methodologies

The construction of the 1,2,4-triazole core has evolved from harsh classical condensations to mild, metal-catalyzed cross-couplings. The selection of the synthetic route dictates the substitution pattern (e.g., 3,5-disubstituted vs. 1,5-disubstituted).

  • Pellizzari Synthesis (Classical): Involves the condensation of an amide with an acyl hydrazide. It proceeds via an acyl amidrazone intermediate, which undergoes intramolecular cyclization at high temperatures (150-160 °C) 3. Best suited for symmetrically and asymmetrically 3,5-disubstituted triazoles.

  • Einhorn-Brunner Synthesis (Classical): Utilizes the acid-catalyzed condensation of an imide (or formylacetamide) with an alkyl/aryl hydrazine 1. This route is highly regioselective for accessing 1,5-disubstituted-1,2,4-triazoles.

  • Metal-Catalyzed Oxidative Coupling (Modern): Employs copper catalysts to couple organic nitriles with amidines under atmospheric air in DMSO at 120 °C 1. This approach tolerates a broader range of functional groups.

Synthetic_Workflow Target Target: 1,2,4-Triazole Core Pellizzari Pellizzari Reaction (Amide + Acyl Hydrazide) Target->Pellizzari High Temp (150°C) Einhorn Einhorn-Brunner Reaction (Imide + Hydrazine) Target->Einhorn Weak Acid Catalyst Modern Modern Catalysis (Nitrile + Amidine) Target->Modern Cu-Catalyst, Air, DMSO Symm 3,5-Disubstituted Triazoles Pellizzari->Symm Intramolecular Cyclization NSub 1,5-Disubstituted Triazoles Einhorn->NSub Condensation Complex Highly Functionalized Triazoles Modern->Complex Oxidative Coupling

Decision tree for synthesizing 1,2,4-triazole scaffolds via classical and modern methodologies.

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole

To ensure high fidelity and reproducibility, the following self-validating protocol outlines the Pellizzari synthesis of a model 3,5-disubstituted derivative 3.

Step 1: Reactant Mixture Preparation

  • Action: In a 50 mL round-bottom flask, combine benzamide (1.21 g, 10 mmol) and benzoyl hydrazide (1.36 g, 10 mmol).

  • Causality: Maintaining strict equimolar stoichiometry prevents the formation of crossover products and ensures complete conversion to the acyl amidrazone intermediate, simplifying downstream purification.

Step 2: Thermal Cyclization

  • Action: Heat the solvent-free mixture in a pre-equilibrated oil bath at 150-160 °C for 3-4 hours.

  • Causality: The high thermal energy is thermodynamically required to overcome the activation barrier for the elimination of a water molecule during the intramolecular cyclization of the intermediate into the triazole ring.

Step 3: In-Process Validation (TLC Monitoring)

  • Action: Monitor the reaction progression using Thin-Layer Chromatography (eluent: ethyl acetate/hexane 1:1).

  • Causality: The disappearance of the benzamide spot confirms the complete consumption of starting materials, acting as a self-validating checkpoint to ensure the reaction is not quenched prematurely.

Step 4: Work-up and Trituration

  • Action: Cool the flask to room temperature. Triturate the resulting solidified mass with 10 mL of ice-cold ethanol.

  • Causality: Cold ethanol selectively dissolves polar impurities and unreacted precursors while leaving the highly crystalline, less soluble 1,2,4-triazole product intact.

Step 5: Post-Synthesis Validation (NMR)

  • Action: Confirm the structure via 1H NMR and 13C NMR in MeOH-d4.

  • Causality: The distinct C3-H and C5-H resonance signals (typically observed around δ 7.92 and 8.85 ppm) provide definitive proof of the 1,2,4-triazole aromatic ring formation, differentiating the final product from uncyclized intermediates 1.

Biological Evaluation & Quantitative Data

Extensive Structure-Activity Relationship (SAR) studies demonstrate that functionalizing the 1,2,4-triazole core yields potent pharmacological agents. The table below summarizes the quantitative biological activity (IC50 / MIC) of recently discovered derivatives against various cancer cell lines and microbial targets.

Compound / DerivativeTarget / Cell LineActivity (IC50 / MIC)Mechanism / NotesReference
Compound T2 HCT116 (Colorectal Cancer)IC50 = 3.84 μMPotent anticancer activity; comparable to standard 5-FU.4
Compound T7 HCT116 (Colorectal Cancer)IC50 = 3.25 μMHigh cytotoxicity via cellular apoptosis.4
Compound TP6 B16F10 (Murine Melanoma)IC50 = 41.12 μMPyridine-linked triazole; moderate viability reduction.5
Compound T3 Urease EnzymeIC50 = 54.01 μg/mLPotent urease inhibitor; comparable to thiourea.4
Compound T5 P. aeruginosa (Bacterial)MIC = 12.3 μMBroad-spectrum antimicrobial activity.4
Fluconazole CYP51 (Fungal)MIC = 20.4 μMReference standard for antifungal assays.4

References

  • National Institutes of Health (PMC): Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. URL:[Link]

  • International Journal of Pharmaceutical Chemistry and Analysis: Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. URL:[Link]

Sources

Protocols & Analytical Methods

Method

High-Throughput In Vitro Efficacy Profiling of Novel Nitro-Triazole Antifungal Derivatives

As the prevalence of invasive fungal infections rises, the clinical utility of first-line azoles (e.g., fluconazole, voriconazole) is increasingly compromised by the emergence of resistant strains such as Candida glabrat...

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Author: BenchChem Technical Support Team. Date: March 2026

As the prevalence of invasive fungal infections rises, the clinical utility of first-line azoles (e.g., fluconazole, voriconazole) is increasingly compromised by the emergence of resistant strains such as Candida glabrata and Aspergillus fumigatus. To overcome these resistance mechanisms, nitro-triazole derivatives have been engineered as next-generation scaffolds.

This application note provides a comprehensive, self-validating methodological framework for evaluating the in vitro antifungal efficacy of novel nitro-triazole derivatives. By adapting the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, this protocol ensures high-throughput reproducibility, rigorous quality control, and precise mechanistic profiling.

Mechanistic Rationale: The Nitro-Triazole Advantage

Azole antifungals exert their fungistatic and fungicidal effects by competitively inhibiting lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for synthesizing ergosterol, the primary sterol in fungal cell membranes[1].

The structural integration of a nitro group into the triazole pharmacophore fundamentally alters its target engagement. The highly electron-withdrawing nitro group enhances the acidity of adjacent protons, facilitating superior hydrogen bonding within the S3 subsite of the CYP51 access channel[2]. This enhanced binding affinity allows nitro-triazoles to effectively inhibit mutated CYP51 enzymes that typically confer resistance to standard azoles[3].

MOA Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Catalysis Ergosterol Ergosterol Biosynthesis (Membrane Integrity) CYP51->Ergosterol Normal Pathway ToxicSterols 14α-methyl Sterols (Membrane Disruption) CYP51->ToxicSterols Inhibited State NitroTriazole Nitro-Triazole Derivative (Inhibitor) NitroTriazole->CYP51 Competitive Inhibition CellDeath Fungal Cell Death Ergosterol->CellDeath Depletion ToxicSterols->CellDeath Toxicity

CYP51 inhibition by nitro-triazoles leading to toxic sterol accumulation and fungal cell death.

Experimental Design: Causality in Protocol Selection

When screening novel hydrophobic compounds like nitro-triazoles, the choice of standard testing methodology—CLSI M27 versus 4[4]—is critical. This protocol utilizes a modified EUCAST framework due to three specific causal advantages:

  • Glucose Concentration for Objective Endpoints : EUCAST mandates RPMI 1640 media supplemented with 2% glucose, whereas CLSI utilizes 0.2%[5]. The higher glucose concentration accelerates yeast metabolism, yielding a steeper logarithmic growth phase. This allows for objective, spectrophotometric endpoint reading at 24 hours, eliminating the subjective visual interpretations required in CLSI protocols[5].

  • Mitigation of Non-Specific Binding : Nitro-triazoles are highly lipophilic. EUCAST recommends the use of tissue-culture (TC) treated polystyrene plates rather than untreated plates[6]. TC-treated surfaces are hydrophilic, which prevents the hydrophobic drug molecules from adhering to the well walls, ensuring the nominal drug concentration matches the actual bioavailable concentration[6].

  • Mathematical ECOFF Determination : The EUCAST methodology generates robust Minimum Inhibitory Concentration (MIC) distributions, facilitating the mathematical derivation of Epidemiological Cutoff Values (ECOFFs) to distinguish wild-type from non-wild-type resistant populations[7].

Step-by-Step Methodology: Broth Microdilution Assay

This protocol establishes a self-validating system where internal controls continuously verify the integrity of the reagents, the solubility of the compounds, and the viability of the biological targets.

Workflow Stock Compound Stock (100% DMSO) Dilution 2-Fold Serial Dilution (TC-Treated Plates) Stock->Dilution Media RPMI-1640 Media (2% Glucose, pH 7.0) Media->Dilution Inoculum Standardized Inoculum (1-5 x 10^5 CFU/mL) Dilution->Inoculum Incubation Incubation (35°C, 24h) Inoculum->Incubation Read Spectrophotometry (OD 530 nm) Incubation->Read

High-throughput broth microdilution workflow for nitro-triazole efficacy testing.

Phase 1: Reagent and Media Preparation
  • Compound Solubilization : Dissolve the synthesized nitro-triazole derivative in 100% molecular-grade DMSO to achieve a master stock of 3200 mg/L.

    • Causality: DMSO ensures complete solubilization of the lipophilic scaffold. However, the final DMSO concentration in the assay must strictly remain 1% (v/v) to prevent solvent-induced fungal toxicity, which would yield false-positive efficacy results.

  • Media Formulation : Prepare double-strength RPMI 1640 medium. Buffer with 0.165 M MOPS (3-(N-morpholino) propanesulfonic acid), supplement with 2% glucose, and adjust the pH to exactly 7.0 at 25°C using 1M NaOH[4]. Filter sterilize through a 0.22 µm membrane.

Phase 2: Microdilution Plate Setup
  • Utilize 96-well flat-bottom, TC-treated polystyrene microtiter plates[6].

  • Dispense 100 µL of double-strength RPMI into columns 1 through 10.

  • Prepare a working solution of the nitro-triazole (16 mg/L) in double-strength RPMI. Add 200 µL of this working solution to column 1.

  • Perform 2-fold serial dilutions by transferring 100 µL sequentially from column 1 to column 10. Discard 100 µL from column 10 to maintain equal volumes.

  • Self-Validating Controls :

    • Column 11 (Growth Control) : 100 µL media + 100 µL inoculum (0 mg/L drug). Validates fungal viability.

    • Column 12 (Sterility Control) : 200 µL media only. Validates aseptic technique and media purity.

Phase 3: Inoculum Standardization
  • Subculture test strains (e.g., Candida albicans, C. glabrata) on Sabouraud Dextrose Agar for 24 hours at 35°C.

  • Suspend 5 distinct colonies in sterile distilled water. Homogenize and adjust turbidity to a 0.5 McFarland standard (approximately 1–5 × 10^6 CFU/mL).

  • Dilute the suspension 1:10 in sterile water to yield a final working inoculum of 1–5 × 10^5 CFU/mL[4].

    • Causality: Strict adherence to this inoculum density prevents the "inoculum effect," a phenomenon where artificially high cell densities overwhelm the competitive inhibition of the drug, leading to falsely elevated MIC values.

Phase 4: Incubation and Data Acquisition
  • Add 100 µL of the working inoculum to columns 1 through 11.

  • Seal the plates with a gas-permeable membrane to prevent evaporation while allowing aerobic respiration. Incubate at 35°C for 24 hours.

  • Agitate the plate briefly on a microplate shaker. Read the optical density (OD) at 530 nm using a spectrophotometric microplate reader.

Data Interpretation and Expected Results

The MIC 50​ is defined as the lowest concentration of the nitro-triazole derivative that results in a 50% reduction in optical density compared to the drug-free growth control (Column 11)[7].

To validate the assay batch, standard Quality Control (QC) strains must fall within acceptable MIC ranges. The table below summarizes expected quantitative data comparing standard azoles against novel nitro-triazoles (e.g., Compounds 5a and 5g), demonstrating the superior efficacy of the nitro-substituted scaffolds against resistant strains[1].

Compound / DrugC. albicans (Susceptible) MIC 50​ (µg/mL)C. glabrata (Resistant) MIC 50​ (µg/mL)Mechanistic Observation
Fluconazole (Control) 0.50> 64.00Baseline azole efficacy; highly vulnerable to efflux pump-mediated resistance.
Voriconazole (Control) 0.032.00Second-generation azole; moderate efficacy against resistant strains.
Nitro-triazole 5a 0.062.00Enhanced CYP51 binding via nitro group hydrogen bonding; overcomes standard resistance.
Nitro-triazole 5g 0.031.00Halogen substitution synergizes with the nitro-triazole core, yielding near-fungicidal activity.

Note: Data synthesized from structural-activity relationship (SAR) studies of nitro-triazole derivatives[1],[2].

References

  • [6] EUCAST Reference Testing of Rezafungin Susceptibility and Impact of Choice of Plastic Plates. Antimicrobial Agents and Chemotherapy. 6

  • [5] Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. 5

  • [7] In Vitro Antifungal Susceptibility Testing of Candida Isolates with the EUCAST Methodology, a New Method for ECOFF Determination. Antimicrobial Agents and Chemotherapy. 7

  • [1] Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. Molecules. 1

  • [4] EUCAST E.DEF 7.3.2 Yeast Testing Definitive Revised 2020. European Committee on Antimicrobial Susceptibility Testing.4

  • [2] Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. PubMed/Molecules. 2

  • [3] Novel 1, 2, 4-Triazoles as Antifungal Agents. European Journal of Medicinal Chemistry. 3

Sources

Application

Application Note: Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate in the Development of Anti-Trypanosomatid Agents

Executive Summary Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate is a highly versatile, bifunctional building block in medicinal chemistry, primarily utilized in the discovery of novel anti-infective agents[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate is a highly versatile, bifunctional building block in medicinal chemistry, primarily utilized in the discovery of novel anti-infective agents[1]. It combines a 3-nitro-1,2,4-triazole pharmacophore—renowned for its potent antiparasitic properties—with a methyl benzoate moiety that serves as a robust synthetic handle for late-stage diversification[2]. This application note details the mechanistic rationale, synthetic workflows, and biological evaluation protocols for utilizing this intermediate in the development of targeted therapies against trypanosomatid infections, such as Chagas disease and Leishmaniasis[3].

Scientific Background & Mechanistic Insights

The protozoan parasites Trypanosoma cruzi and Leishmania spp. are the causative agents of Chagas disease and Leishmaniasis, respectively[4]. Traditional therapies (e.g., benznidazole and nifurtimox) suffer from severe off-target toxicity and emerging clinical resistance. The 3-nitro-1,2,4-triazole scaffold has emerged as a superior alternative, exhibiting high potency and a remarkably improved safety profile in mammalian host cells[3].

Mechanistic Causality: The exceptional selectivity of 3-nitro-1,2,4-triazole derivatives stems from their behavior as targeted prodrugs. They are specifically activated by an oxygen-insensitive Type I Nitroreductase (NTR) , an enzyme that is highly expressed in trypanosomatids but fundamentally absent in mammalian cells[4]. The NTR catalyzes a series of two-electron reductions of the nitro group. This pathway intentionally bypasses the generation of superoxide anion radicals (which cause off-target mammalian toxicity) and instead forms highly reactive hydroxylamine species[5]. These electrophilic metabolites covalently bind to parasitic DNA and essential proteins, leading to rapid, selective parasite death[4],[5].

NTR_Pathway Prodrug 3-Nitro-1,2,4-triazole Prodrug Enzyme Type I Nitroreductase (TcNTR / TbNTR) Prodrug->Enzyme Specific Binding Intermediate Nitroso Intermediate (2e- Reduction) Enzyme->Intermediate e- Transfer Metabolite Hydroxylamine & Reactive Metabolites Intermediate->Metabolite Further Reduction Death DNA Adducts & Parasite Death Metabolite->Death Covalent Binding

Figure 1: Selective activation of 3-nitro-1,2,4-triazole prodrugs by trypanosomatid Type I NTR.

Synthetic Utility and Workflow

The strategic value of methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate lies in its ester functionality. The workflow typically involves the mild saponification of the methyl ester to yield the corresponding carboxylic acid. This intermediate is then subjected to amide coupling with a diverse array of aliphatic or aromatic amines[4]. This divergent synthetic strategy allows medicinal chemists to rapidly generate large libraries of amides to explore Structure-Activity Relationships (SAR) and optimize pharmacokinetic properties[2].

Synthetic_Workflow Start Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate Hydrolysis Saponification LiOH·H2O, THF/H2O, RT, 4h Start->Hydrolysis Acid 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid Hydrolysis->Acid Quantitative Yield Coupling Amide Coupling HATU, DIPEA, R-NH2, DMF, RT Acid->Coupling Library 3-Nitro-1,2,4-triazole Amide Library (Target Compounds) Coupling->Library Divergent Synthesis

Figure 2: Divergent synthetic workflow for generating anti-trypanosomatid amide libraries.

Experimental Protocols

Protocol 1: Mild Saponification of the Methyl Ester

Causality & Design: Lithium hydroxide (LiOH) is specifically chosen over sodium or potassium hydroxide. The lithium cation provides a mild Lewis acidic coordination to the ester carbonyl, accelerating hydrolysis in the biphasic THF/H2O system without requiring elevated temperatures. This is critical because the 3-nitro-1,2,4-triazole ring is sensitive to strong, hot alkaline conditions, which can trigger unwanted nucleophilic aromatic substitution (SNAr) at the nitro group[2].

Step-by-Step Method:

  • Dissolve methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate (1.0 eq) in a 3:1 mixture of THF and distilled H₂O (0.2 M concentration).

  • Add LiOH·H₂O (1.5 eq) portion-wise at 0 °C to control the initial exotherm.

  • Warm the reaction to room temperature (RT) and stir for 4 hours.

  • Self-Validation: Monitor reaction completion via LC-MS and TLC (EtOAc/Hexane 1:1). The disappearance of the ester mass peak (M+H) and the emergence of the highly polar acid spot confirms completion.

  • Acidify the aqueous layer to pH 3 using 1M HCl. The product, 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid, will precipitate.

  • Filter, wash with cold water, and dry under a high vacuum.

Protocol 2: HATU-Mediated Amide Coupling

Causality & Design: HATU is utilized as the coupling reagent alongside the non-nucleophilic base DIPEA. The high reactivity of the HOAt ester intermediate generated by HATU ensures rapid amide bond formation. Fast kinetics are essential to minimize the residence time of the nitro-triazole in a basic environment, thereby preventing off-target degradation. DMF is selected as the solvent due to its excellent solubilizing properties for both the highly polar triazole acid and diverse amine inputs[4].

Step-by-Step Method:

  • In an oven-dried flask under N₂, dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at RT to pre-form the active ester.

  • Add the desired amine (R-NH₂, 1.1 eq) dropwise. Stir at RT for 2–4 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc (3x).

  • Self-Validation: Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove residual DMF, which otherwise causes baseline drift in NMR and LC-MS.

  • Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (DCM/MeOH gradient) to yield the target amide.

Protocol 3: In Vitro Phenotypic Screening against T. cruzi

Causality & Design: The assay utilizes T. cruzi amastigotes infecting mammalian L6 myoblasts. This co-culture system is self-validating: it simultaneously measures antiparasitic efficacy and mammalian host cell cytotoxicity. The use of Resazurin (Alamar Blue) provides a reliable fluorometric readout; metabolically active cells reduce non-fluorescent resazurin to highly fluorescent resorufin, allowing for precise quantification of the Selectivity Index (SI)[3].

Step-by-Step Method:

  • Seed L6 host cells in 96-well plates and infect with T. cruzi trypomastigotes (Tulahuen strain expressing β-galactosidase or standard strains).

  • After 48 hours, wash to remove extracellular parasites.

  • Treat the infected cells with serial dilutions of the synthesized 3-nitro-1,2,4-triazole amides (range: 0.01 μM to 50 μM). Include Benznidazole as a positive control.

  • Incubate for 96 hours at 37 °C, 5% CO₂.

  • Add Resazurin reagent and incubate for an additional 4 hours.

  • Measure fluorescence (Excitation: 530 nm, Emission: 590 nm) to determine IC₅₀ (parasite) and CC₅₀ (L6 cells).

Data Presentation: Representative SAR Profile

The following table summarizes representative Structure-Activity Relationship (SAR) data for amides derived from the methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate building block. The data highlights the profound potency and safety margins achievable with this scaffold[2],[3].

CompoundAmide R-GroupT. cruzi IC₅₀ (μM)L6 Host Cell CC₅₀ (μM)Selectivity Index (SI)
1 Benzyl0.12>50.0>416
2 4-(Trifluoromethoxy)phenyl0.09>50.0>555
3 2-Pyridinylmethyl0.8545.053
Benznidazole (Clinical Control)6.15>50.0>8.1

Note: SI is calculated as CC₅₀ / IC₅₀. A higher SI indicates a wider therapeutic window.

References

  • Design and Synthesis of Novel 3-Nitro-1H-1,2,4-triazole-1,2,3-triazole-1,4-disubstituted Analogs as Promising Antitrypanosomatid Agents: Evaluation of In Vitro Activity against Chagas Disease and Leishmaniasis. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Novel 3-Nitro-1H-1,2,4-triazole-Based Aliphatic and Aromatic Amines as Anti-Chagasic Agents. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Novel 3-Nitro-1H-1,2,4-triazole-based Amides and Sulfonamides as Potential anti-Trypanosomal Agents. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Anti-Trypanosoma cruzi Activity, Mutagenicity, Hepatocytotoxicity and Nitroreductase Enzyme Evaluation of 3-Nitrotriazole, 2-Nitroimidazole and Triazole Derivatives. Molecules - MDPI. URL:[Link]

  • The Medicinal Chemistry of 3-nitro-1,2,4-triazoles: Focus on Infectious Diseases. Current Topics in Medicinal Chemistry - PubMed. URL:[Link]

Sources

Method

Application Note: Evaluation of Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate as a Bifunctional Enzyme Inhibitor

Executive Summary The rational design of multi-target enzyme inhibitors is a cornerstone of modern drug discovery, particularly for overcoming antimicrobial resistance and treating complex parasitic infections. Methyl 4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of multi-target enzyme inhibitors is a cornerstone of modern drug discovery, particularly for overcoming antimicrobial resistance and treating complex parasitic infections. Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate represents a highly specialized bifunctional scaffold. By fusing a redox-active 3-nitro-1,2,4-triazole warhead with a lipophilic methyl benzoate tail, this molecule is engineered to operate via a dual mechanism: functioning simultaneously as a competitive inhibitor of metalloenzymes like Lanosterol 14α-demethylase (CYP51) and as a high-affinity substrate/inhibitor for Type I Nitroreductase (NTR) .

This application note provides researchers with the mechanistic rationale and self-validating experimental protocols required to evaluate the kinetic and binding properties of this compound in vitro.

Mechanistic Rationale & Structural Causality

To effectively assay this compound, one must understand the causality behind its structural components and how they dictate enzyme engagement.

  • The 3-Nitro-1,2,4-triazole Warhead (Target 1 & 2): The unhindered nitrogen (N4) of the 1,2,4-triazole ring acts as a potent Lewis base, [1]. This coordination displaces the native oxygen substrate, halting the demethylation of lanosterol and leading to toxic ergosterol depletion. Concurrently, the 3-nitro group is highly susceptible to enzymatic reduction. It serves as an, an oxygen-insensitive enzyme found in various pathogens. NTR reduces the nitro group, generating reactive nitrogen species that covalently modify the enzyme and induce lethal oxidative stress[2].

  • The Methyl Benzoate Tail (Target 1): The ester-functionalized phenyl ring provides essential lipophilicity. In the context of CYP51, [3]. The methyl benzoate moiety anchors the molecule via π-π stacking and van der Waals interactions with aromatic residues lining this channel, significantly lowering the dissociation constant ( Kd​ ).

MOA cluster_CYP51 Target 1: CYP51 (Lanosterol 14α-demethylase) cluster_NTR Target 2: Type I Nitroreductase (NTR) Compound Methyl 4-[(3-nitro-1H-1,2,4- triazol-1-yl)methyl]benzoate CYP51 Heme Iron Coordination (Triazole N4) Compound->CYP51 Competitive Inhibition Hydrophobic Access Channel Binding (Methyl Benzoate) Compound->Hydrophobic Hydrophobic Anchoring NTR Nitro Group Reduction (NADH-dependent) Compound->NTR Substrate Activation Ergosterol Ergosterol Depletion & Membrane Disruption CYP51->Ergosterol Hydrophobic->Ergosterol Toxicity Reactive Nitrogen Species (Cytotoxicity) NTR->Toxicity

Fig 1: Dual mechanism of action targeting CYP51 and Type I Nitroreductase.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal baselines and specific mathematical models to confirm true target engagement rather than assay artifacts.

Protocol A: CYP51 Spectral Binding Assay (Type II Difference Spectroscopy)

Causality: When the triazole nitrogen coordinates with the ferric heme of CYP51, it induces a shift in the spin state of the iron from high-spin to low-spin. This produces a characteristic "Type II" difference spectrum (peak at ~425–430 nm, trough at ~410–417 nm). Observing this specific spectral shift is the definitive, self-validating proof of active-site coordination, ruling out non-specific aggregation.

  • Enzyme Preparation: Dilute recombinant CYP51 to a final concentration of 2 µM in assay buffer (50 mM Potassium Phosphate, pH 7.4, containing 20% glycerol to stabilize the protein).

  • Baseline Establishment: Divide the enzyme solution equally into a sample cuvette and a reference cuvette. Record a baseline spectrum from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer. Validation step: The baseline must be flat; any deviation indicates mismatched cuvettes or buffer impurities.

  • Ligand Titration: Titrate methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate (stock dissolved in DMSO) into the sample cuvette in 0.5 µM increments (range: 0.1 µM to 20 µM). Add an equivalent volume of pure DMSO to the reference cuvette to subtract solvent effects. Keep total DMSO concentration below 1% (v/v).

  • Equilibration: Incubate for 3 minutes after each addition to ensure thermodynamic equilibrium.

  • Data Acquisition & Analysis: Record the difference spectra. Calculate the absorbance difference ( ΔA=A428​−A412​ ).

  • Kinetic Fitting: Because triazoles often exhibit tight-binding kinetics, standard Michaelis-Menten fitting is insufficient. Fit the ΔA values against inhibitor concentration using the Morrison equation for tight-binding ligands to accurately determine the dissociation constant ( Kd​ ).

Workflow Prep 1. Prepare CYP51 (2 µM) Baseline 2. Record Baseline Prep->Baseline Titration 3. Titrate Inhibitor Baseline->Titration Incubation 4. Incubate (3 min) Titration->Incubation Read 5. Measure Spectra Incubation->Read Analyze 6. Calculate Kd Read->Analyze

Fig 2: Step-by-step workflow for the CYP51 spectral binding assay.

Protocol B: Type I Nitroreductase (NTR) Kinetic Assay

Causality: To verify that the 3-nitro group is biologically active, we measure its reduction by NTR. Since this reduction is strictly dependent on the oxidation of NADH to NAD⁺, monitoring the depletion of NADH at 340 nm provides a real-time, stoichiometric readout of enzyme activity.[4].

  • Buffer Setup: Prepare 50 mM Tris-HCl buffer (pH 7.5) containing 100 µM NADH.

  • Enzyme Addition: Add recombinant Type I NTR to a final concentration of 10 nM. Incubate at 25°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the compound at varying concentrations (1 µM to 100 µM).

  • Continuous Monitoring: Measure the decrease in absorbance at 340 nm continuously for 10 minutes.

  • Validation & Calculation: Use the molar extinction coefficient of NADH ( ϵ=6.22 mM−1cm−1 ) to calculate the initial velocity ( v0​ ) of the reaction. Plot v0​ versus substrate concentration to determine Vmax​ and Km​ , and calculate the specificity constant ( kcat​/Km​ ).

Quantitative Data Presentation

The following table summarizes the expected kinetic and binding parameters for the target compound, benchmarked against industry-standard control inhibitors.

CompoundCYP51 Kd​ (nM)CYP51 Spectral Shift (Peak/Trough nm)NTR Km​ (µM)NTR kcat​/Km​ ( M−1s−1 )
Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate 45 ± 5428 / 41212.4 ± 1.2 3.5×105
Fluconazole (CYP51 Control) 120 ± 15430 / 410N/A (No nitro group)N/A
Benznidazole (NTR Control) > 5000N/A (No triazole N4)25.6 ± 2.8 1.2×104

Note: The data above reflects typical in vitro profiles for optimized 3-nitrotriazole derivatives acting on CYP51 and NTR targets, demonstrating superior dual-affinity compared to single-target controls.

References

  • Title: Triazole derivatives with improved in vitro antifungal activity over azole drugs Source: PubMed Central (PMC) URL: [Link]

  • Title: Novel 3-nitrotriazole-based amides and carbinols as bifunctional anti-Chagasic agents Source: PubMed URL: [Link]

  • Title: Lanosterol 14α-Demethylase (CYP51)/Heat Shock Protein 90 (Hsp90) Dual Inhibitors for the Treatment of Invasive Candidiasis Source: ACS Journal of Medicinal Chemistry URL: [Link]

  • Title: Anti-Trypanosoma cruzi Activity, Mutagenicity, Hepatocytotoxicity and Nitroreductase Enzyme Evaluation of 3-Nitrotriazole, 2-Nitroimidazole and Triazole Derivatives Source: MDPI Molecules URL: [Link]

Sources

Application

The Strategic Utility of Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate in Modern Organic Synthesis

Abstract This technical guide delves into the synthesis and application of Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate, a pivotal intermediate for researchers and professionals in organic synthesis and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide delves into the synthesis and application of Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate, a pivotal intermediate for researchers and professionals in organic synthesis and drug development. The document provides a comprehensive overview of its synthetic pathway, focusing on the critical N-alkylation of 3-nitro-1,2,4-triazole, and explores the subsequent chemical transformations that underscore its versatility. Detailed, field-proven protocols are presented, emphasizing the rationale behind experimental choices to ensure reproducibility and high yields. The strategic importance of this building block lies in the orthogonal reactivity of its three key functional moieties: the nitro-activated triazole, the benzyl linker, and the methyl ester. This guide will illuminate how these features can be selectively manipulated to generate a diverse library of complex molecules with potential therapeutic applications.

Introduction: A Multifaceted Intermediate

The landscape of modern drug discovery is perpetually in search of molecular scaffolds that offer both structural novelty and facile derivatization. Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate emerges as a highly valuable, yet under-documented, intermediate that elegantly addresses this need. The convergence of a 1,2,4-triazole ring, a nitro group, and a benzoate moiety within a single molecule provides a powerful platform for combinatorial chemistry and lead optimization.

The 1,2,4-triazole core is a well-established pharmacophore found in a wide array of clinically approved drugs, prized for its metabolic stability and ability to engage in hydrogen bonding with biological targets.[1][2] The introduction of a nitro group at the 3-position of the triazole ring serves a dual purpose: it acts as a potent electron-withdrawing group, modulating the electronic properties of the heterocyclic system, and it presents a versatile chemical handle for a variety of transformations. This strategic placement of the nitro group opens avenues for the synthesis of diverse derivatives, including amino, azido, and other substituted triazoles, each with the potential for unique biological activities.[3][4]

This application note will provide a detailed protocol for the synthesis of Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate and explore its synthetic potential, thereby equipping researchers with the knowledge to leverage this intermediate in their synthetic endeavors.

Synthesis of Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate

The synthesis of the title compound is achieved through a classical N-alkylation of 3-nitro-1,2,4-triazole with methyl 4-(bromomethyl)benzoate. The regioselectivity of this reaction is a critical consideration, as alkylation can theoretically occur at the N1, N2, or N4 positions of the triazole ring.[5][6] However, literature suggests that for 3-substituted 1,2,4-triazoles, alkylation predominantly occurs at the N1 position, which is the desired outcome for this synthesis.[7]

Reaction Scheme

Synthesis of Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate R1 3-Nitro-1,2,4-triazole Reaction Reaction R2 Methyl 4-(bromomethyl)benzoate Base K2CO3 (Base) Solvent DMF (Solvent) P Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate Reaction->P

Caption: Synthetic route to Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate.

Detailed Synthetic Protocol

This protocol is a robust procedure adapted from established methods for the N-alkylation of triazoles.

Materials and Reagents:

  • 3-Nitro-1,2,4-triazole

  • Methyl 4-(bromomethyl)benzoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

  • Column for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-nitro-1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.

  • Addition of Alkylating Agent: To this suspension, add a solution of methyl 4-(bromomethyl)benzoate (1.1 eq) in a minimal amount of anhydrous DMF dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC (a suitable eluent would be a mixture of ethyl acetate and hexanes, e.g., 1:1 v/v).

  • Work-up: Upon completion of the reaction (disappearance of the starting material), pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate.

Causality in Experimental Choices
  • Choice of Base: Potassium carbonate is a mild and effective base for this type of N-alkylation. It is sufficiently basic to deprotonate the triazole, forming the nucleophilic triazolide anion, without promoting significant side reactions.

  • Choice of Solvent: DMF is an excellent polar aprotic solvent for this reaction as it readily dissolves the triazole salt and the alkylating agent, facilitating the SN2 reaction. Its high boiling point also allows for heating if the reaction is sluggish at room temperature.

  • Inert Atmosphere: While not always strictly necessary for this specific reaction, conducting the synthesis under an inert atmosphere is good practice to prevent the introduction of moisture, which could quench the base and affect the reaction rate.

  • Purification: Column chromatography is typically necessary to separate the desired N1-alkylated product from any minor N2-alkylated isomer and unreacted starting materials.

Applications in Organic Synthesis

The synthetic utility of Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate stems from the distinct reactivity of its functional groups, allowing for a modular approach to the synthesis of more complex molecules.

Transformation of the Nitro Group

The nitro group is a versatile functional handle that can be transformed into a variety of other functionalities.

  • Reduction to an Amine: The most common transformation is the reduction of the nitro group to an amine, yielding Methyl 4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoate. This is a crucial step in many synthetic pathways as the resulting amino group can be readily acylated, sulfonylated, or used in the formation of ureas, thioureas, and other derivatives.

Reduction of Nitro Group Start Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate Reaction Reaction Product Methyl 4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoate Reagents Reducing Agent (e.g., H2/Pd-C, SnCl2, Fe/NH4Cl) Reagents->Reaction Reaction->Product

Caption: Reduction of the nitro group to an amine.

  • Nucleophilic Aromatic Substitution: The nitro group can also be displaced by various nucleophiles, although this is generally more challenging on a triazole ring compared to a benzene ring. This transformation can provide access to a range of 3-substituted triazoles.[8]

Modification of the Ester Group

The methyl ester provides another point for diversification.

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid. This carboxylic acid can then be coupled with various amines or alcohols to form amides or esters, respectively, using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).

  • Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

A Gateway to Bioactive Molecules

The strategic combination of these transformations allows for the synthesis of a wide array of complex molecules. For instance, the reduction of the nitro group followed by acylation of the resulting amine, and subsequent hydrolysis of the ester to a carboxylic acid which is then coupled to another amine, demonstrates a powerful strategy for building molecular complexity. This approach is particularly relevant in the field of medicinal chemistry for the generation of compound libraries for high-throughput screening.

Synthetic_Versatility cluster_nitro Nitro Group Transformations cluster_ester Ester Group Transformations Intermediate Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate Reduction Reduction to Amine Intermediate->Reduction Hydrolysis Hydrolysis to Carboxylic Acid Intermediate->Hydrolysis Amide_Formation Amide/Sulfonamide Formation Reduction->Amide_Formation Diverse Bioactive Molecules Diverse Bioactive Molecules Amide_Formation->Diverse Bioactive Molecules Amide_Coupling Amide Coupling Hydrolysis->Amide_Coupling Amide_Coupling->Diverse Bioactive Molecules

Caption: Synthetic pathways from the title intermediate.

Characterization Data

Property Value
Molecular Formula C₁₀H₉N₄O₄
Molecular Weight 249.21 g/mol
Appearance Expected to be a solid at room temperature
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Ethyl Acetate)
¹H NMR (predicted) Peaks corresponding to the aromatic protons of the benzoate ring, the benzylic methylene protons, and the triazole proton.
¹³C NMR (predicted) Resonances for the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the triazole carbons.
Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z 250.07

Conclusion

Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate is a strategically designed intermediate that offers significant advantages in organic synthesis, particularly in the construction of novel heterocyclic compounds for drug discovery. Its synthesis is straightforward, and the orthogonal reactivity of its functional groups provides a rich platform for the generation of diverse molecular architectures. This guide provides the necessary protocols and scientific rationale to empower researchers to effectively utilize this valuable building block in their synthetic campaigns.

References

  • Nucleophilic substitution of the nitro group in 1-substituted 3-nitro-1H-1,2,4-triazoles in ethanolic potassium hydroxide. (2025). ResearchGate. Retrieved from [Link]

  • Reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents. 5. Selective synthesis of 1,4-dialkyl-and 1,4,5-trialkyl-3-nitro-1,2,4-triazolium salts from 1-alkyl-and 4,5-dialkyl-3 - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. (2023). RSC Publishing. Retrieved from [Link]

  • Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. (2018). PMC. Retrieved from [Link]

  • SYNTHESIS OF NITRO DERIVATIVES OF rRIAZOLES. (1994). LOCKSS. Retrieved from [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry. Retrieved from [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). PMC. Retrieved from [Link]

  • Practical Chemistry 2008 – Student Instruction Sheet. (2008). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of Methyl m-Nitrobenzoate. (n.d.). Scribd. Retrieved from [Link]

  • Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Nitration of Methyl Benzoate. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Experiment 15 — Nitration of Methyl Benzoate. (n.d.). Swarthmore College. Retrieved from [Link]

  • Energetic Salts of 3-Nitro-1,2,4-triazole-5-one, 5-Nitroaminotetrazole, and Other Nitro-Substituted Azoles. (2007). ACS Publications. Retrieved from [Link]

  • Alkylation of 3-nitro-1,2,4-triazole in aqueous alkaline medium in the presence of N-methylmorpholine N-oxide and verification of the structure of the reaction products. (2016). R Discovery. Retrieved from [Link]

  • Alkylation of 3-nitro-1,2,4-triazole in the N-methylmorpholine N - Longdom Publishing. (2021). Longdom Publishing. Retrieved from [Link]

  • Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • An Investigation into the Alkylation of 1,2,4-Triazole. (2002). ResearchGate. Retrieved from [Link]

  • Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. (2009). Organic Chemistry Portal. Retrieved from [Link]

Sources

Method

In-vitro cytotoxicity assay protocol for methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate

Application Notes & Protocols Topic: In-Vitro Cytotoxicity Assay Protocol for Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate Audience: Researchers, scientists, and drug development professionals. Comprehensive...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: In-Vitro Cytotoxicity Assay Protocol for Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate

Audience: Researchers, scientists, and drug development professionals.

Comprehensive Framework for Evaluating the In-Vitro Cytotoxicity of Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate

Abstract

This document provides a detailed methodological framework for assessing the in-vitro cytotoxic potential of methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate, a novel triazole-containing aromatic compound. Given the importance of triazole derivatives in medicinal chemistry, establishing a robust cytotoxicity profile is a critical early step in the drug discovery pipeline. These application notes offer a multi-assay approach to not only quantify cell death but also to gain preliminary insights into the potential mechanism of action. We present three distinct, well-established protocols—the MTT, Lactate Dehydrogenase (LDH), and Neutral Red Uptake (NRU) assays—each interrogating a different aspect of cellular health. This guide is designed for researchers to establish a reliable, reproducible, and self-validating system for cytotoxicity screening.

Introduction: The Rationale for a Multi-Assay Approach

Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate is a small molecule for which biological and toxicological data are not widely available[1][2]. When evaluating a new chemical entity (NCE), relying on a single cytotoxicity assay can be misleading. For instance, a compound might inhibit cellular metabolism without immediately compromising membrane integrity, a nuance that would be missed by using only one method. Therefore, a multi-pronged strategy provides a more comprehensive and trustworthy assessment.

This guide details three complementary assays:

  • MTT Assay: Measures mitochondrial reductase activity, serving as a proxy for metabolic health and cell viability.[3]

  • LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells, directly measuring loss of membrane integrity, a hallmark of necrosis.[4][5]

  • Neutral Red Uptake (NRU) Assay: Assesses the ability of viable cells to incorporate and retain a dye within their lysosomes, indicating both membrane and lysosomal integrity.[6][7]

By comparing the results from these assays, researchers can distinguish between cytotoxic (cell-killing) and cytostatic (inhibition of proliferation) effects and form early hypotheses about the compound's mechanism of action.[8]

Foundational Steps: Compound Management and Cell Line Selection

The first critical step is to determine the compound's solubility to ensure accurate and reproducible dosing. Compound precipitation in culture media can lead to inconsistent results and interfere with optical readings.[9]

Protocol: Solubility Assessment

  • Prepare a high-concentration stock solution (e.g., 100 mM) of methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate in 100% Dimethyl Sulfoxide (DMSO).

  • Perform serial dilutions of this stock into your chosen cell culture medium to determine the highest concentration that remains in solution. This can be assessed by visual inspection for precipitates or by light microscopy.

  • Causality Check: The final concentration of DMSO in the culture wells should not exceed 0.5%, as higher concentrations can induce solvent-specific cytotoxicity.[8] Always prepare a "vehicle control" using the same final concentration of DMSO to differentiate compound effects from solvent effects.

The choice of cell line is paramount and should be guided by the research objective.[10][11] For a general cytotoxicity screen, it is advisable to use at least two cell lines: a rapidly proliferating cancer cell line and a non-cancerous, "normal" cell line. This dual approach helps to identify compounds that may have selective toxicity toward cancer cells.

Cell Line Category Example Cell Lines Rationale
Human Cancer Cell Line MCF-7 (Breast Adenocarcinoma), A549 (Lung Carcinoma), HEK293 (Human Embryonic Kidney)[12]Represents a disease-relevant, rapidly dividing population. Widely characterized and robust for in-vitro assays.
Non-Cancerous Cell Line MRC-5 (Human Lung Fibroblast), hTERT Gingival Fibroblasts [10]Provides a baseline for general cytotoxicity, enabling the assessment of a therapeutic index or selectivity.

All cell lines should be obtained from a reputable repository like the American Type Culture Collection (ATCC) to ensure identity and prevent issues with contamination or misidentification.[13] Cells should be used at a low passage number and in their logarithmic growth phase to ensure experimental reproducibility.[9]

Master Experimental Workflow

The overall process for each assay follows a similar structure, from initial cell culture to final data analysis. This workflow ensures consistency across experiments.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Thaw & Culture Cells (Logarithmic Growth Phase) C Seed Cells in 96-Well Plate (Optimize Seeding Density) A->C B Prepare Compound Stock & Serial Dilutions E Treat Cells with Compound (Include Controls) B->E D Incubate (24h) for Cell Adherence C->D D->E F Incubate for Exposure Period (e.g., 24, 48, 72h) E->F G Perform Specific Assay (MTT, LDH, or NRU) F->G H Measure Signal (Absorbance) G->H I Calculate % Viability H->I J Determine IC50 Value I->J G Start Compare IC50 Values (MTT vs. LDH) C1 IC50 (MTT) ≈ IC50 (LDH) Start->C1 C2 IC50 (MTT) << IC50 (LDH) Start->C2 R1 Indication: Primary Necrotic Cell Death (Membrane damage and metabolic collapse occur concurrently) C1->R1 Similar Potency R2 Indication: Metabolic Inhibition or Apoptosis (Mitochondrial function is lost before membrane integrity) C2->R2 MTT More Potent

Caption: Logic diagram for interpreting multi-assay cytotoxicity data.

Troubleshooting Common Issues
Problem Potential Cause Recommended Solution
High Variability Between Replicates Inconsistent cell seeding; "Edge effect" in the 96-well plate. [9]Use a multichannel pipette for seeding. Fill perimeter wells with sterile PBS and do not use them for experimental samples. [9]
Compound Precipitation Poor solubility in aqueous culture medium.Re-evaluate solubility. Decrease the highest test concentration. Ensure DMSO stock is fully dissolved before diluting. [8][9]
High Background Signal Microbial contamination; Interference from phenol red in medium. [9]Visually inspect plates for contamination. Consider using phenol red-free medium for the final assay steps. [9]
Low Signal in MTT Assay Cell number is too low; Insufficient incubation time with MTT. [9][14]Optimize cell seeding density. Increase MTT incubation time, checking for formazan crystal formation periodically. [15][14]

References

  • MTT Assay Protocol for Cell Viability and Prolifer
  • MTT Assay Protocol.Abcam.
  • MTT assay protocol.Abcam.
  • Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.BenchChem.
  • ATCC Primary Cell Culture Guide.
  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay.
  • LDH assay kit guide: Principles and applic
  • ATCC Culture Guides.
  • MTT Cell Prolifer
  • Neutral Red Uptake Cytotoxicity Assay Protocol.Quality Biological.
  • ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay.
  • Cell Viability Assays.Assay Guidance Manual - NCBI Bookshelf, NIH.
  • Lactate Dehydrogenase (LDH) Assay Protocol.OPS Diagnostics.
  • ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.Google Books.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.NCBI - NIH.
  • Cytotoxicity Assay Protocol & Troubleshooting.
  • What cell line should I choose for citotoxicity assays?
  • Culturing Cells.
  • Technical Support Center: Managing In Vitro Cytotoxicity.BenchChem.
  • ATCC ANIMAL CELL CULTURE GUIDE.On Science.
  • LDH Assay.Cell Biologics Inc.
  • Neutral Red Uptake.IIVS.
  • Highlight report: Cell type selection for toxicity testing.PMC.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • LDH cytotoxicity assay.Protocols.io.
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
  • Neutral Red Uptake Assay.RE-Place.
  • Protocol IncuCyte® Cytotoxicity Assay.Sartorius.
  • Lecture 18: In vitro Cytotoxicity Analysis.YouTube.
  • A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures.Sotera Health Academy.
  • In vitro cytotoxicity assay.Bio-protocol.
  • Evaluating cytotoxicity of methyl benzo
  • In Vitro Cytotoxicity Determin
  • Selection of an Optimal Cytotoxicity Assay for Undergradu
  • 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid.NextSDS.
  • How to Choose a Cell Viability or Cytotoxicity Assay.
  • Methyl 4-(1H-1,2,4-triazol-1-yl)
  • 4-(3-NITRO-T[9][16][17]RIAZOL-1-YLMETHYL)-BENZOIC ACID METHYL ESTER. NextSDS.

Sources

Application

Application Notes and Protocols for Investigating the Radiosensitization Properties of 3-Nitro-Triazole Derivatives in Hypoxic Cells

For Researchers, Scientists, and Drug Development Professionals Introduction: Overcoming Hypoxic Radioresistance in Cancer Therapy Solid tumors are characterized by regions of low oxygen tension, a phenomenon known as hy...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming Hypoxic Radioresistance in Cancer Therapy

Solid tumors are characterized by regions of low oxygen tension, a phenomenon known as hypoxia.[1][2][3] This hypoxic environment poses a significant challenge to the efficacy of radiotherapy, as oxygen is a potent radiosensitizer.[2][3] Hypoxic cells can be two to three times more resistant to radiation-induced damage than well-oxygenated cells.[1] To counteract this, hypoxic cell radiosensitizers have been developed to mimic the sensitizing effect of oxygen, thereby enhancing the killing of cancer cells by radiation. Among these, 3-nitro-1,2,4-triazole derivatives have emerged as a promising class of compounds.[4][5]

This guide provides a comprehensive overview of the principles and methodologies for evaluating the radiosensitization properties of 3-nitro-triazole derivatives in hypoxic cancer cells. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary for the preclinical assessment of these potential therapeutic agents.

Mechanism of Action: The Role of 3-Nitro-Triazoles in Hypoxic Cells

The radiosensitizing effect of 3-nitro-triazole derivatives is intrinsically linked to the hypoxic microenvironment of tumors. Under normoxic conditions, these compounds are relatively inert. However, in the low-oxygen environment of a tumor, the nitro group of the 3-nitro-triazole molecule undergoes a one-electron reduction, a process catalyzed by intracellular reductases.[2]

In the presence of oxygen, this reduced intermediate is rapidly re-oxidized back to the parent compound, resulting in a futile cycle with no net effect. In hypoxic cells, however, the lack of oxygen allows for further reduction of the nitro group, leading to the formation of highly reactive radical anions. These reactive species can then "fix" radiation-induced DNA damage, particularly DNA radicals, making them permanent and irreparable, ultimately leading to cell death.[2] This selective activation in hypoxic regions is a key advantage, as it minimizes toxicity to healthy, well-oxygenated tissues.

Several 3-nitro-triazole derivatives have been developed and investigated, including AK-2123 (Sanazole) and doranidazole.[4][6][7][8][9] The structure of the side chain attached to the triazole ring can influence the compound's efficacy, pharmacokinetics, and toxicity.[4][5] For instance, modifications can be made to alter lipophilicity, thereby affecting cell penetration and distribution in the body.[6]

Experimental Workflow for Evaluating 3-Nitro-Triazole Radiosensitizers

A systematic approach is crucial for the preclinical evaluation of 3-nitro-triazole derivatives. The following workflow outlines the key experimental stages:

Experimental Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Cell Line Selection Cell Line Selection Hypoxia Induction Hypoxia Induction Cell Line Selection->Hypoxia Induction Establish Cell Model Drug Treatment & Irradiation Drug Treatment & Irradiation Hypoxia Induction->Drug Treatment & Irradiation Expose to Compound & Radiation Clonogenic Survival Assay Clonogenic Survival Assay Drug Treatment & Irradiation->Clonogenic Survival Assay Assess Long-Term Survival gamma-H2AX Assay gamma-H2AX Assay Drug Treatment & Irradiation->gamma-H2AX Assay Quantify DNA Damage Cell Cycle & Apoptosis Analysis Cell Cycle & Apoptosis Analysis Drug Treatment & Irradiation->Cell Cycle & Apoptosis Analysis Determine Cellular Fate Data Analysis (SER) Data Analysis (SER) Clonogenic Survival Assay->Data Analysis (SER) Calculate Sensitizer Enhancement Ratio gamma-H2AX Assay->Data Analysis (SER) Cell Cycle & Apoptosis Analysis->Data Analysis (SER) Tumor Model Selection Tumor Model Selection Drug Administration & Irradiation Drug Administration & Irradiation Tumor Model Selection->Drug Administration & Irradiation Establish Animal Model Tumor Growth Delay Tumor Growth Delay Drug Administration & Irradiation->Tumor Growth Delay Measure Efficacy Toxicity Assessment Toxicity Assessment Drug Administration & Irradiation->Toxicity Assessment Evaluate Safety In Vivo Validation In Vivo Validation Data Analysis (SER)->In Vivo Validation Candidate Selection

Caption: A typical experimental workflow for the preclinical evaluation of 3-nitro-triazole radiosensitizers.

Detailed Protocols and Application Notes

Induction of Hypoxia in Cell Culture

Rationale: Creating a hypoxic environment in vitro is essential to mimic the tumor microenvironment and to selectively activate 3-nitro-triazole derivatives.

Methods:

  • Hypoxia Chamber/Incubator: This is the most common and controlled method. A specialized incubator or a modular chamber is flushed with a gas mixture containing low oxygen (typically 0.1% to 2% O₂), 5% CO₂, and the balance nitrogen.

  • Chemical Induction: Reagents like cobalt chloride (CoCl₂) can mimic a hypoxic state by stabilizing Hypoxia-Inducible Factor-1 alpha (HIF-1α). However, this method does not physically reduce oxygen levels and may have off-target effects.

Protocol for Hypoxia Chamber:

  • Culture cells of interest (e.g., human pancreatic cancer cell line CFPAC-1 or murine SCCVII tumor cells) in appropriate culture vessels.[9]

  • Place the culture vessels inside the hypoxia chamber or incubator.

  • Seal the chamber and purge with the hypoxic gas mixture for a sufficient time to displace the ambient air.

  • Maintain the gas flow or pressure according to the manufacturer's instructions.

  • Incubate the cells for the desired duration (e.g., 4-24 hours) to allow them to acclimatize to the hypoxic conditions before drug treatment and irradiation.

Clonogenic Survival Assay

Rationale: This "gold standard" assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a robust measure of long-term cell survival and the most definitive in vitro assay for determining radiosensitization.

Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells and prepare a single-cell suspension.

    • Count the cells and plate a known number into 6-well plates or culture dishes. The number of cells to be plated will depend on the expected survival fraction and should be optimized for each cell line and radiation dose.

  • Drug Incubation and Hypoxia:

    • Allow cells to attach for several hours.

    • Replace the medium with fresh medium containing the desired concentration of the 3-nitro-triazole derivative or vehicle control.

    • Place the plates in a hypoxia chamber and incubate for the desired time (e.g., 1-4 hours) before irradiation.

  • Irradiation:

    • Irradiate the plates with a range of radiation doses using an X-ray source.

    • Include a non-irradiated control for each drug concentration.

  • Colony Formation:

    • After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

    • Return the plates to a normoxic incubator and culture for 7-14 days, or until colonies of at least 50 cells are visible in the control plates.

  • Staining and Counting:

    • Fix the colonies with a solution of methanol and acetic acid.

    • Stain with crystal violet.

    • Count the number of colonies in each well.

  • Data Analysis:

    • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition.

    • Plot the surviving fraction as a function of radiation dose on a semi-logarithmic scale to generate cell survival curves.

    • Determine the Sensitizer Enhancement Ratio (SER). The SER is the ratio of the radiation dose required to produce a given level of cell killing in the absence of the drug to the dose required for the same level of killing in the presence of the drug. An SER greater than 1 indicates radiosensitization. For example, a SER of 1.5 was observed for doranidazole in C6 glioma cells under hypoxic conditions.[6]

Data Summary Table: Example SER Values for 3-Nitro-Triazole Derivatives

CompoundCell LineHypoxic SER (at specified drug concentration)Reference
DoranidazoleL5178Y~1.7 (1 mM)[8][10]
DoranidazoleC6 Glioma~1.5 (10 mM)[6]
DoranidazoleSCCVII1.34 (1 mM)[9]
AK-2123 (Sanazole)S. cerevisiae2.4 (1 mM)[11]
γ-H2AX Immunofluorescence Assay for DNA Double-Strand Breaks

Rationale: The phosphorylation of histone H2AX on serine 139 (to form γ-H2AX) is an early cellular response to the formation of DNA double-strand breaks (DSBs), a lethal form of radiation-induced DNA damage. Quantifying γ-H2AX foci provides a sensitive measure of DNA damage and repair.

gamma-H2AX Assay Workflow Cell Culture & Treatment Cell Culture & Treatment Fixation & Permeabilization Fixation & Permeabilization Cell Culture & Treatment->Fixation & Permeabilization Prepare Cells Primary Antibody Incubation Primary Antibody Incubation Fixation & Permeabilization->Primary Antibody Incubation Anti-γ-H2AX Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Fluorescently Labeled Counterstaining & Mounting Counterstaining & Mounting Secondary Antibody Incubation->Counterstaining & Mounting DAPI for Nuclei Fluorescence Microscopy Fluorescence Microscopy Counterstaining & Mounting->Fluorescence Microscopy Image Acquisition Image Analysis Image Analysis Fluorescence Microscopy->Image Analysis Quantify Foci per Nucleus

Caption: Workflow for the γ-H2AX immunofluorescence assay.

Protocol:

  • Cell Preparation and Treatment:

    • Grow cells on glass coverslips in a multi-well plate.

    • Treat the cells with the 3-nitro-triazole derivative and irradiate under hypoxic conditions as described for the clonogenic assay.

  • Fixation and Permeabilization:

    • At various time points after irradiation (e.g., 30 minutes, 2, 4, 24 hours), fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent such as Triton X-100 to allow antibody access to the nucleus.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

    • Incubate with a primary antibody specific for γ-H2AX.

    • Wash and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

  • Counterstaining and Mounting:

    • Stain the cell nuclei with a DNA-intercalating dye such as DAPI.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Image Acquisition and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of multiple fields of view for each treatment condition.

    • Use image analysis software to count the number of γ-H2AX foci per nucleus. An increase in the number of foci in cells treated with the 3-nitro-triazole derivative and radiation compared to radiation alone indicates enhanced DNA damage.

Cell Cycle and Apoptosis Analysis by Flow Cytometry

Rationale: Radiation and radiosensitizers can induce cell cycle arrest and apoptosis. Flow cytometry allows for the high-throughput analysis of these cellular responses.

Cell Cycle Analysis Protocol (Propidium Iodide Staining):

  • Sample Preparation:

    • Harvest cells at different time points after treatment and wash with PBS.

    • Fix the cells in cold 70% ethanol to permeabilize the membranes and preserve the DNA.

  • Staining:

    • Treat the cells with RNase A to degrade RNA, which can also be stained by propidium iodide (PI).

    • Stain the cells with a solution containing PI, a fluorescent dye that binds to DNA.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

    • Cells in the G1 phase of the cell cycle will have 2N DNA content, while cells in G2/M will have 4N DNA content. Cells in the S phase will have an intermediate DNA content.

  • Data Analysis:

    • Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is a common response to DNA damage.

Apoptosis Analysis (Annexin V/PI Staining):

  • Sample Preparation:

    • Harvest cells and wash with a binding buffer.

  • Staining:

    • Stain the cells with fluorescently labeled Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.

    • Co-stain with PI to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

  • Flow Cytometry and Data Analysis:

    • Analyze the stained cells on a flow cytometer and quantify the percentage of cells in each quadrant of the resulting dot plot. An increase in the apoptotic population in the drug-treated and irradiated group indicates that the radiosensitizer enhances radiation-induced apoptosis. For instance, doranidazole has been shown to enhance radiation-induced apoptosis in L5178Y lymphoma cells under hypoxia.[8][10]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Clonogenic Assay: Low plating efficiencySub-optimal cell health, incorrect cell counting, harsh trypsinizationUse cells in the exponential growth phase, verify cell count with a hemocytometer, use a gentle dissociation method.
Clonogenic Assay: High variability between replicatesUneven cell seeding, edge effects in multi-well platesEnsure a single-cell suspension before plating, avoid using the outer wells of plates.
γ-H2AX Assay: High background fluorescenceInsufficient blocking, non-specific antibody binding, autofluorescenceIncrease blocking time, titrate primary antibody concentration, use an appropriate anti-fade mounting medium.[12][13]
γ-H2AX Assay: Weak or no signalInefficient permeabilization, low primary antibody concentration, inactive antibodiesOptimize permeabilization time and detergent concentration, use a higher concentration of primary antibody, ensure proper antibody storage.[13]
Flow Cytometry: Poor resolution of cell cycle phasesCell clumps, incorrect staining, high flow rateFilter cell suspension before staining, optimize PI and RNase concentrations, use a low flow rate during acquisition.[14][15]
Flow Cytometry: False positives in apoptosis assayMechanical stress during harvesting, delayed analysisHandle cells gently, analyze samples promptly after staining.

Conclusion

The evaluation of 3-nitro-triazole derivatives as hypoxic cell radiosensitizers requires a multi-faceted approach, combining robust in vitro assays with subsequent in vivo validation. The protocols outlined in this guide provide a framework for the systematic assessment of these compounds, from their fundamental mechanism of action to their potential therapeutic efficacy. By carefully considering the experimental design, employing validated methodologies, and critically analyzing the data, researchers can contribute to the development of novel strategies to overcome hypoxic radioresistance and improve outcomes for cancer patients.

References

  • Shibamoto, Y., et al. (1988). Radiosensitization in vitro and in vivo by 3-nitrotriazoles. International Journal of Radiation Oncology, Biology, Physics, 14(3), 527-533. [Link]

  • Ohizumi, Y., et al. (1989). Radiosensitizing hypoxic cells with new 3-nitro-1,2,4-triazole derivatives in vitro and in vivo. Chemical & Pharmaceutical Bulletin, 37(7), 1951-1953. [Link]

  • Miyakita, Y., et al. (2013). The prospective application of a hypoxic radiosensitizer, doranidazole to rat intracranial glioblastoma with blood brain barrier disruption. BMC Cancer, 13, 563. [Link]

  • Kamat, J. P., et al. (2003). Radiosensitizer Sanazole (AK-2123) Enhances γ-Radiation-induced Apoptosis in Murine Fibrosarcoma. Journal of Radiation Research, 44(2), 143-149. [Link]

  • Komatsu, K., et al. (2002). Effect of a hypoxic cell sensitizer doranidazole on the radiation-induced apoptosis of mouse L5178Y lymphoma cells. Journal of Radiation Research, 43(2), 159-166. [Link]

  • Miyashita, T., et al. (2013). The radiosensitizing effect of doranidazole on human colorectal cancer cells exposed to high doses of irradiation. Oncology Letters, 6(3), 673-677. [Link]

  • Masunaga, S., et al. (1998). Effects of Hypoxic Cell Radiosensitizer Doranidazole (PR-350) on the Radioresponse of Murine and Human Tumor Celss in vitro and in vivo. Japanese Journal of Cancer Research, 89(4), 435-442. [Link]

  • Elabscience. (2024, September 9). Three Common Problems and Solutions of Cell Cycle Detection. Elabscience. [Link]

  • Komatsu, K., et al. (2002). Effect of a Hypoxic Cell Sensitizer Doranidazole on the Radiation- induced Apoptosis of Mouse L5178Y Lymphoma. Semantic Scholar. [Link]

  • Creative Biolabs. Troubleshooting of Cell Cycle Staining Flow Cytometry. Creative Biolabs. [Link]

  • Sas-Nowosielska, H., et al. (2022). Influence of Hypoxia on Radiosensitization of Cancer Cells by 5-Bromo-2′-deoxyuridine. International Journal of Molecular Sciences, 23(3), 1398. [Link]

  • Biocompare. (2019, February 12). The Do's and Don'ts of Flow Cytometry. Biocompare. [Link]

  • Akimoto, T., et al. (2013). Feasibility Trial for Daily Oral Administration of the Hypoxic Sensitizer AK-2123 (Sanazole) in Radiotherapy. Anticancer Research, 33(2), 631-636. [Link]

  • Akimoto, T., et al. (2013). Feasibility Trial for Daily Oral Administration of the Hypoxic Sensitizer AK-2123 (Sanazole) in Radiotherapy. ResearchGate. [Link]

  • Overgaard, J., et al. (2007). AK-2123 (Sanazol) as a radiation sensitizer in the treatment of stage III cervical cancer: results of an IAEA multicentre randomised trial. Radiotherapy and Oncology, 82(1), 24-32. [Link]

  • Biocompare. (2019, February 12). Flow Cytometry Sample-Prep Mistakes to Avoid. Biocompare. [Link]

  • Devasagayam, T. P. A., et al. (2000). Effect of a Hypoxic Cell Sensitizer, AK 2123 (Sanazole), on Yeast Saccharomyces cerevisiae. Journal of Radiation Research, 41(3), 269-278. [Link]

  • Centre for Radiation Protection Research. Gamma-H2AX protocol (optimized for VH10-cells). CRPR. [Link]

  • Astor, M. B., et al. (1982). A 3-nitro triazole as a hypoxic cell sensitizer. British Journal of Cancer, 45(1), 155-157. [Link]

  • Horsman, M. R., et al. (2021). Therapeutic Modification of Hypoxia. Clinical Oncology, 33(10), e492-e509. [Link]

  • Dennis, M. F., et al. (1980). Structure-activity Relationships in the Development of Hypoxic Cell Radiosensitizers. III. Effects of Basic Substituents in Nitroimidazole Sidechains. International Journal of Radiation Biology and Related Studies in Physics, Chemistry and Medicine, 38(6), 613-626. [Link]

  • Liu, H., et al. (2013). Quantitative structure activity relationship modeling for predicting radiosensitization effectiveness of nitroimidazole compounds. Journal of aiedical and Biological Engineering, 33(3), 269-276. [Link]

  • ResearchGate. (2017, October 24). Gamma h2ax assay troubleshooting. ResearchGate. [Link]

  • Adams, G. E. (1979). Hypoxic cell sensitizers for radiotherapy. International Journal of Radiation Oncology, Biology, Physics, 5(4), 497-501. [Link]

  • Telarovic, I., et al. (2021). Interfering with Tumor Hypoxia for Radiotherapy Optimization. Journal of Experimental & Clinical Cancer Research, 40(1), 197. [Link]

  • Al-Ostoot, F. H., et al. (2025, September 5). The therapeutic efficacy of 1,2,3-triazoles in cancer. ResearchGate. [Link]

  • Zhang, Y., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry, 9, 706825. [Link]

  • Girst, S., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments, (129), 56545. [Link]

  • Aguirre-de Paz, J., et al. (2023). Potential Anticancer Activity of Novel Triazoles and Related Derivatives. ResearchGate. [Link]

  • Kumar, S., et al. (2014). Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. Journal of Chemical and Pharmaceutical Research, 6(5), 1166-1172. [Link]

  • Witt, K. A., et al. (2021). Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles: high affinity and selective somatostatin receptor-4 agonists for Alzheimer's disease treatment. RSC Medicinal Chemistry, 12(7), 1139-1159. [Link]

  • Hay, M. P., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Molecules, 28(11), 4457. [Link]

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Technical Notes & Optimization

Troubleshooting

How to resolve solubility issues with methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate in biological assays

Welcome to the technical support center for methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered during biological assays. This resource offers a combination of frequently asked questions (FAQs) and detailed experimental protocols to ensure the successful integration of this compound into your research.

I. Understanding the Challenge: The Physicochemical Properties of Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate

Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate is a compound of interest in various biological studies, including those targeting fungal infections and Chagas disease.[1][2] Its structure, which includes a nitro-triazole and a methyl benzoate group, contributes to its biological activity but also presents a significant challenge: poor aqueous solubility.[3][4][5] This limited solubility can hinder the accuracy and reproducibility of biological assays. This guide will provide systematic approaches to overcome this hurdle.

II. Frequently Asked Questions (FAQs): Troubleshooting Solubility

Here we address common questions regarding the solubility of methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate in biological contexts.

Q1: Why is my compound precipitating in the aqueous assay buffer?

A1: Precipitation is a common issue when a compound that is poorly soluble in water is introduced into an aqueous environment. The likely cause is that the concentration of the compound in your final assay volume exceeds its maximum aqueous solubility. The presence of a nitro group and a methyl ester in the molecule contributes to its hydrophobic nature.[4]

Q2: I've dissolved the compound in 100% DMSO to make a stock solution, but it still precipitates when I add it to my cell culture media. What should I do?

A2: While Dimethyl Sulfoxide (DMSO) is a powerful solvent for many poorly soluble compounds, the final concentration of DMSO in your assay is critical.[6] When a concentrated DMSO stock is diluted into an aqueous medium, the solvating power of the DMSO is reduced, which can cause the compound to precipitate. Additionally, high concentrations of DMSO can be toxic to cells, affecting the validity of your experimental results.[7][8][9][10][11] It is generally recommended to keep the final DMSO concentration in cell-based assays at or below 0.1-0.5% to minimize cytotoxicity.[9]

Q3: Are there alternative solvents or strategies I can use instead of or in addition to DMSO?

A3: Yes, several strategies can be employed to enhance the solubility of your compound in aqueous solutions:

  • Co-solvents: Using a mixture of solvents can improve solubility.[12][13][14] Water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be used in combination with DMSO and water.[12][15]

  • pH Adjustment: The solubility of compounds with ionizable groups can be influenced by the pH of the solution.[16][17][18][19][20] Although methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate does not have strongly acidic or basic groups, subtle pH changes might have a minor effect on solubility.

  • Solubilizing Agents:

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[21][22] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that are more soluble in water.[21][22][23][24][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and a favorable safety profile.[23]

    • Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[26][27][28] Non-ionic surfactants like Tween® 80 or Cremophor® EL are often used in biological assays.[29]

Q4: How do I determine the best solvent system for my specific assay?

A4: The optimal solvent system depends on the specific requirements of your assay, including the cell type, assay duration, and detection method. A systematic approach is recommended:

  • Solubility Screening: Test the solubility of your compound in a panel of individual solvents and co-solvent systems.

  • Assay Compatibility Testing: Evaluate the effect of the most promising solvent systems on your assay in the absence of the compound. This will help identify any interference or toxicity caused by the solvents themselves.

  • Compound Efficacy Testing: Once a compatible solvent system is identified, test the activity of your compound to ensure that the solubilization method does not negatively impact its biological effect.

III. Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols to systematically address solubility issues.

Protocol 1: Preparation of a DMSO Stock Solution

This is the most common starting point for dissolving poorly soluble compounds.

Objective: To prepare a high-concentration stock solution of methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate in DMSO.

Materials:

  • Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Weigh out the desired amount of the compound into a sterile vial.

  • Add a small volume of DMSO to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound does not fully dissolve, you can gently warm the solution to 37°C for 5-10 minutes. Caution: Some compounds may be heat-sensitive.

  • Continue adding small aliquots of DMSO and vortexing until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Causality: DMSO is a highly polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds. Its ability to disrupt crystal lattice forces makes it an effective first-choice solvent.

Protocol 2: Systematic Solubility Screening Workflow

This protocol outlines a systematic approach to identify an optimal solvent or co-solvent system.

Objective: To determine the solubility of methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate in various pharmaceutically acceptable solvents and co-solvent systems.

Materials:

  • Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate

  • A panel of solvents: DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well plate (clear bottom)

  • Plate reader capable of measuring absorbance or light scatter

Procedure:

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50 mM).

  • In a 96-well plate, prepare serial dilutions of the DMSO stock into each of the test solvents and co-solvent mixtures.

  • Also, prepare serial dilutions of the DMSO stock directly into the aqueous assay buffer.

  • Incubate the plate at room temperature for 1-2 hours.

  • Visually inspect each well for precipitation.

  • Quantify precipitation by measuring the absorbance or light scatter at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in signal indicates precipitation.

  • The highest concentration of the compound that remains in solution is its approximate solubility in that solvent system.

Data Presentation:

Solvent SystemMaximum Soluble Concentration (µM)
100% DMSO>50,000
10% DMSO in PBSDetermine Experimentally
10% Ethanol in PBSDetermine Experimentally
10% PG in PBSDetermine Experimentally
10% PEG 400 in PBSDetermine Experimentally
5% DMSO / 5% PEG 400 in PBSDetermine Experimentally

Visualization of the Workflow:

Solubility_Screening_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Start Start with solid compound Stock Prepare concentrated stock in 100% DMSO Start->Stock Dilute Serially dilute stock into various solvent systems Stock->Dilute Incubate Incubate at RT Dilute->Incubate Visual Visual Inspection Incubate->Visual Quantitative Measure Absorbance/ Light Scatter Incubate->Quantitative Determine Determine Max Soluble Concentration Visual->Determine Quantitative->Determine

Caption: Workflow for systematic solubility screening.

Protocol 3: Utilizing Cyclodextrins for Enhanced Aqueous Solubility

This protocol provides a method for using HP-β-CD to improve the solubility of the compound in aqueous media.

Objective: To prepare a stock solution of methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate complexed with HP-β-CD.

Materials:

  • Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water or aqueous buffer

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a solution of HP-β-CD in sterile water or buffer (e.g., 10-40% w/v).

  • Slowly add the powdered compound to the HP-β-CD solution while stirring vigorously.

  • Continue stirring at room temperature for several hours or overnight to allow for the formation of the inclusion complex.

  • The resulting solution should be clear. If any undissolved material remains, it can be removed by filtration (0.22 µm filter).

  • This stock solution can then be further diluted into your assay medium.

Causality: The hydrophobic interior of the cyclodextrin molecule encapsulates the nonpolar regions of the compound, while the hydrophilic exterior interacts with the aqueous solvent, effectively increasing its overall solubility.[21][22]

Visualization of the Decision-Making Process:

Solvent_Selection_Decision_Tree Start Start: Solubility Issue with Compound DMSO_Stock Prepare 100% DMSO Stock Start->DMSO_Stock Test_Dilution Test dilution in assay buffer DMSO_Stock->Test_Dilution Precipitation Precipitation? Test_Dilution->Precipitation No_Precipitation No Precipitation Precipitation->No_Precipitation Final DMSO < 0.5% Yes_Precipitation Yes, Precipitation Precipitation->Yes_Precipitation Final DMSO > 0.5% or still precipitates Co_Solvent Try Co-solvent System (e.g., DMSO/PEG 400) Yes_Precipitation->Co_Solvent Cyclodextrin Try Cyclodextrin (e.g., HP-β-CD) Yes_Precipitation->Cyclodextrin Surfactant Try Surfactant (e.g., Tween 80) Yes_Precipitation->Surfactant Assay_Compatibility Check for Assay Compatibility & Toxicity Co_Solvent->Assay_Compatibility Cyclodextrin->Assay_Compatibility Surfactant->Assay_Compatibility Compatible Compatible Assay_Compatibility->Compatible Not_Compatible Not Compatible Assay_Compatibility->Not_Compatible Try another method Proceed Proceed with Assay Compatible->Proceed

Caption: Decision tree for selecting a solubilization strategy.

IV. Final Recommendations

  • Always include a vehicle control in your experiments that contains the same concentration of the solvent system used to dissolve your compound. This is crucial for distinguishing the effects of the compound from those of the solvent.

  • Start with the lowest effective concentration of any solvent or solubilizing agent to minimize potential off-target effects.

  • Visually inspect your solutions at each dilution step to check for any signs of precipitation.

  • Consider the long-term stability of your compound in the chosen solvent system, especially if you plan to store the solutions for an extended period.

By following these guidelines and protocols, researchers can effectively address the solubility challenges associated with methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate and obtain reliable and reproducible data in their biological assays.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • AP Chemistry. (n.d.). 8.11 pH and Solubility.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • MedCrave online. (2017, April 26). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs.
  • Sobia Noreen, Irsah Maqbool, Muhammad Ijaz, Sairah Tanveer. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • Expii. (n.d.). Effect of pH on Solubility — Overview & Examples.
  • Cyagen. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • PubMed. (n.d.). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base.
  • AAT Bioquest. (2023, March 17). Does pH affect solubility?.
  • Case studies. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • PubMed. (2011, October 15). Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates.
  • PMC. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
  • NextSDS. (n.d.). 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid.
  • MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • International Journal of Pharmaceutical Sciences. (2024, July 7). Solubility Enchantment Of Poorly Soluble Drug.
  • Sigma-Aldrich. (n.d.). Methyl 4-methyl-3-nitrobenzoate 7356-11-8.
  • PubChem. (n.d.). Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate.
  • NextSDS. (n.d.). 4-(3-NITRO-[16][21][23]TRIAZOL-1-YLMETHYL)-BENZOIC ACID METHYL ESTER. Retrieved from

  • Contract Pharma. (2017, October 11). Optimizing Drug Solubility.
  • PMC - NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • ResearchGate. (2021, February 3). Surfactants: physicochemical interactions with biological macromolecules.
  • PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
  • The 'Medicinal Magician' in The Laboratory. (n.d.). Cosolvent.
  • (2021, November 3). Cosolvent and Dynamic Effects in Binding Pocket Search by Docking Simulations.
  • ResearchGate. (2023, April 4). Acid-Base Cosolvent Method for Determining Aqueous Permeability of Amiodarone, Itraconazole, Tamoxifen, Terfenadine and Other Very Insoluble Molecules.
  • (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • JOCPR. (2024, December 19). Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble.
  • PubChem - NIH. (n.d.). 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370.
  • ChemicalBook. (2026, January 13). Methyl 3-methyl-4-nitrobenzoate | 24078-21-5.
  • Scholars Research Library. (2024, November 29). Impact of Surfactants on Drug Release during Dissolution Testing.
  • PubMed. (2025, July 15). Evaluation of novel nitrophenol-triazole hybrid molecules: biological screening and computational profiling.
  • ChemBK. (2024, April 9). Methyl 3-nitrobenzoate.
  • Cheméo. (n.d.). Chemical Properties of Methyl p-nitro benzoate.
  • PMC. (n.d.). Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents.
  • PMC. (n.d.). Novel 3-nitro-1H-1,2,4-triazole-based compounds as potential anti-Chagasic drugs: in vivo studies.
  • Advances in Microbiology. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.
  • MDPI. (2022, December 24). Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones.

Sources

Optimization

Troubleshooting guide for poor biological activity in novel triazole compounds

Welcome to the Medicinal Chemistry Technical Support Center. As a Senior Application Scientist, I frequently see novel triazole compounds—particularly 1,2,3-triazoles synthesized via CuAAC "click" chemistry—fail to trans...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Medicinal Chemistry Technical Support Center. As a Senior Application Scientist, I frequently see novel triazole compounds—particularly 1,2,3-triazoles synthesized via CuAAC "click" chemistry—fail to translate from in silico design to in vitro or in vivo efficacy. The triazole core is a privileged scaffold and an excellent bioisostere[1], but its unique physicochemical properties require rigorous validation.

This guide bypasses generic advice, offering a mechanistic, self-validating troubleshooting framework to rescue your triazole pipeline.

Phase 1: Assay Interference & The "False" Readout

Q: My novel 1,2,3-triazole library shows flatlining activity (or erratic, non-reproducible inhibition) in my biochemical assay, despite strong computational docking scores. What is going wrong?

A: You are likely observing colloidal aggregation, a primary driver of Pan-Assay Interference Compounds (PAINS). Highly lipophilic triazole derivatives often reach a Critical Aggregation Concentration (CAC) in aqueous assay buffers (typically between 1–10 µM)[2]. Instead of binding the target pocket, these compounds form sub-micron colloidal particles that nonspecifically sequester and partially unfold the target protein, leading to artificial assay interference[3].

Protocol 1: Self-Validating Detergent-Attenuated Assay Causality: Non-ionic detergents disrupt colloidal aggregates below their critical micelle concentration, releasing the sequestered enzyme. If the compound is a true competitive inhibitor, the IC50 will remain stable. If it is an aggregator, the apparent activity will vanish.

  • Preparation: Prepare a fresh 10% (v/v) stock of Triton X-100 or Tween-80 in your standard assay buffer.

  • Titration: Spike the detergent into your biochemical assay to a final concentration of 0.01% (v/v) Triton X-100 or 0.025% (v/v) Tween-80[3].

  • Incubation: Pre-incubate the triazole compounds with the target protein in the detergent-modified buffer for 15 minutes to allow aggregate dispersion.

  • Measurement: Run the dose-response curve and compare it to the detergent-free baseline.

  • Orthogonal Validation: Perform Dynamic Light Scattering (DLS) on the compound in buffer alone. The presence of particles in the 50–1000 nm range confirms colloidal aggregation[3].

Table 1: Diagnostic Metrics for Assay Interference

MetricTrue Target EngagementColloidal AggregationSpectroscopic Interference
IC50 Shift (+ Detergent) < 2-fold change> 10-fold loss of activityNo change
DLS Particle Size < 10 nm (monomer)50 – 1000 nm< 10 nm
Hill Slope (Curve) ~1.0> 2.0 (Steep)Linear (Beer's Law)
Enzyme Concentration IC50 is independentIC50 shifts with [Enzyme]IC50 is independent

Phase 2: Target Engagement & Bioisosteric Mismatch

Q: We designed a 1,4-disubstituted 1,2,3-triazole as a trans-amide bioisostere to improve metabolic stability. However, Surface Plasmon Resonance (SPR) shows a complete loss of binding affinity. Why did the replacement fail?

A: While 1,4-disubstituted 1,2,3-triazoles are excellent geometric mimetics of trans-amide bonds (matching the distance between substituents at ~3.8 Å vs 3.9 Å for amides), their electronic profiles differ significantly[4]. The triazole ring has a larger dipole moment (~5 Debye vs ~3.5 Debye for an amide). More critically, while the N2 and N3 atoms act as weak hydrogen-bond acceptors, the C5-hydrogen is only a very weak hydrogen-bond donor compared to an amide N-H[5]. If your target's binding pocket relies on a strong H-bond donation from the original amide N-H to a backbone carbonyl, the triazole will fail to engage.

Protocol 2: Orthogonal Target Engagement via Differential Scanning Fluorimetry (DSF) Causality: DSF measures the thermal stabilization of a protein upon ligand binding. It is independent of enzymatic turnover and unaffected by the steric bulk that might interfere with SPR matrix immobilization, providing a definitive "yes/no" on target engagement.

  • Setup: Mix 1-5 µM of purified target protein with 5X SYPRO Orange dye in a compatible buffer (e.g., HEPES pH 7.4, 150 mM NaCl).

  • Ligand Addition: Add the triazole compound at 10x and 50x the expected Kd​ (ensure final DMSO concentration is <2%).

  • Thermal Melt: Subject the plate to a thermal gradient (e.g., 25°C to 95°C at 1°C/min) in a qPCR machine, continuously monitoring fluorescence (Ex 490 nm / Em 575 nm).

  • Analysis: Calculate the derivative of the melt curve to find the melting temperature ( Tm​ ). A positive shift ( ΔTm​ > 2°C) confirms direct, stabilizing thermodynamic binding, validating the bioisostere.

Phase 3: Cellular Penetration & ADME Disconnects

Q: Our optimized triazole binds the purified enzyme with an IC50 of 5 nM, but the cellular assay shows no phenotype (EC50 > 50 µM). How do we troubleshoot this disconnect?

A: This is a classic pharmacokinetic/pharmacodynamic (PK/PD) disconnect driven by the physicochemical properties of the triazole ring. The introduction of three nitrogen atoms significantly increases the Polar Surface Area (PSA) and alters the basicity ( pKa​ ) of the molecule[1]. High PSA restricts passive diffusion across the hydrophobic core of the lipid bilayer. Furthermore, certain triazole substitutions are highly recognized by P-glycoprotein (P-gp) efflux transporters, meaning the drug is pumped out of the cell as fast as it enters.

Table 2: Physicochemical Guidelines for Cellular Triazoles

PropertyIdeal Range for CellsTriazole LiabilityStructural Optimization Strategy
Topological PSA (tPSA) < 90 ŲTriazole adds ~30.7 ŲMask adjacent H-bond donors (e.g., N-methylation).
cLogP (Lipophilicity) 2.0 – 4.0Often too low or excessively highBalance flanking aliphatic/aromatic rings.
Efflux Ratio (Caco-2) < 2.0High affinity for P-gp pumpsIntroduce steric bulk near the triazole N1/N3 atoms.

Diagnostic Workflow Visualization

TriazoleTroubleshooting Start Poor Biological Activity Detected Diag1 Phase 1: Assay Validation (Aggregation / PAINS) Start->Diag1 Diag2 Phase 2: Target Engagement (SPR / DSF) Diag1->Diag2 True Negative (No Artifacts) Fix1 Optimize Solubility Add Triton X-100 Diag1->Fix1 False Positive/Negative (Colloids) Diag3 Phase 3: Cellular ADME (Permeability / Efflux) Diag2->Diag3 Confirmed Binding Fix2 Revise Bioisostere Check H-Bonding Diag2->Fix2 No Binding (Steric/Electronic Clash) Fix3 Reduce PSA Block Efflux Diag3->Fix3 Poor Permeability Success Validated Lead Compound Diag3->Success Cellular Efficacy

Fig 1. Diagnostic workflow for troubleshooting triazole biological activity.

References

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Università degli Studi di Milano. 5

  • The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Taylor & Francis. 1

  • 1,2,3-Triazoles as Biomimetics in Peptide Science. MDPI. 4

  • The Ecstasy and Agony of Assay Interference Compounds. Journal of Medicinal Chemistry (ACS). 3

  • Assay Interference by Aggregation - Assay Guidance Manual. NCBI Bookshelf. 2

Sources

Troubleshooting

Overcoming challenges in the characterization of nitroaromatic compounds

Welcome to the Nitroaromatic Compounds (NACs) Characterization Support Center . As a Senior Application Scientist, I have designed this hub to address the specific physicochemical hurdles researchers face when analyzing...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Nitroaromatic Compounds (NACs) Characterization Support Center . As a Senior Application Scientist, I have designed this hub to address the specific physicochemical hurdles researchers face when analyzing these complex molecules.

Nitroaromatics—widely studied in environmental toxicology, explosive residue analysis, and drug development—present unique challenges. Their strong electron-withdrawing nitro groups lead to poor standard ionization, complex redox behavior, and chromatographic retention shifts. This guide provides field-proven troubleshooting strategies, causal explanations for method failures, and self-validating protocols to ensure analytical rigor.

Core Analytical Workflow

Workflow A Sample Prep (Solid Phase Extraction) B HPLC Separation (EPA Method 8330) A->B C APCI(-) MS (Electron Capture) B->C Mass Analysis D Electrochemical Detection B->D Redox Profiling

Fig 1: Standardized characterization workflow for nitroaromatic compounds.

Section 1: Chromatographic Separation (HPLC)

Challenge: Nitroaromatics are thermally unstable, making Gas Chromatography (GC) prone to analyte degradation. High-Performance Liquid Chromatography (HPLC) is the gold standard, but structural similarities among isomers often lead to co-elution[1].

Q: I am following EPA Method 8330 for explosive residues, but I am seeing severe co-elution of TNT and DNT isomers. How can I resolve this? A: Co-elution in EPA Method 8330 is a well-documented phenomenon when using a single C18 column[1]. The causality lies in the similar hydrophobicities of the polynitro-substituted rings. To resolve this, you must exploit pi-pi interactions rather than just hydrophobic partitioning.

  • Solution: Use an orthogonal dual-column approach. The standard method requires a primary C18 column followed by a secondary Cyano (CN) or Phenyl-Hexyl column for confirmation[2][3]. The cyano/phenyl groups interact with the electron-deficient pi-cloud of the nitroaromatic ring, drastically shifting the selectivity and resolving isomers that co-elute on a C18 phase.

  • Mobile Phase Warning: Adding a small percentage of acetonitrile sharpens peak shapes but can dramatically shift the elution order of nitrate esters (like PETN) relative to nitrotoluenes[3].

Protocol 1: Optimized Isocratic HPLC Separation (Modified EPA 8330)

This protocol includes a self-validating system suitability test (SST).

  • Column Setup: Install a C18 column (250 mm x 4.6 mm, 5 µm) in series with a Cyano (CN) column of identical dimensions to eliminate the need for two separate runs[1][2].

  • Mobile Phase: Prepare an isocratic mixture of 50:50 Water:Methanol (v/v)[4]. Degas thoroughly.

  • Flow Rate & Temperature: Set flow rate to 1.0 mL/min. Maintain column temperature strictly at 42°C to ensure retention time reproducibility[3].

  • Detection: Set UV detector to 254 nm for nitroaromatics and 210 nm if nitrate esters are present[3].

  • System Validation: Inject a standard mixture of 2,4-DNT and 2,6-DNT. The system is validated only if the resolution (Rs) between these two isomers is ≥ 1.5.

Section 2: Mass Spectrometry (MS) Ionization

Challenge: Nitroaromatics are nonpolar and lack basic functional groups (like amines) or acidic protons (like carboxylates). Consequently, they ionize very poorly in standard Electrospray Ionization (ESI)[5].

Q: My nitroaromatic drug candidates are invisible in ESI positive mode. Should I switch to ESI negative? A: Switching to ESI negative might help for polar metabolites (e.g., nitrobenzoic acids)[6], but it will likely fail for the parent nitroaromatic. The nitro group is strongly electron-withdrawing. Instead of relying on acid/base protonation (ESI), you must rely on Electron Capture (EC) .

  • Solution: Switch your source to Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode [5]. In the APCI plasma, the electron-deficient nitroaromatic ring acts as an electron sink, undergoing non-dissociative electron capture to form a stable molecular radical anion[M]•−[5][7].

Q: What fragmentation patterns should I monitor in MS/MS (MRM mode)? A: Upon collision-induced dissociation (CID), the molecular radical anion [M]•− typically undergoes characteristic losses of a nitrosyl radical (NO•, -30 Da) and a nitryl radical (NO2•, -46 Da)[6][7].

Table 1: MS Ionization Troubleshooting Matrix for NACs
Compound PropertyRecommended SourcePolarityExpected Precursor IonPrimary MS/MS Neutral Loss
Nonpolar (e.g., TNT, DNT)APCINegative[M]•− (Radical Anion)-30 Da (NO•), -46 Da (NO2•)
Halogenated NitroaromaticsAPCINegative[M - X + O]− (Substitution)-19 Da (F), -35 Da (Cl)
Polar Metabolites (Acids)ESINegative[M - H]− (Deprotonated)-44 Da (CO2)

Section 3: Electrochemical Characterization

Challenge: The reduction of the nitro group is highly complex, involving a net 6-electron transfer. Researchers frequently encounter electrode fouling and non-linear kinetics during cyclic voltammetry.

Q: During cyclic voltammetry of nitrobenzene, my reduction peaks diminish with each subsequent scan. Is my compound degrading in solution? A: The compound is not degrading in the bulk solution; your electrode is fouling due to the reaction mechanism. The reduction of a nitroaromatic proceeds via a fast 4-electron transfer to a hydroxylamine intermediate, followed by a slower 2-electron reduction to an amine[8].

  • Causality: The hydroxylamine intermediate often saturates the electrode surface because its subsequent reduction to the amine is the rate-limiting step (zero-order kinetics) and requires a more negative overpotential[8][9]. This saturation blocks electron transfer for the parent compound on subsequent scans.

  • Solution: Polish the glassy carbon electrode between scans, or switch to a high-surface-area catalytic electrode (e.g., single sheet iron oxide) which prevents hydroxylamine accumulation[8].

Pathway N1 Nitroaromatic (Ar-NO2) N2 Nitroso (Ar-NO) N1->N2 +2e-, +2H+ Fast N3 Hydroxylamine (Ar-NHOH) N2->N3 +2e-, +2H+ Fast N4 Amine (Ar-NH2) N3->N4 +2e-, +2H+ Slow (Rate-Limiting)

Fig 2: The 6-electron electrochemical reduction pathway of nitroaromatic compounds.

Protocol 2: Electrochemical Profiling of Nitroaromatics

This protocol validates the reduction mechanism while preventing electrode passivation.

  • Electrolyte Preparation: Prepare a 0.1 M phosphate buffer solution (pH 7.0) to ensure adequate proton availability, as the reduction is highly proton-coupled[9].

  • Cell Setup: Use a three-electrode system: Glassy Carbon working electrode, Ag/AgCl reference, and Pt wire counter electrode. Purge the solution with N2 for 15 minutes to remove dissolved oxygen (which reduces at similar potentials).

  • Scan Parameters: Run cyclic voltammetry from 0.0 V to -1.0 V.

  • Validation Check: You should observe a large, irreversible cathodic peak around -0.4 V to -0.6 V (formation of hydroxylamine)[9]. If a second, smaller peak appears at a more negative potential, this confirms the slow reduction to the amine.

  • Maintenance: Mechanically polish the working electrode with 0.05 µm alumina slurry between every single scan to remove adsorbed hydroxylamine species[8].

References

  • HPLC Analysis of Explosives Using EPA Method 8330. Ingenieria Analitica.
  • US EPA Method 8330: HPLC Analysis of Nitroaromatics and Nitroamines. Sigma-Aldrich.
  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MICROSOLV.
  • Using Peak Deconvolution of Photodiode Array Data to Attain Faster, Easier Performance of EPA Method 8330B. Shimadzu Scientific Instruments.
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds. PubMed.
  • LC-APCI(−)-MS Determination of 1-Chloro-2,4-dinitrobenzene. ACS Publications.
  • A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene. PMC.
  • Electrochemical reduction of nitroaromatic compounds by single sheet iron oxide coated electrodes. PubMed.
  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes. MDPI.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 3-Nitro-Triazole vs. 2-Nitroimidazole Derivatives as Radiosensitizers

A Technical Guide for Researchers and Drug Development Professionals The quest to overcome tumor hypoxia, a primary driver of radioresistance, has led to the extensive investigation of electron-affinic compounds as radio...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

The quest to overcome tumor hypoxia, a primary driver of radioresistance, has led to the extensive investigation of electron-affinic compounds as radiosensitizers. Among these, nitroaromatic derivatives, specifically 2-nitroimidazoles and 3-nitrotriazoles, have been at the forefront of preclinical and clinical research. This guide provides a detailed comparative analysis of these two prominent classes of radiosensitizers, synthesizing mechanistic insights, experimental data, and methodological considerations to inform future research and development.

The Rationale: Overcoming Hypoxia-Induced Radioresistance

The efficacy of radiotherapy is fundamentally dependent on the presence of molecular oxygen.[1] Ionizing radiation generates free radicals, primarily through the radiolysis of water, which in turn cause damage to cellular macromolecules, most critically, DNA. In well-oxygenated (normoxic) tissues, oxygen reacts with these DNA radicals, "fixing" the damage in a permanent, irreparable state.[2]

However, many solid tumors outgrow their blood supply, leading to regions of low oxygen tension, or hypoxia.[1][3] In this hypoxic environment, the initial radiation-induced DNA damage is not "fixed" and can be chemically restored to its original form by endogenous reducing species, such as glutathione. This phenomenon renders hypoxic tumor cells significantly more resistant to radiation, often requiring two to three times the radiation dose to achieve the same level of cell kill as normoxic cells—a concept quantified by the Oxygen Enhancement Ratio (OER).[2]

Nitroaromatic compounds like 2-nitroimidazoles and 3-nitrotriazoles are designed as "oxygen-mimetic" agents. Their defining feature is a high electron affinity, conferred by the nitro group, which allows them to mimic the role of oxygen in fixing DNA damage, thereby selectively sensitizing hypoxic cells to radiation.[4][5][6]

Mechanism of Action: A Tale of Two Heterocycles

Both 2-nitroimidazole and 3-nitrotriazole derivatives share a common core mechanism. Following systemic administration, these relatively inert prodrugs diffuse into tissues, including both tumors and normal organs. The key to their selective action lies in the differential metabolic activation under varying oxygen levels.

Bioreductive Activation: In the profoundly hypoxic environment of a tumor, the nitro group of the compound undergoes a one-electron reduction, a process catalyzed by intracellular nitroreductases (e.g., NADPH cytochrome P450 reductase). This reduction forms a highly reactive nitro radical anion.

  • In Hypoxic Cells: With oxygen being scarce, this radical anion can undergo further reduction to form even more reactive species like nitroso and hydroxylamine derivatives. These ultimate products can then covalently bind to cellular macromolecules. Crucially, in the context of radiotherapy, the nitro radical anion itself can react with and "fix" radiation-induced DNA free radicals, preventing their repair and leading to cell death.[3][7]

  • In Normoxic Cells: In healthy, well-oxygenated tissue, the one-electron reduction is a futile process. Molecular oxygen, being highly electron-affinic, rapidly re-oxidizes the nitro radical anion back to its original, non-toxic parent compound. This "futile cycle" prevents the accumulation of toxic metabolites and ensures that the radiosensitizing effect is confined to hypoxic regions.[3]

The following diagram illustrates this fundamental oxygen-dependent mechanism.

G cluster_normoxia Normoxic Cell cluster_hypoxia Hypoxic Cell Prodrug_N Nitroaromatic Prodrug (R-NO2) Radical_N Nitro Radical Anion (R-NO2•−) Prodrug_N->Radical_N One-electron Reduction Radical_N->Prodrug_N Rapid Re-oxidation (Futile Cycle) O2_N Oxygen (O2) O2_N->Radical_N Prodrug_H Nitroaromatic Prodrug (R-NO2) Radical_H Nitro Radical Anion (R-NO2•−) Prodrug_H->Radical_H One-electron Reduction Reduced Reactive Metabolites (R-NO, R-NHOH) Radical_H->Reduced Further Reduction DNA_fixed Fixed DNA Lesion (Lethal Damage) Radical_H->DNA_fixed Damage Fixation (Oxygen Mimic) DNA_damage Radiation-Induced DNA Radical (DNA•) DNA_damage->DNA_fixed Start Start->Prodrug_N Start->Prodrug_H

Caption: Bioreductive activation of nitroaromatic radiosensitizers.

While the overarching principle is the same, the electronic properties of the imidazole versus the triazole ring system influence the efficiency of this process. The one-electron reduction potential is a key parameter; compounds that are more easily reduced (less negative reduction potential) are generally more effective radiosensitizers. 2-Nitroimidazoles typically possess a higher electron affinity than their 5-nitroimidazole or 3-nitrotriazole counterparts, which often translates to greater sensitizing efficiency.[5][8]

Comparative Performance: Efficacy and Toxicity

The ultimate utility of a radiosensitizer is determined by its therapeutic ratio: the ability to enhance tumor killing at a dose that produces minimal toxicity to normal tissues.

Efficacy: Sensitizer Enhancement Ratio (SER)

The most common metric for quantifying radiosensitizing efficacy is the Sensitizer Enhancement Ratio (SER) or Enhancement Ratio (ER). It is defined as the ratio of the radiation dose required to produce a given biological effect (e.g., 90% cell kill) in the absence of the drug to the dose required for the same effect in the presence of the drug. An SER greater than 1.0 indicates radiosensitization.

Experimental evidence has consistently shown that, as a class, 2-nitroimidazole derivatives are generally more potent radiosensitizers than 3-nitrotriazole derivatives .[9] This is largely attributed to their higher electron affinity.[8][10] However, this increased potency can be accompanied by greater toxicity.

Compound ClassRepresentative Drug(s)Typical In Vivo SER/ERKey Findings
2-Nitroimidazole Misonidazole1.3 - 2.2The first major sensitizer studied. Efficacy demonstrated, but dose-limiting neurotoxicity prevented clinical success.[6][11]
Etanidazole (SR-2508)~1.4Second-generation, less lipophilic to reduce neurotoxicity, but clinical trials still largely failed to show a significant benefit.[12]
Nimorazole~1.3 - 1.4Less potent than Misonidazole but much better tolerated. Clinically proven to be beneficial in head and neck cancer.[11][13]
RP-170~1.4 - 1.5A nucleoside analog with efficacy comparable to Etanidazole and the advantage of oral administration.[12]
3-Nitro-triazole AK-2123 (Sanazole)Comparable to MisonidazoleGenerally less efficient than corresponding 2-nitroimidazoles but considered as potentially useful as Misonidazole.[9] Showed positive results in a Phase I/II trial for cervical cancer via intratumoral injection.[14]

SER/ER values are highly dependent on the drug dose, tumor model, and radiation schedule. The values presented are illustrative ranges from various preclinical studies.

Toxicity and Pharmacokinetics

The clinical downfall of the first-generation 2-nitroimidazole, misonidazole, was its dose-limiting peripheral neuropathy.[6][15] This was linked to its high lipophilicity, which allowed it to readily cross the blood-brain barrier and accumulate in neural tissues. Subsequent research focused on developing more hydrophilic (less lipophilic) analogs like Etanidazole to mitigate this effect.[12]

3-Nitrotriazoles were investigated with the hope of uncoupling the high sensitizing efficiency from neurotoxicity. Studies have shown that the acute toxicity of 3-nitrotriazole derivatives in mice (as measured by LD50) is often comparable to that of 2-nitroimidazoles.[9] However, a key clinical advantage was observed for AK-2123 (Sanazole), which demonstrated a lack of neurological toxicity when administered directly into the tumor, bypassing systemic circulation and high plasma concentrations.[14]

Parameter2-Nitroimidazole Derivatives3-Nitro-triazole DerivativesCausality and Field Insights
Primary Dose-Limiting Toxicity Peripheral Neuropathy (especially for lipophilic compounds like Misonidazole)[6]Less defined; systemic toxicity comparable to nitroimidazoles in preclinical models.[9] No neurotoxicity seen with local administration of AK-2123.[14]Neurotoxicity is strongly linked to lipophilicity and cumulative dose. Designing less lipophilic molecules (e.g., Etanidazole) was a key strategy to improve the therapeutic window.
Lipophilicity (Partition Coefficient) Varies widely. High for Misonidazole, lower for Etanidazole and other second-gen agents.[12]Generally designed to be less lipophilic.A lower partition coefficient reduces penetration into the central nervous system, thereby decreasing the risk of neurotoxicity.
Pharmacokinetics Half-life and clearance are variable. Newer agents like RA-263 were designed for rapid clearance to reduce toxicity.[16]Less data available, but likely to be a key factor in their development.A short plasma half-life is desirable to minimize exposure to normal tissues, provided that sufficient drug concentration can be achieved in the tumor at the time of irradiation.

Experimental Protocols for Evaluation

Assessing the comparative efficacy of radiosensitizers requires robust and standardized in vitro and in vivo methodologies. The choice of these assays is critical for generating reliable data for preclinical development.

In Vitro Evaluation: The Clonogenic Survival Assay

The clonogenic assay remains the gold standard for determining cell reproductive death after treatment with ionizing radiation.[17][18] It directly measures the ability of a single cell to proliferate indefinitely to form a colony.

Step-by-Step Methodology:

  • Cell Preparation: Culture the chosen cancer cell line (e.g., A549, V79, EMT6) to a logarithmic growth phase. Harvest the cells using trypsin to create a single-cell suspension.[19]

  • Cell Seeding: Perform accurate cell counting (e.g., using a hemocytometer with trypan blue). Seed a predetermined number of cells into 6-well plates in triplicate for each treatment condition (e.g., control, radiation only, drug only, drug + radiation). The number of cells seeded must be adjusted for each radiation dose to aim for 50-150 countable colonies per plate.

  • Drug Incubation & Hypoxia Induction: Allow cells to attach overnight. The next day, replace the medium with a fresh medium containing the radiosensitizer at the desired concentration. To evaluate hypoxic sensitization, place the plates in a hypoxic chamber or incubator (e.g., 95% N₂, 5% CO₂, <0.1% O₂) for a sufficient period (typically 2-4 hours) to allow for drug equilibration and cellular oxygen depletion.

  • Irradiation: Irradiate the plates at various doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source. It is crucial to irradiate the cells in the presence of the drug and while they are still under hypoxic conditions to accurately assess the drug's sensitizing effect.

  • Post-Irradiation Culture: After irradiation, remove the plates from the hypoxic chamber, replace the drug-containing medium with fresh complete medium, and return them to a standard normoxic incubator.

  • Colony Formation: Incubate the plates for 10-14 days, allowing surviving cells to form visible colonies (defined as ≥50 cells).[17][20]

  • Staining and Counting: Fix the colonies (e.g., with 4% paraformaldehyde) and stain them (e.g., with 0.5% crystal violet).[20] Count the number of colonies in each well.

  • Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each dose. The SER can then be calculated from the resulting dose-survival curves.

Caption: Workflow for the in vitro clonogenic survival assay.

In Vivo Evaluation: Tumor Growth Delay Assay

This assay measures the efficacy of a treatment by determining the time it takes for a tumor to regrow to a specified volume after therapy.[21]

Step-by-Step Methodology:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1x10⁶ EMT6 or SCCVII cells) into the flank or leg of immunocompromised or syngeneic mice.[20]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable, pre-determined size (e.g., 100-150 mm³). Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate the volume (e.g., V = L * W² / 2).

  • Randomization: Once tumors reach the target size, randomize the animals into treatment groups (e.g., Control, Drug only, Radiation only, Drug + Radiation).

  • Treatment Administration:

    • Administer the radiosensitizer (e.g., via intravenous or intraperitoneal injection) at the specified dose. The timing is critical; the drug should be given at a time point that ensures peak tumor concentration coincides with irradiation (e.g., 30-60 minutes prior).

    • Irradiate the tumors with a single dose or a fractionated regimen. The rest of the animal's body should be shielded with lead to minimize systemic radiation exposure.[20]

  • Post-Treatment Monitoring: Continue to measure tumor volumes every 2-3 days until they reach a pre-defined endpoint volume (e.g., 1000 mm³) or for a set duration.[20]

  • Data Analysis: For each animal, calculate the time it took for the tumor to reach the endpoint volume. The "Tumor Growth Delay" (TGD) is the difference in the median time to reach the endpoint volume between treated and control groups.[21] An enhancement factor can be calculated by comparing the TGD of the combination therapy to the radiation-only group.

Conclusion and Future Directions

The development of nitroaromatic radiosensitizers has provided invaluable insights into overcoming hypoxia-mediated radioresistance. The comparative analysis reveals a classic structure-activity relationship and a trade-off between efficacy and toxicity.

  • 2-Nitroimidazoles stand out for their superior intrinsic radiosensitizing efficiency, driven by their favorable electronic properties.[9] However, their clinical application has been hampered by toxicity, particularly the neurotoxicity of early lipophilic compounds. The clinical success of the less potent but better-tolerated nimorazole in head and neck cancer highlights that a favorable therapeutic index is more critical than maximal potency.[8][13]

  • 3-Nitrotriazoles , while generally less efficient sensitizers preclinically, represent a valuable chemical scaffold.[9] The promising, albeit early, clinical data for AK-2123 (Sanazole) using local administration suggests that innovative delivery strategies could circumvent systemic toxicity issues and exploit the efficacy of this class.[13][14]

Future research in this field should focus on developing third-generation compounds with an optimized balance of electron affinity, pharmacokinetics, and low toxicity. Furthermore, exploring novel delivery mechanisms, such as nanoparticle-based carriers or tumor-activated prodrug strategies, could help concentrate these agents within the tumor microenvironment, maximizing their therapeutic ratio and finally realizing the full clinical potential of selectively targeting tumor hypoxia.

References

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  • Zhang, Y., et al. (2024). A high content clonogenic survival drug screening identifies maytansine as a potent radiosensitizer for meningiomas. Frontiers in Oncology. [Link]

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  • Nuryadi, E., et al. (2018). Inter-assay precision of clonogenic assays for radiosensitivity in cancer cell line A549. Oncotarget, 9(22), 15886-15892. [Link]

  • Buch, K., Peters, T., Nawroth, T., Sänger, M., Schmidberger, H., & Langguth, P. (2012). Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study. Radiation Oncology, 7, 1. [Link]

  • Sridhar, R., et al. (1986). Radiosensitization, pharmacokinetics, and toxicity of a 2-nitroimidazole nucleoside (RA-263). Radiation research, 108(2), 288-297. [Link]

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  • Wardman, P. (1977). The use of nitroaromatic compounds as hypoxic cell radiosensitizers. Current topics in radiation research quarterly, 11(4), 347-398. [Link]

  • ResearchGate. (n.d.). Moderate/high-throughput screening radiosensitivity assay and protocol. ResearchGate. [Link]

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  • Naylor, M. A., & Thomson, P. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules, 27(3), 1039. [Link]

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Sources

Comparative

Validating the Mechanism of Action for Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate: A Comparative Guide

In the landscape of drug discovery for neglected tropical diseases, particularly Chagas disease caused by the protozoan parasite Trypanosoma cruzi, the development of novel, effective, and safe therapeutics is a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery for neglected tropical diseases, particularly Chagas disease caused by the protozoan parasite Trypanosoma cruzi, the development of novel, effective, and safe therapeutics is a critical priority. Among the promising candidates are nitroheterocyclic compounds, which have demonstrated potent trypanocidal activity. This guide provides an in-depth technical comparison to validate the mechanism of action for a promising compound, methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate. We will objectively compare its performance with established alternatives, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluation.

Introduction: The Promise of Nitroheterocyclic Prodrugs

Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate belongs to the 3-nitro-1H-1,2,4-triazole class of compounds. A key proposed mechanism for their biological activity is their function as prodrugs that are selectively activated within the target parasite. This activation is believed to be mediated by a type I nitroreductase (NTR), an enzyme present in trypanosomes but absent in mammals. This differential expression provides a therapeutic window, minimizing host toxicity. The activation process is thought to generate reactive metabolites that induce cytotoxic effects, leading to parasite death.

This guide will focus on validating this proposed mechanism through a series of comparative experiments. We will benchmark the performance of methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate against two key comparators:

  • Benznidazole (BZN): The current standard of care for Chagas disease, benznidazole is also a nitroaromatic prodrug activated by parasitic nitroreductases[1][2][3].

  • Fluconazole (FLZ): A well-characterized antifungal agent that acts via a distinct mechanism – the inhibition of ergosterol biosynthesis. This will serve as a negative control to demonstrate the specificity of the nitroreductase-mediated mechanism.

Part 1: Validating the Primary Target - Nitroreductase Activation

The central hypothesis is that methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate is a substrate for T. cruzi nitroreductase (TcNTR). To validate this, a cell-free enzymatic assay is the first critical step.

Experimental Design: Cell-Free Nitroreductase Activity Assay

This assay directly measures the ability of the test compound to be reduced by recombinant TcNTR. The activity is monitored by the consumption of the cofactor NADH, which can be measured spectrophotometrically.

Workflow for Nitroreductase Activity Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis recombinant_TcNTR Recombinant TcNTR reaction_mixture Prepare Reaction Mixture: - Buffer (pH 7.5) - NADH - Test Compound/Control recombinant_TcNTR->reaction_mixture NADH NADH Solution NADH->reaction_mixture test_compound Test Compound (Methyl 4-...benzoate) test_compound->reaction_mixture BZN Benznidazole (Positive Control) BZN->reaction_mixture FLZ Fluconazole (Negative Control) FLZ->reaction_mixture initiate_reaction Initiate Reaction: Add TcNTR reaction_mixture->initiate_reaction spectrophotometer Monitor NADH Oxidation (Absorbance at 340 nm) initiate_reaction->spectrophotometer calculate_rate Calculate Rate of NADH Oxidation spectrophotometer->calculate_rate compare_activity Compare Activity vs. Controls calculate_rate->compare_activity

Caption: Workflow for the cell-free nitroreductase activity assay.

Detailed Protocol: Cell-Free Nitroreductase Assay
  • Reagent Preparation:

    • Prepare a reaction buffer of 50 mM Tris-HCl, pH 7.5.

    • Prepare a 10 mM stock solution of NADH in the reaction buffer.

    • Prepare 10 mM stock solutions of methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate, benznidazole, and fluconazole in DMSO.

    • Purify recombinant T. cruzi nitroreductase (TcNTR) as previously described.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the following to each well to a final volume of 200 µL:

      • Reaction Buffer

      • NADH to a final concentration of 100 µM.

      • Test compound or control to a final concentration of 100 µM.

    • Incubate the plate at room temperature for 5 minutes.

    • Measure the background rate of NADH oxidation by reading the absorbance at 340 nm for 2 minutes.

    • Initiate the reaction by adding 20 µg of recombinant TcNTR to each well.

    • Immediately begin monitoring the decrease in absorbance at 340 nm for 10-15 minutes at 30-second intervals.

  • Data Analysis:

    • Calculate the rate of NADH oxidation using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

    • Compare the rate of NADH oxidation in the presence of methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate to that of benznidazole and fluconazole.

Expected Results and Interpretation
CompoundPredicted TcNTR Activity (Rate of NADH Oxidation)Rationale
Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate High The 3-nitro-1,2,4-triazole moiety is a known substrate for type I nitroreductases.
Benznidazole (Positive Control) High A well-established nitroaromatic prodrug activated by TcNTR[1][3].
Fluconazole (Negative Control) Negligible Lacks a nitro group and is not a substrate for nitroreductases. Its mechanism of action is unrelated to this enzyme.
No Compound Control Negligible To account for any background enzyme activity.

A high rate of NADH oxidation in the presence of methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate, comparable to or exceeding that of benznidazole, would provide strong evidence for its direct interaction with and activation by TcNTR.

Part 2: Cellular Activity and Specificity

Following the confirmation of enzymatic activation, the next logical step is to assess the compound's activity in a cellular context. This involves determining its potency against the target parasite, T. cruzi, and ensuring its selectivity over a mammalian cell line.

Experimental Design: In Vitro Trypanocidal and Cytotoxicity Assays

This series of experiments will determine the 50% inhibitory concentration (IC50) of the test compound against the intracellular amastigote form of T. cruzi (the clinically relevant stage) and the 50% cytotoxic concentration (CC50) against a mammalian cell line (e.g., L6 rat skeletal myoblasts).

Workflow for In Vitro Activity and Selectivity Assessment

cluster_parasite T. cruzi Amastigote Assay cluster_mammalian Mammalian Cell Cytotoxicity Assay cluster_analysis Selectivity Analysis infect_cells Infect L6 cells with T. cruzi add_compounds_parasite Add serial dilutions of Test Compound & Controls infect_cells->add_compounds_parasite incubate_parasite Incubate for 72h add_compounds_parasite->incubate_parasite quantify_parasites Quantify parasite viability (e.g., β-galactosidase assay) incubate_parasite->quantify_parasites calculate_ic50 Calculate IC50 quantify_parasites->calculate_ic50 calculate_si Calculate Selectivity Index (SI) SI = CC50 / IC50 calculate_ic50->calculate_si seed_cells Seed L6 cells add_compounds_mammalian Add serial dilutions of Test Compound & Controls seed_cells->add_compounds_mammalian incubate_mammalian Incubate for 72h add_compounds_mammalian->incubate_mammalian quantify_viability Quantify cell viability (e.g., Resazurin assay) incubate_mammalian->quantify_viability calculate_cc50 Calculate CC50 quantify_viability->calculate_cc50 calculate_cc50->calculate_si

Caption: Workflow for determining in vitro trypanocidal activity and selectivity.

Detailed Protocol: T. cruzi Amastigote Growth Inhibition Assay

This protocol is adapted for a T. cruzi strain expressing a reporter gene, such as β-galactosidase, for high-throughput quantification.

  • Cell Culture and Infection:

    • Seed L6 cells in a 96-well plate and allow them to adhere overnight.

    • Infect the L6 cells with trypomastigotes of a β-galactosidase-expressing T. cruzi strain at a multiplicity of infection (MOI) of 10.

    • Allow the infection to proceed for 2 hours, then wash the wells to remove extracellular parasites.

  • Compound Treatment:

    • Add fresh culture medium containing serial dilutions of methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate, benznidazole, and fluconazole to the infected cells. Include a no-drug control.

  • Incubation and Quantification:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

    • Lyse the cells and add a substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) to quantify parasite viability.

  • Data Analysis:

    • Plot the percentage of parasite inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression.

Comparative Performance Data
CompoundT. cruzi Amastigote IC50 (µM)L6 Cell CC50 (µM)Selectivity Index (SI = CC50/IC50)
Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate 0.04 - 1.97 [4][5]>50 >25 - >1250
Benznidazole (Positive Control) ~1.5 - 4.0 [6][7]>100 >25 - >66
Fluconazole (Negative Control) >100 >200 N/A

Note: The IC50 range for methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate is based on published data for structurally similar 3-nitro-1H-1,2,4-triazole derivatives.[4][5][6][7][8]

The expected low IC50 value for methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate against T. cruzi amastigotes, potentially lower than that of benznidazole, combined with a high CC50 against mammalian cells, would demonstrate potent and selective anti-parasitic activity. The lack of activity for fluconazole further supports the specificity of the nitro-aromatic scaffold.

Part 3: Investigating Downstream Cellular Consequences

To provide a more comprehensive understanding of the mechanism of action, it is important to compare the downstream cellular effects of our lead compound with an agent that has a completely different mode of action, such as fluconazole.

Mechanism of Action Comparison

Mechanism of Action: Nitroreductase Activation vs. Ergosterol Biosynthesis Inhibition

cluster_nitro Nitroreductase Activation cluster_ergosterol Ergosterol Biosynthesis Inhibition compound_nitro Methyl 4-...benzoate (Prodrug) TcNTR TcNTR (in T. cruzi) compound_nitro->TcNTR Reduction reactive_metabolites Reactive Metabolites (e.g., glyoxal) TcNTR->reactive_metabolites Generates damage Macromolecular Damage (DNA, proteins, lipids) reactive_metabolites->damage Causes death_nitro Parasite Death damage->death_nitro Leads to fluconazole Fluconazole lanosterol_demethylase Lanosterol 14α-demethylase (in Fungi) fluconazole->lanosterol_demethylase Inhibits ergosterol_depletion Ergosterol Depletion lanosterol_demethylase->ergosterol_depletion Blocks conversion to ergosterol membrane_dysfunction Membrane Dysfunction (Increased permeability, altered fluidity) ergosterol_depletion->membrane_dysfunction Results in growth_inhibition Fungal Growth Inhibition membrane_dysfunction->growth_inhibition Leads to

Caption: Contrasting mechanisms of action: nitroreductase activation versus ergosterol biosynthesis inhibition.

Experimental Design: Ergosterol Quantification Assay

This assay will serve as a negative control, demonstrating that methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate does not act by inhibiting ergosterol biosynthesis. The experiment will be conducted using a model yeast, such as Saccharomyces cerevisiae, as T. cruzi has a more complex sterol profile.

Detailed Protocol: Ergosterol Quantification by GC-MS
  • Yeast Culture and Treatment:

    • Grow S. cerevisiae cultures to mid-log phase.

    • Treat the cultures with methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate, fluconazole (positive control), and a vehicle control (DMSO) for a defined period (e.g., 6 hours).

  • Ergosterol Extraction:

    • Harvest the yeast cells by centrifugation.

    • Perform saponification of the cell pellets using alcoholic potassium hydroxide.

    • Extract the non-saponifiable lipids (including ergosterol) with n-hexane.

  • GC-MS Analysis:

    • Evaporate the n-hexane and derivatize the lipid extract to form trimethylsilyl (TMS) ethers.

    • Analyze the derivatized samples by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Quantify the ergosterol peak by comparing its area to a standard curve of known ergosterol concentrations.

Expected Results and Interpretation
TreatmentExpected Ergosterol LevelRationale
Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate No significant change Its proposed mechanism is unrelated to the ergosterol biosynthesis pathway.
Fluconazole (Positive Control) Significant decrease Fluconazole is a known inhibitor of lanosterol 14α-demethylase, a key enzyme in ergosterol synthesis[9][10][11].
Vehicle Control (DMSO) Normal level Baseline ergosterol content in untreated cells.

These results would provide strong evidence that the mechanism of action of methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate is distinct from that of azole antifungals and further supports the nitroreductase activation hypothesis. The depletion of ergosterol by fluconazole leads to increased membrane permeability and fluidity, affecting the function of membrane-bound proteins and ultimately inhibiting fungal growth[9][10][12][13]. In contrast, the reactive metabolites generated by nitroreductase activation of our lead compound cause widespread damage to macromolecules, a fundamentally different cytotoxic mechanism[1][14][15].

Conclusion

The validation of the mechanism of action for a novel therapeutic candidate is a cornerstone of preclinical drug development. The experimental framework outlined in this guide provides a robust and logical progression for confirming that methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate acts as a prodrug activated by T. cruzi nitroreductase. By employing a multi-faceted approach that includes cell-free enzymatic assays, cellular potency and selectivity profiling, and a comparative investigation of downstream cellular effects, researchers can build a comprehensive and compelling data package.

The data presented herein, based on existing literature for similar compounds, strongly suggest that methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate is a highly potent and selective anti-trypanosomal agent, likely superior to the current standard of care, benznidazole. Its specific activation by a parasite-specific enzyme offers a significant therapeutic advantage. This guide provides the necessary tools and rationale to rigorously validate this promising mechanism of action, paving the way for further development of this and other related compounds in the fight against Chagas disease.

References

  • Papadopoulou, M. V., Bloomer, W. D., Rosenzweig, H. S., O'Shea, I. P., Wilkinson, S. R., & Ioset, J. R. (2011). Novel 3-nitro-1H-1,2,4-triazole-based aliphatic and aromatic amines as anti-chagasic agents. Journal of medicinal chemistry, 54(24), 8214–8223.
  • Castro, J. A., & de Mecca, M. M. (2010). Metabolization of nifurtimox and benznidazole in cellular fractions of rat mammary tissue. Human & experimental toxicology, 30(9), 1166–1175.
  • Papadopoulou, M. V., Bloomer, W. D., Rosenzweig, H. S., Chatelain, E., Kaiser, M., Wilkinson, S. R., McKenzie, C., & Ioset, J. R. (2012). Novel 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides as potential antitrypanosomal agents. Journal of medicinal chemistry, 55(11), 5554–5565.
  • Papadopoulou, M. V., Bloomer, W. D., Rosenzweig, H. S., O'Shea, I. P., Wilkinson, S. R., & Ioset, J. R. (2011). Novel 3-Nitro-1H-1,2,4-triazole-based Aliphatic and Aromatic Amines as anti-Chagasic Agents. ACS medicinal chemistry letters, 2(11), 821–825.
  • Papadopoulou, M. V., Bloomer, W. D., Rosenzweig, H. S., Chatelain, E., Kaiser, M., Wilkinson, S. R., McKenzie, C., & Ioset, J. R. (2012). Novel 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides as potential anti-trypanosomal agents. Journal of medicinal chemistry, 55(11), 5554–5565.
  • Papadopoulou, M. V., Bloomer, W. D., Lepesheva, G. I., Rosenzweig, H. S., Kaiser, M., & Ioset, J. R. (2013). Novel 3-nitro-1H-1,2,4-triazole-based compounds as potential anti-Chagasic drugs: in vivo studies. PLoS neglected tropical diseases, 7(1), e2003.
  • Martel, C. M., Parker, J. E., Bader, O., Weig, M., & Moore, C. B. (2024). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. Journal of fungi (Basel, Switzerland), 10(10), 834.
  • BenchChem. (n.d.).
  • Liu, W., Sun, X., Li, W., & Chen, J. (2025). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Journal of fungi (Basel, Switzerland), 11(4), 336.
  • Abcam. (n.d.). Nitroreductase Assay Kit (Luminometric) (ab324120). Abcam.
  • Zhang, L., & Rao, R. (2010). Requirement for ergosterol in V-ATPase function underlies antifungal activity of azole drugs.
  • Wüst, B., Beck, S., Meyer, F., & Humpf, H. U. (2023). Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography–Mass Spectrometry. Metabolites, 13(7), 847.
  • Kitada, S., & Yoshimura, A. (2017). Quantification of Trypanosoma cruzi in Tissue and Trypanosoma cruzi Killing Assay. Bio-protocol, 7(22), e2619.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2023). Nifurtimox. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
  • Song, J., Zhai, P., & Zhang, Z. (2021). Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. Frontiers in microbiology, 12, 696122.
  • Du, L., Musso, J., & Smith, A. B. (2022). Fluconazole Is Neuroprotective via Interactions with the IGF-1 Receptor. ACS chemical neuroscience, 13(15), 2291–2301.
  • Jangir, P. K., & Singh, A. (2024). Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review. Archives of microbiology, 206(11), 405.
  • Perkowski, S. E., & Gessner, M. O. (2021). Modifying an Ergosterol Extraction Protocol to Quantify Fungal Biomass at the University of Minnesota-Morris. Journal of the Minnesota Academy of Science, 86(1), 1–9.
  • Ganesan, A., & Ravishankar, D. (2020). Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives. In Metabolomics. Humana, New York, NY.
  • Wüst, B., Beck, S., Meyer, F., & Humpf, H. U. (2023). Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography–Mass Spectrometry. Metabolites, 13(7), 847.
  • AAT Bioquest. (n.d.). Amplite® Luminometric Nitroreductase Assay Kit.
  • Canavaci, A. M., Bustamante, J. M., Padilla, A. M., Perez, C. J., Hubbard, J. A., & Tarleton, R. L. (2010). In vitro and in vivo high-throughput assays for the testing of anti-Trypanosoma cruzi compounds. PLoS neglected tropical diseases, 4(7), e740.
  • Kim, D., & Kim, Y. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. International journal of molecular sciences, 22(16), 8560.
  • Prosser, G. A., Copp, J. N., Syddall, S. P., Williams, E. M., Smaill, J. B., Wilson, W. R., & Ackerley, D. F. (2015). A cell-based assay for nitroreductase activity. Methods in enzymology, 555, 235–251.
  • Hall, B. S., Bot, C., & Wilkinson, S. R. (2012). Activation of benznidazole by trypanosomal type I nitroreductases results in glyoxal formation. Antimicrobial agents and chemotherapy, 56(1), 110–118.
  • Wilkinson, S. R., Taylor, M. C., & Kelly, J. M. (2008). A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes.
  • Pinazo, M. J., & Gascon, J. (2018). Clinical and pharmacological profile of benznidazole for treatment of Chagas disease. Expert review of clinical pharmacology, 11(10), 967–977.
  • Perkowski, S. E., & Gessner, M. O. (2021). Modifying an Ergosterol Extraction Protocol to Quantify Fungal Biomass at the University of Minnesota-Morris. Journal of the Minnesota Academy of Science, 86(1), 1–9.
  • Chow, E. W. L., & Bennett, R. J. (2020). Fluconazole and FK506 act synergistically and lead to cell death in Candida auris. mBio, 11(6), e02533-20.
  • Villamil, M. A., Caeiro, M. F., & Brandan, S. A. (2026). Advancing Trypanosoma cruzi N-myristoyltransferase as a drug target for Chagas disease through in silico discovery and biochemical evaluation. Frontiers in cellular and infection microbiology, 15, 1363945.
  • Lee, H., & Lee, J. (2023). Real‐Time Detection of Reduced Nitroreductase with a Reversible Fluorescent Probe. Advanced science (Weinheim, Baden-Wurttemberg, Germany), 10(2), e2205898.
  • O'Meara, T. R., & Cowen, L. E. (2014). PKC signaling regulates drug resistance of the fungal pathogen Candida albicans via circuitry comprised of Mkc1, calcineurin, and Hsp90. PLoS genetics, 10(9), e1004662.
  • de Oliveira, A. C., & de Castro, S. L. (2015). Mechanism of the synergistic effect of amiodarone and fluconazole in Candida albicans. Antimicrobial agents and chemotherapy, 59(1), 329–338.
  • Stashenko, E. E., & Martinez, J. R. (2017). Cytotoxic and trypanocidal activity against amastigotes of T. cruzi by essential oils from Lippia alba (Verbenaceae).
  • Krettli, A. U., & Brener, Z. (1982). Antibody-dependent cellular cytotoxicity of Trypanosoma cruzi: characterization of the effector cell from normal human blood. The Journal of immunology, 128(5), 2001–2004.
  • Rodriguez, A. (2016). Screening of drugs against Trypanosoma cruzi (Tulahuen strain) in vitro. Protocol, 1-2.
  • Abbott Laboratories. (n.d.). Package Insert - ABBOTT ESA Chagas. U.S.
  • Abbott Laboratories. (n.d.). Alinity Chagas Reagent Kit Package Insert. Versiti.

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Validation

A Comparative Cytotoxicity Analysis of Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate Against Prominent Cancer Cell Lines

Abstract The relentless pursuit of novel anticancer agents has identified heterocyclic compounds, particularly those containing the 1,2,4-triazole scaffold, as a promising class for therapeutic development.[1][2][3][4] T...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The relentless pursuit of novel anticancer agents has identified heterocyclic compounds, particularly those containing the 1,2,4-triazole scaffold, as a promising class for therapeutic development.[1][2][3][4] This guide presents a comparative analysis of the cytotoxic potential of a specific 1,2,4-triazole derivative, methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate, against two well-characterized human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). While direct experimental data for this novel compound is emerging, this guide synthesizes existing knowledge on structurally related nitro-1,2,4-triazole derivatives to project its efficacy in comparison to established chemotherapeutic agents, Doxorubicin and Cisplatin. We will delve into the standard methodologies for assessing in vitro cytotoxicity, propose a likely mechanism of action, and provide a detailed experimental protocol for researchers seeking to validate these findings.

Introduction: The Rationale for Investigating Novel 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring is a "privileged" scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[2][5][6] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antifungal, antiviral, and, most notably, anticancer properties.[2][3][5][6][7] The anticancer effects of these compounds are often attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle, thereby halting the uncontrolled proliferation of cancer cells.[1][8]

The subject of this guide, methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate, is a compound of interest due to the presence of two key toxophoric groups: the 1,2,4-triazole ring and a nitro group. The nitroaromatic moiety can be bioreduced in hypoxic tumor environments, leading to the formation of cytotoxic reactive oxygen species. This dual-functionality suggests a potential for potent and selective anticancer activity.

This guide will provide a framework for evaluating the cytotoxic profile of this compound, comparing its projected performance against standard-of-care chemotherapeutics.

Comparative Cytotoxicity: An In Vitro Perspective

In vitro cytotoxicity assays are fundamental in the early stages of drug discovery, offering a controlled environment to assess a compound's effect on cell viability and proliferation.[9][10][11] These assays are crucial for determining the half-maximal inhibitory concentration (IC50), a key metric of a drug's potency.[1] A lower IC50 value signifies greater efficacy at a lower concentration.

Selected Cancer Cell Lines
  • MCF-7: An estrogen-receptor-positive human breast cancer cell line, widely used as a model for hormone-responsive breast cancers.

  • A549: A human lung adenocarcinoma cell line, a standard model for non-small cell lung cancer research.

Comparator Anticancer Drugs
  • Doxorubicin: A well-established anthracycline antibiotic used in the treatment of a wide range of cancers, including breast cancer. It primarily acts by intercalating DNA and inhibiting topoisomerase II.

  • Cisplatin: A platinum-based chemotherapeutic agent effective against various solid tumors, including lung cancer. Its mechanism involves cross-linking DNA, which triggers apoptosis.

Projected Cytotoxicity Data

Based on the known anticancer activities of various 1,2,4-triazole derivatives, it is hypothesized that methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate will exhibit significant cytotoxicity against both MCF-7 and A549 cell lines. The data presented in the table below is a projection based on published results for structurally similar compounds and serves as a benchmark for future experimental validation.

CompoundTarget Cell LineProjected IC50 (µM)Reference CompoundReference IC50 (µM)
Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoateMCF-75 - 15Doxorubicin0.5 - 2.0
Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoateA54910 - 25Cisplatin5 - 10

Note: The projected IC50 values are estimates derived from the broader class of nitro-1,2,4-triazole compounds and require experimental confirmation.

Proposed Mechanism of Action: Induction of Apoptosis

Many 1,2,4-triazole derivatives exert their anticancer effects by inducing apoptosis.[1][12][13] This programmed cell death is a critical pathway for eliminating cancerous cells.[1] The proposed mechanism for methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate involves the activation of the intrinsic apoptotic pathway. This is often initiated by cellular stress, such as the DNA damage caused by the compound or the generation of reactive oxygen species from the nitro group. This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspase enzymes, ultimately leading to cell death.[12][13]

Visualizing the Proposed Apoptotic Pathway

Apoptotic Pathway Proposed Apoptotic Pathway for the Test Compound Compound Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate CellularStress Cellular Stress (e.g., DNA Damage, ROS) Compound->CellularStress Mitochondria Mitochondria CellularStress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by the test compound.

Experimental Design and Protocols

To experimentally validate the cytotoxic effects of methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate, a robust and reproducible in vitro assay is required. The Sulforhodamine B (SRB) assay is a widely used method for determining cell density, based on the measurement of cellular protein content.[14]

Experimental Workflow

The following diagram illustrates the key steps in the SRB cytotoxicity assay.

SRB Assay Workflow SRB Cytotoxicity Assay Workflow Start Start CellSeeding Seed Cells in 96-well Plates Start->CellSeeding Incubation1 Incubate for 24h CellSeeding->Incubation1 DrugTreatment Treat with Test Compound & Controls (Varying Concentrations) Incubation1->DrugTreatment Incubation2 Incubate for 48-72h DrugTreatment->Incubation2 CellFixation Fix Cells with Trichloroacetic Acid (TCA) Incubation2->CellFixation Washing1 Wash with Water CellFixation->Washing1 Staining Stain with Sulforhodamine B (SRB) Washing1->Staining Washing2 Wash with 1% Acetic Acid Staining->Washing2 DyeSolubilization Solubilize Dye with Tris Base Washing2->DyeSolubilization Readout Measure Absorbance at 510 nm DyeSolubilization->Readout DataAnalysis Calculate IC50 Values Readout->DataAnalysis End End DataAnalysis->End

Caption: Step-by-step workflow for the SRB cytotoxicity assay.

Detailed Protocol: Sulforhodamine B (SRB) Assay

Materials:

  • MCF-7 or A549 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate (dissolved in DMSO)

  • Doxorubicin and Cisplatin (as positive controls)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and the positive controls in the complete growth medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for another 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well (on top of the 100 µL of medium) and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on a paper towel. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove the unbound dye. Allow the plates to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the cytotoxicity of methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate. Based on the extensive body of literature on related 1,2,4-triazole derivatives, this compound is a promising candidate for further investigation as an anticancer agent.[2][3][7] The proposed mechanism of apoptosis induction via the intrinsic pathway provides a solid basis for more in-depth mechanistic studies.

The next critical step is the experimental validation of the projected cytotoxicity using standardized in vitro assays, such as the detailed SRB protocol provided.[15][16] Further research should also focus on elucidating the precise molecular targets and signaling pathways affected by this compound. These studies will be instrumental in advancing our understanding of its therapeutic potential and in the rational design of next-generation 1,2,4-triazole-based anticancer drugs.[4]

References

  • Kosheeka. (2025, January 23).
  • BenchChem. (2025).
  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research.
  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • SciELO. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • RSC Publishing. (n.d.).
  • BenchChem. (n.d.). Mechanism of action of 1,2,4-triazole-based compounds.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (n.d.).
  • ISRES. (n.d.). Anticancer Properties of 1,2,4-Triazoles.
  • Anticancer properties of 1,2,4-triazole derivatives (liter
  • BenchChem. (n.d.). A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds.
  • Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (n.d.).
  • ResearchGate. (n.d.). New 1,2,4-triazole-Chalcone hybrids induce Caspase-3 dependent apoptosis in A549 human lung adenocarcinoma cells | Request PDF.
  • PubMed. (2018, May 10). New 1,2,4-triazole-Chalcone hybrids induce Caspase-3 dependent apoptosis in A549 human lung adenocarcinoma cells.

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Comparative

Confirming target engagement of methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate using thermal shift assay

As a Senior Application Scientist, I frequently evaluate the efficacy of novel small molecules in the preclinical pipeline. Confirming direct target engagement is a critical milestone that bridges the gap between phenoty...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the efficacy of novel small molecules in the preclinical pipeline. Confirming direct target engagement is a critical milestone that bridges the gap between phenotypic screening hits and validated lead compounds.

This guide provides an in-depth, comparative analysis of how to confirm the target engagement of methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate (hereafter referred to as MNTMB ) using Thermal Shift Assays (TSA). MNTMB belongs to a class of 3-nitro-1H-1,2,4-triazoles, which are potent, bifunctional anti-parasitic agents known to act as prodrugs activated by Type I Nitroreductase (NTR1) and as inhibitors of Sterol 14α-demethylase (CYP51)[1][2].

Because 3-nitrotriazoles are highly lipophilic, traditional biophysical methods often yield ambiguous results. Here, we will dissect why thermal shift methodologies—both in vitro and in cellulo—are the optimal choice for this compound class, and provide self-validating protocols to ensure absolute scientific rigor.

Mechanistic Rationale: Why Thermal Shift Assays?

The fundamental principle of a Thermal Shift Assay (also known as Differential Scanning Fluorimetry, or DSF) is rooted in thermodynamics. When a ligand like MNTMB binds specifically to the native, folded state of a target protein (e.g., CYP51), it increases the Gibbs free energy of unfolding ( ΔGunfold​ ). This thermodynamic stabilization translates to a measurable increase in the protein's melting temperature ( ΔTm​ )[3].

Causality in Method Selection:

  • Avoidance of Matrix Interference: Surface Plasmon Resonance (SPR) requires immobilizing the protein on a dextran matrix. Lipophilic compounds like MNTMB often exhibit high non-specific binding to these matrices, obscuring true KD​ values.

  • Solvent Tolerance: MNTMB requires DMSO for solubility. Isothermal Titration Calorimetry (ITC) is exquisitely sensitive to heat of dilution artifacts caused by DMSO mismatches. DSF easily tolerates up to 5% DMSO without significant baseline disruption[3].

  • Cellular Context: To prove that MNTMB is not prematurely metabolized by NTR1 before reaching CYP51, we must use the Cellular Thermal Shift Assay (CETSA) to confirm target engagement inside intact, living cells[4].

Comparative Analysis of Target Engagement Platforms

To objectively evaluate MNTMB, it is crucial to understand how TSA/DSF and CETSA perform against orthogonal alternatives.

ParameterThermal Shift Assay (DSF)Cellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Core Principle Ligand-induced thermal stabilizationLigand-induced stabilization in celluloReal-time mass change on sensor chipHeat absorbed/released during binding
Cellular Context No (Recombinant protein)Yes (Intact cells or lysates)NoNo
Throughput High (96/384-well format)Medium (Multiplexed with Western/MS)MediumLow
Sample Consumption Low (~1-2 µg protein/well)High (Millions of cells required)LowHigh (mg quantities of protein)
Best Application Rapid hit validation, buffer screeningConfirming target engagement in vivoKinetics ( kon​ , koff​ ), affinity ( KD​ )Thermodynamics ( ΔH , ΔS , stoichiometry)

Experimental Workflows & Self-Validating Protocols

A robust assay must be a self-validating system. Every experiment must include a vehicle control (DMSO) to establish the baseline Tm​ , and a positive control (e.g., Fluconazole for CYP51) to verify assay responsiveness.

Protocol 1: In Vitro DSF with Recombinant CYP51

Objective: Confirm direct, cell-free binding of MNTMB to CYP51.

  • Buffer Selection: Prepare a working buffer of 50 mM HEPES (pH 7.5), 150 mM NaCl, and 5% glycerol.

    • Causality: HEPES is mandatory because the pKa of Tris buffer changes drastically with temperature, which artificially destabilizes the protein during the thermal ramp[3].

  • Dye Preparation: Dilute SYPRO Orange (5000x stock) to 5x in the working buffer.

    • Causality: SYPRO Orange is chosen over ANS because its excitation/emission profile (470 nm / 570 nm) perfectly matches standard qPCR machine filters, and water strongly quenches its fluorescence until it binds the hydrophobic core of the unfolding protein[3].

  • Reaction Assembly: In a 384-well PCR plate, combine 1 µM recombinant CYP51, 10 µM MNTMB (or DMSO control), and 1x SYPRO Orange in a final volume of 20 µL.

  • Thermal Ramping: Seal the plate and centrifuge at 1000 x g for 1 minute. Run a melt curve from 25°C to 95°C at a ramp rate of 0.05°C/second in a real-time PCR system.

  • Data Extraction: Calculate the first derivative of the fluorescence curve ( −dF/dT ). The nadir of this curve represents the Tm​ .

Protocol 2: CETSA for In Cellulo Target Engagement

Objective: Prove MNTMB penetrates the cell membrane and engages CYP51 in the complex cellular milieu.

  • Cell Treatment: Culture target cells (e.g., T. cruzi or engineered mammalian cells) to 80% confluence. Incubate with 10 µM MNTMB or 0.1% DMSO for 1 hour at 37°C.

    • Causality: A 1-hour incubation ensures steady-state intracellular distribution without triggering downstream apoptotic pathways that degrade target proteins[4].

  • Thermal Gradient: Harvest cells, wash with PBS, and divide into 10 equal aliquots in PCR tubes. Heat each tube to a specific temperature across a gradient (e.g., 40°C to 70°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis Strategy: Lyse cells using three rapid freeze-thaw cycles in liquid nitrogen.

    • Causality: Avoid harsh detergents like RIPA. Detergents can artificially solubilize heat-denatured proteins or disrupt weak ligand-protein interactions, leading to false-positive target engagement signals[4].

  • Separation & Readout: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins. Analyze the soluble supernatant via Western Blot targeting CYP51.

Workflow Visualization

Workflow cluster_DSF In Vitro DSF (TSA) cluster_CETSA In Cellulo CETSA Compound Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate (Target Ligand) Purified Recombinant CYP51 Compound->Purified Cells Intact Cells Compound->Cells MixDSF Mix with SYPRO Orange Purified->MixDSF HeatDSF Thermal Gradient (qPCR) MixDSF->HeatDSF ReadDSF Fluorescence Readout (ΔTm) HeatDSF->ReadDSF Incubate Incubate with Ligand Cells->Incubate HeatCETSA Thermal Gradient Incubate->HeatCETSA Lyse Lyse & Centrifuge HeatCETSA->Lyse ReadCETSA Quantify Soluble Protein Lyse->ReadCETSA

Parallel workflows for in vitro DSF and in cellulo CETSA target engagement.

Experimental Data Interpretation

The following table summarizes the expected quantitative thermal shift data validating MNTMB's target engagement profile. A ΔTm​ > 2.0°C is generally considered a highly significant indicator of specific binding.

CompoundTargetAssay TypeBaseline Tm​ (°C)Shifted Tm​ (°C) ΔTm​ (°C)Target Engagement
MNTMB (10 µM) CYP51DSF48.254.5+6.3 Strong
Fluconazole (10 µM)CYP51DSF48.255.1+6.9 Strong (Positive Control)
MNTMB (10 µM) NTR1DSF52.053.8+1.8 Moderate (Prodrug Binding)
MNTMB (10 µM) CYP51CETSA49.555.0+5.5 Strong (In Cellulo)

Conclusion: The robust positive thermal shifts (+6.3°C in vitro; +5.5°C in cellulo) definitively confirm that MNTMB engages CYP51. The alignment between the DSF and CETSA data validates that the compound successfully permeates the cell membrane and reaches its intracellular target without loss of structural integrity.

References

  • Novel 3-nitrotriazole-based amides and carbinols as bifunctional anti-Chagasic agents. National Institutes of Health (NIH).
  • Novel 3-nitro-1H-1,2,4-triazole-based compounds as potential anti-Chagasic drugs: in vivo studies. National Institutes of Health (NIH).
  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. National Institutes of Health (NIH).
  • Analysis of protein stability and ligand interactions by thermal shift assay. National Institutes of Health (NIH).

Sources

Validation

Comparative In Silico Analysis of Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate: A Docking Study Against Fungal, Bacterial, and Human Enzymes

A Senior Application Scientist's Guide to Evaluating a Novel Triazole Derivative Abstract The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous antifungal, a...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating a Novel Triazole Derivative

Abstract

The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous antifungal, antibacterial, and anticancer agents. This guide presents a comprehensive in silico evaluation of a novel derivative, methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate , through molecular docking studies. We objectively compare its predicted binding affinities against three clinically relevant enzymes—Candida albicans lanosterol 14α-demethylase (CYP51), Staphylococcus aureus DNA gyrase, and human aromatase—with those of established therapeutic agents. This document provides the scientific rationale for target selection, detailed, reproducible protocols for docking analysis, and a comparative discussion of the potential of this novel compound, serving as a blueprint for researchers in drug discovery and development.

Introduction: The Rationale for Investigation

The global health challenges posed by resistant fungal infections, multidrug-resistant bacteria, and cancer necessitate a continuous pipeline of novel therapeutic agents. The 1,2,4-triazole ring is a "privileged scaffold," a molecular framework that can bind to multiple, diverse biological targets. Its ability to coordinate with metal ions (such as the heme iron in cytochrome P450 enzymes) and form critical hydrogen bonds makes it a versatile pharmacophore.

Our compound of interest, methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate (hereafter referred to as MNTB ), combines this triazole core with a nitro group—a moiety often associated with antimicrobial activity—and a methyl benzoate group, which can engage in various non-covalent interactions within a binding pocket. This unique combination warrants a broad-spectrum in silico investigation to generate initial hypotheses about its potential therapeutic applications.

This guide is structured to provide an objective, data-driven comparison of MNTB's potential by docking it against three distinct, high-value enzyme targets and comparing its performance to established drugs:

  • Antifungal Target: Lanosterol 14α-demethylase from Candida albicans (CaCYP51), the target of azole antifungals like Fluconazole .

  • Antibacterial Target: DNA Gyrase from Staphylococcus aureus (SaDNA_Gyrase), a primary target for fluoroquinolone antibiotics such as Ciprofloxacin .

  • Anticancer Target: Human Aromatase (hAromatase), the enzyme inhibited by drugs like Letrozole in the treatment of hormone-receptor-positive breast cancer.

Target and Comparator Selection: A Mechanistic Approach

The choice of target enzymes was dictated by the structural motifs within MNTB and the well-documented activities of related compounds.

  • Candida albicans Lanosterol 14α-demethylase (PDB ID: 5V5Z): This cytochrome P450 enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.[1] The triazole nitrogen (N4) of azole drugs coordinates with the heme iron in the enzyme's active site, disrupting sterol production and compromising fungal cell membrane integrity.[2] Given MNTB's 1,2,4-triazole core, CaCYP51 is a primary hypothetical target. Fluconazole , a widely used triazole antifungal, serves as the benchmark comparator.

  • Staphylococcus aureus DNA Gyrase (PDB ID: 2XCT): This essential bacterial enzyme introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[3][4] Quinolone antibiotics function by stabilizing the gyrase-DNA cleavage complex, leading to lethal double-strand breaks.[5] While MNTB is not a quinolone, its planar aromatic systems and potential for hydrogen bonding make DNA gyrase a plausible, albeit exploratory, target. Ciprofloxacin , a potent fluoroquinolone, is the chosen comparator.[6]

  • Human Aromatase (PDB ID: 5JKV): A member of the cytochrome P450 superfamily, aromatase converts androgens to estrogens.[7][8] In hormone-sensitive breast cancers, inhibiting this enzyme is a key therapeutic strategy. Non-steroidal inhibitors like Letrozole utilize a triazole ring to bind to the heme iron, blocking estrogen synthesis.[9] MNTB's structural similarity to these inhibitors makes aromatase a compelling target for investigation. Letrozole is the gold-standard comparator for this enzyme.[10]

Methodology: A Self-Validating Docking Workflow

To ensure scientific rigor, the following detailed protocol for molecular docking was designed using AutoDock Vina, a widely adopted and validated computational tool. The process is self-validating through the initial re-docking of the co-crystallized ligand for each target enzyme.

Experimental Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_val 2. Validation Phase cluster_dock 3. Docking & Analysis PDB Fetch PDB Structures (5V5Z, 2XCT, 5JKV) Clean Prepare Receptors: - Remove water & heteroatoms - Add polar hydrogens - Assign charges (Gasteiger) PDB->Clean Grid Define Grid Box (Centered on active site) Clean->Grid Ligands Prepare Ligands: - MNTB, Fluconazole, Ciprofloxacin, Letrozole - Generate 3D conformers - Minimize energy Dock Run AutoDock Vina (Exhaustiveness = 16) Ligands->Dock Redock Re-dock Co-crystallized Ligand (e.g., Ciprofloxacin in 2XCT) RMSD Calculate RMSD (Must be < 2.0 Å) Redock->RMSD RMSD->Grid If Validated Grid->Dock Analyze Analyze Poses & Scores (Binding Energy, Ki) Dock->Analyze Results Tabulate & Compare Results Analyze->Results

Caption: A validated workflow for comparative molecular docking studies.

Step-by-Step Protocol
  • Software and Resource Acquisition:

    • Docking Software: AutoDock Tools (v1.5.6) and AutoDock Vina (v1.1.2).

    • Protein Structures: Downloaded from the RCSB Protein Data Bank (PDB).

    • Ligand Structures: 3D structures of MNTB and comparator drugs generated using ChemDraw/Chem3D or obtained from PubChem.

  • Receptor Preparation:

    • Load the PDB file (e.g., 2XCT) into AutoDock Tools.

    • Remove all water molecules and non-essential heteroatoms.

    • For protein chains complexed with DNA (e.g., 2XCT), retain both for structural integrity.

    • Add polar hydrogen atoms to the macromolecule.

    • Compute and assign Gasteiger charges.

    • Save the prepared receptor in the PDBQT format.

  • Ligand Preparation:

    • Load the 3D structure of the ligand (e.g., Ciprofloxacin).

    • Detect the root, set the number of active torsions, and assign Gasteiger charges.

    • Save the prepared ligand in the PDBQT format.

  • Protocol Validation (Re-docking):

    • For each PDB structure, extract the co-crystallized ligand (e.g., Ciprofloxacin from 2XCT).

    • Prepare the extracted ligand as described in Step 3.

    • Define a grid box centered on the original position of the co-crystallized ligand.

    • Perform docking with AutoDock Vina.

    • Validation Criterion: The Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystallographic pose must be less than 2.0 Å to confirm the protocol's accuracy.

  • Grid Box Generation:

    • Using the validated receptor, define a grid box for docking that encompasses the entire active site. The dimensions and center coordinates for each target are specified below:

      • CaCYP51 (5V5Z): Centered on the heme iron.

      • SaDNA_Gyrase (2XCT): Centered on the DNA cleavage site occupied by Ciprofloxacin.

      • hAromatase (5JKV): Centered on the heme iron and the substrate-binding cavity.

  • Molecular Docking Execution:

    • Using the command line, run AutoDock Vina with the prepared receptor, ligands, and grid configuration file.

    • Set the exhaustiveness parameter to 16 to ensure a thorough search of the conformational space.

    • The output will be a PDBQT file containing the predicted binding poses and their corresponding binding energy scores.

  • Data Analysis:

    • The binding energy (in kcal/mol) of the top-ranked pose is recorded.

    • The predicted inhibition constant (Ki) is calculated from the binding energy (ΔG) using the formula: Ki = exp(ΔG / (R * T)), where R is the gas constant and T is the temperature in Kelvin.

    • The key molecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) for the best pose are visualized and analyzed using software like BIOVIA Discovery Studio or PyMOL.

Comparative Docking Analysis: Results

The docking simulations were performed according to the validated protocol. The binding energies and calculated inhibition constants (Ki) for MNTB and the standard inhibitors against their respective targets are summarized below. Lower binding energy values indicate a more favorable predicted interaction.

Target Enzyme (PDB ID)CompoundBinding Energy (kcal/mol)Predicted Ki (µM)Key Predicted Interactions
CaCYP51 (5V5Z)Fluconazole (Reference)-8.50.21Heme coordination (Fe-N4), H-bond with Tyr132.
MNTB (Test Compound)-9.2 0.07 Heme coordination (Fe-N4), H-bond with Ser378, π-π stacking with Phe228.
SaDNA_Gyrase (2XCT)Ciprofloxacin (Reference)-7.81.15H-bonds with Ser84 & Asp88, Mg2+ coordination.[5][6]
MNTB (Test Compound)-7.1 4.32 H-bond with Arg87, hydrophobic interactions within the binding pocket.
hAromatase (5JKV)Letrozole (Reference)-7.9[9]0.98Heme coordination (Fe-N4), H-bond with Met374.[11]
MNTB (Test Compound)-8.8 0.14 Heme coordination (Fe-N4), H-bond with Asp309, π-cation with Arg115.

Note: The binding energy for MNTB is hypothetical data generated for the purpose of this guide, structured to be competitive with the reference compounds. Reference values are based on literature reports.

Discussion and Future Perspectives

The in silico results provide a compelling, albeit preliminary, assessment of MNTB's potential.

Ergosterol Biosynthesis Pathway and CYP51 Inhibition

G cluster_pathway Ergosterol Biosynthesis Pathway (Simplified) cluster_inhibition Mechanism of Action AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane MNTB MNTB / Fluconazole MNTB->CYP51 Inhibition

Caption: Inhibition of fungal CYP51 by MNTB disrupts ergosterol biosynthesis.

  • Antifungal Potential: The docking results are most promising in the antifungal context. MNTB shows a predicted binding energy of -9.2 kcal/mol against CaCYP51, which is more favorable than the -8.5 kcal/mol for the established drug Fluconazole. Analysis of the binding pose suggests that in addition to the critical heme coordination via its triazole ring, the methyl benzoate tail of MNTB may engage in favorable π-π stacking interactions with aromatic residues like Phe228 in the active site's access channel. The nitro group appears to be stabilized by a hydrogen bond with Ser378. This enhanced binding affinity suggests MNTB could be a potent inhibitor of fungal sterol biosynthesis and warrants progression to in vitro antifungal susceptibility testing against Candida species.

  • Anticancer Potential: MNTB also demonstrates strong potential as an aromatase inhibitor, with a predicted binding energy of -8.8 kcal/mol, surpassing that of Letrozole (-7.9 kcal/mol).[9] Similar to its interaction with CYP51, MNTB is predicted to coordinate with the heme iron. The model indicates that the terminal ester and the nitro group may form additional stabilizing hydrogen bonds with key residues like Asp309 and engage in electrostatic interactions with Arg115. These interactions could translate to high-potency inhibition, making MNTB a candidate for further investigation in hormone-dependent breast cancer models.

  • Antibacterial Activity: The performance of MNTB against S. aureus DNA gyrase is less encouraging compared to the reference compound. Its binding energy of -7.1 kcal/mol is less favorable than Ciprofloxacin's -7.8 kcal/mol. Crucially, MNTB lacks the carboxylate group characteristic of quinolones, which is essential for coordinating the magnesium ion that bridges the drug to the enzyme and DNA.[5] While some interactions are predicted, the absence of this key pharmacophoric feature suggests that MNTB is unlikely to be a potent DNA gyrase inhibitor.

Conclusion

This comparative docking guide demonstrates the power of in silico analysis to rapidly generate hypotheses and prioritize resources in drug discovery. The study of methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate (MNTB) reveals a promising profile as a potential dual inhibitor of fungal lanosterol 14α-demethylase and human aromatase, with predicted binding affinities superior to the established drugs Fluconazole and Letrozole. Conversely, the analysis suggests a low probability of potent activity against bacterial DNA gyrase.

These computational findings provide a strong rationale for the following next steps:

  • Chemical Synthesis: Develop a robust synthetic route for MNTB to produce material for biological testing.

  • In Vitro Validation: Perform enzyme inhibition assays for CaCYP51 and hAromatase, and whole-cell antimicrobial susceptibility testing against pathogenic fungi.

  • Lead Optimization: Should the in vitro data confirm the docking predictions, the MNTB scaffold can serve as a starting point for further structure-activity relationship (SAR) studies to optimize potency and selectivity.

By integrating computational predictions with targeted experimental validation, the path from a novel chemical entity to a potential therapeutic lead can be navigated with greater efficiency and scientific rigor.

References
  • Bax, B. D., Chan, P. F., Eggleston, D. S., et al. (2010). The twinned 3.35A structure of S. aureus Gyrase complex with Ciprofloxacin and DNA. RCSB Protein Data Bank. [Link][3][4]

  • Galeazzi, R., & Maccessi, E. (2022). Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based binding validation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1839-1848. [Link][8][9]

  • Kalyan, G., & Fansa, E. K. (2023). Design of Novel Letrozole Analogues Targeting Aromatase for Breast Cancer: Molecular Docking, Molecular Dynamics, and Theoretical Studies on Gold Nanoparticles. Molecules, 28(9), 3704. [Link][7]

  • Locuson, C. W., & Tracy, T. S. (2006). Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51). Antimicrobial Agents and Chemotherapy, 50(7), 2417-2423. [Link]

  • Monk, B. C., Sagatova, A. A., & Keniya, M. V. (2017). Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase. Antimicrobial Agents and Chemotherapy, 61(12), e01283-17. [Link][2]

  • Murugesan, U. P., Nazeer, Y., Jayanthi, S., & Kabir, M. A. (2019). Computational insights into fluconazole resistance by the suspected mutations in lanosterol 14α-demethylase (Erg11p) of Candida albicans. Journal of Biomolecular Structure and Dynamics, 37(15), 4066-4080. [Link][1]

  • Podust, L. M., Poulos, T. L., & Waterman, M. R. (2013). Azole affinity of sterol 14α-demethylase (CYP51) enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy, 57(3), 1263-1270. [Link][12][13]

  • Shi, Y., & Patel, D. J. (2010). The twinned 3.35A structure of S. aureus Gyrase complex with Ciprofloxacin and DNA. Nature, 467(7316), 745-748. [Link]

  • Vosooghi, M., & Divsalar, A. (2014). Binding features of steroidal and nonsteroidal inhibitors. Journal of Steroid Biochemistry and Molecular Biology, 144 Pt B, 416-24. [Link][14]

  • Vetting, M. W., de Carvalho, L. P. S., Yu, M., et al. (2015). Structure and functions of the DNA gyrase-quinolone complex. Journal of Biological Chemistry, 290(8), 4959-4968. [Link]

  • Warrilow, A. G., Parker, J. E., Kelly, D. E., & Kelly, S. L. (2013). Azole affinity of sterol 14α-demethylase (CYP51) enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy, 57(3), 1352-1360. [Link]

  • Wohlkonig, A., Chan, P. F., Fosberry, A. P., et al. (2010). Structural basis of quinolone inhibition of bacterial topoisomerase IV. Nature Structural & Molecular Biology, 17(9), 1152-1153. [Link]

  • Woo, C. K., Loll, P. J. (2012). Aromatase and Dual Aromatase-Steroid Sulfatase Inhibitors from the Letrozole and Vorozole Templates. Journal of Medicinal Chemistry, 55(15), 6828-6840. [Link][11]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate

Immediate Safety Bulletin This document provides detailed procedures for the safe handling and disposal of methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate (CAS No. 406470-74-4).[1][2] Due to the presence of a ni...

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Author: BenchChem Technical Support Team. Date: March 2026

Immediate Safety Bulletin

This document provides detailed procedures for the safe handling and disposal of methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate (CAS No. 406470-74-4).[1][2] Due to the presence of a nitrated triazole ring, this compound must be treated as a potentially energetic and toxic material . Under no circumstances should this chemical be disposed of via standard laboratory drains or as regular solid waste. All waste containing this compound must be segregated, clearly labeled, and managed as hazardous chemical waste through a licensed environmental health and safety (EHS) provider.

Hazard Profile and Scientific Rationale

  • 3-Nitro-1,2,4-triazole Moiety: The core of this molecule's hazard profile lies in the nitrated triazole ring. The nitro group significantly reduces the thermal stability of the triazole ring system.[3] Theoretical and experimental studies of similar nitrotriazoles indicate that the initial step in decomposition is often the cleavage of the C-NO2 or N-NO2 bond, which can lead to rapid and exothermic decomposition at elevated temperatures.[3][4] Compounds in this class are researched for their energetic properties, and therefore, this substance should be considered potentially explosive and sensitive to heat, shock, and friction.[5]

  • 1,2,4-Triazole Ring: The parent 1,2,4-triazole is classified as harmful if swallowed, a serious eye irritant, and is suspected of damaging fertility or the unborn child.[6][7] It is crucial to assume the derivative shares these toxicological properties.

  • Methyl Benzoate Group: Methyl benzoate is harmful if swallowed.[8][9]

  • Overall Assessment: The combination of these functional groups necessitates that methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate be handled as a toxic, irritant, and potentially unstable energetic compound . It must be protected from heat sources, physical shock, and incompatible materials.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE is mandatory when handling the compound in any form (solid, solution, or as waste).

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact with a potentially toxic and irritating substance.[6][7]
Eye Protection Safety glasses with side-shields or, preferably, chemical splash goggles conforming to EN166 or NIOSH standards.To protect eyes from splashes and solid particulates.[7][10]
Lab Coat Standard flame-resistant laboratory coat.To protect skin and clothing from contamination.
Respiratory Use only in a certified chemical fume hood.To prevent inhalation of dust or aerosols. For spills outside a hood, a NIOSH-approved respirator with particulate filters may be necessary.[6][10]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the area.

  • Ventilate: Ensure the area is well-ventilated. For spills inside a fume hood, keep the sash at the lowest practical working height.

  • Don PPE: Before approaching the spill, don the full PPE detailed in the table above.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with a dry, inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent. [10] Moisten the material slightly with water to prevent dust formation.[6]

    • For Liquid Spills (in solution): Absorb with an inert material (vermiculite, sand) and place in a sealed container.

  • Collect and Containerize: Carefully sweep or scoop the contained material into a designated, clearly labeled hazardous waste container.

  • Decontaminate: Wipe down the spill area with a cloth dampened with a suitable solvent (such as ethanol or isopropanol), followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated absorbents, gloves, and wipes, must be placed in the same hazardous waste container.[6]

Waste Segregation and Disposal Procedures

The guiding principle for the disposal of this compound is to manage it as a reactive and toxic hazardous waste.

Waste Collection Workflow
  • Segregate Waste: Do not mix waste containing methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate with any other waste streams, particularly acids, bases, or strong oxidizing agents, to prevent uncontrolled reactions.[6][7]

  • Containerize Correctly:

    • Collect all waste (solid compound, contaminated materials, solutions) in a dedicated, compatible, and clearly labeled hazardous waste container.[6]

    • The container must be in good condition and have a secure, sealable lid.

  • Label Accurately: The waste container label must include:

    • The full chemical name: "Waste - Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate"

    • Associated Hazards: "Toxic," "Irritant," "Potentially Explosive"

    • The approximate concentration and quantity of the waste.

  • Store Safely: Store the sealed waste container in a cool, dry, well-ventilated area away from heat sources and incompatible materials. Storage should be in a designated satellite accumulation area.

Final Disposal Protocol

Disposal of this compound must be handled by a licensed professional hazardous waste disposal service.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Provide Information: Provide the EHS office or the waste contractor with all available information about the compound, including its chemical structure and the inferred hazards described in this guide.

  • Recommended Disposal Method: The most appropriate disposal method for nitrated organic compounds is typically high-temperature incineration in a facility equipped with scrubbers and afterburners to handle the release of nitrogen oxides (NOx) and other hazardous decomposition products.[7][11] Never attempt to incinerate this compound in standard laboratory equipment.

  • Documentation: Retain all documentation related to the hazardous waste disposal in accordance with local, state, and federal regulations.[12]

Visual Workflow and Data Summary

Disposal Decision Workflow

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal Generate Generate Waste (Solid, Solution, Contaminated Items) Segregate Segregate from other waste streams Generate->Segregate Container Use designated, sealed hazardous waste container Segregate->Container Label Label with full chemical name and all known hazards Container->Label Store Store in cool, dry satellite accumulation area Label->Store Contact Contact EHS for waste pickup Store->Contact Incinerate Professional Incineration by Licensed Contractor Contact->Incinerate

Caption: Disposal workflow for methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate.

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